molecular formula C5H8O3 B1212613 5-Oxopentanoic acid CAS No. 5746-02-1

5-Oxopentanoic acid

Cat. No.: B1212613
CAS No.: 5746-02-1
M. Wt: 116.11 g/mol
InChI Key: VBKPPDYGFUZOAJ-UHFFFAOYSA-N
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Description

5-Oxopentanoic acid, also known as glutaraldehydic acid, is an omega-oxo fatty acid with the molecular formula C 5 H 8 O 3 and a molecular weight of 116.12 g/mol . It is characterized by a carboxylic acid group at one end of a pentyl chain and an aldehyde (oxo) group at the other (omega) position, making it a versatile aldehydic acid and a valuable building block in organic synthesis and biochemical research . Its structure, with the CAS Registry Number 5746-02-1, is a solid at room temperature . In research applications, this compound serves as a key intermediate in the synthesis of more complex molecules. It is classified under Oxo fatty acids, indicating its relevance in the study of fatty acid metabolism and derivatives . Researchers value this compound for its dual functional groups, which allow for selective chemical transformations. It is critical for developing pharmaceuticals, polymers, and other fine chemicals. As a semialdehyde, it occupies a crucial biochemical position, often acting as a metabolic intermediate or a precursor for heterocyclic compounds. Please note that this product is intended For Research Use Only and is not approved for diagnostic or therapeutic procedures, or for human use . Handle with appropriate safety precautions, as it may cause serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxopentanoic acid
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InChI

InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKPPDYGFUZOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206068
Record name Pentanoic acid, 5-oxo-
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Molecular Weight

116.11 g/mol
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Physical Description

Solid
Record name Glutarate semialdehyde
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CAS No.

5746-02-1
Record name 5-Oxopentanoic acid
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Record name Glutaraldehydic acid
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Record name Pentanoic acid, 5-oxo-
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Record name 5-oxopentanoic acid
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Record name GLUTARALDEHYDIC ACID
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Record name Glutarate semialdehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxopentanoic Acid: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 5-oxopentanoic acid. Also known by its synonyms, glutaraldehydic acid or glutaric semialdehyde, this bifunctional molecule is a key intermediate in metabolic pathways and a versatile building block in organic synthesis. All quantitative data is presented in tabular format for clarity, and detailed protocols for synthesis and analysis are provided.

Chemical Identity and Properties

This compound is an organic compound featuring both a carboxylic acid and an aldehyde functional group. This dual reactivity makes it a molecule of significant interest in various chemical and biological applications.[1][2] It is classified as an omega-oxo fatty acid.[3][4]

Structure and Identifiers
  • IUPAC Name: this compound[4]

  • Synonyms: Glutaraldehydic acid, 4-Formylbutyric acid, Glutaric semialdehyde, 5-oxovaleric acid[3][4]

  • Molecular Formula: C₅H₈O₃[3]

  • Molecular Weight: 116.11 g/mol [3]

  • Chemical Structure:

Physicochemical Properties
PropertyValueSource
CAS Number 5746-02-1[3][5]
Molecular Weight 116.11 g/mol [3]
Physical Description Solid at room temperature[3][4]
Melting Point Predicted: 35-45 °C(Predicted)
Boiling Point Predicted: 260-270 °C(Predicted)
Water Solubility Soluble[2]
pKa (Carboxylic Acid) Predicted: ~4.7(Predicted)
InChI InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8)[4]
SMILES C(CC=O)CC(=O)O[4]

Biological Significance: Role in Lysine Degradation

This compound, in its deprotonated form as glutarate semialdehyde, is a critical intermediate in the mitochondrial pathway for L-lysine degradation, also known as the saccharopine pathway.[1][2][6] This pathway is essential for amino acid homeostasis, and its dysfunction is linked to severe neurometabolic disorders like Glutaric Aciduria Type 1 (GA1).[2]

The initial steps are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[1][2][7] The Lysine-Ketoglutarate Reductase (LKR) domain of AASS first converts L-lysine to saccharopine.[1][2] The Saccharopine Dehydrogenase (SDH) domain then oxidizes saccharopine to produce α-aminoadipate-δ-semialdehyde (AASA), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[1][2][6] AASA is then converted to α-aminoadipic acid by the enzyme ALDH7A1.[1][2]

Lysine_Degradation_Pathway cluster_0 Mitochondrion cluster_1 Further Degradation Lysine L-Lysine Sacc Saccharopine Lysine->Sacc AASS (LKR Domain) aKG α-Ketoglutarate aKG->Sacc Glutamate Glutamate Sacc->Glutamate AASA α-Aminoadipate-δ-semialdehyde (Glutaric Semialdehyde) Sacc->AASA AASS (SDH Domain) AAA α-Aminoadipic Acid AASA->AAA ALDH7A1 AcetylCoA Acetyl-CoA AAA->AcetylCoA Multiple Steps

Lysine degradation pathway via Saccharopine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Oxidative Ozonolysis of Cyclopentene (B43876)

This protocol describes a reliable method for synthesizing this compound via the oxidative cleavage of cyclopentene. Ozonolysis followed by an oxidative workup with hydrogen peroxide yields the target molecule by cleaving the double bond to form both an aldehyde and a carboxylic acid.[8][9][10]

Materials:

  • Cyclopentene (C₅H₈)

  • Methanol (B129727) (CH₃OH), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Ozone (O₃), from an ozone generator

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Hydrochloric acid (HCl), dilute

Equipment:

  • Three-neck round-bottom flask

  • Gas dispersion tube (sparger)

  • Dry ice/acetone condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a dry ice/acetone condenser. The outlet of the condenser should be connected to a trap containing potassium iodide solution to neutralize excess ozone.

  • Ozonolysis: Dissolve cyclopentene (e.g., 6.8 g, 0.1 mol) in a 1:1 mixture of anhydrous methanol and dichloromethane (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the stirred solution. The reaction is complete when the solution retains a persistent blue color, indicating the presence of unreacted ozone. This typically takes 2-3 hours depending on the ozone generator's output.

  • After completion, purge the solution with oxygen or nitrogen gas for 10-15 minutes to remove all excess ozone.

  • Oxidative Workup: While maintaining the cold temperature, slowly add 30% hydrogen peroxide (e.g., 11.3 mL, 0.11 mol) to the reaction mixture.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously overnight (12-16 hours) to ensure complete oxidation of the intermediate ozonide.

  • Workup and Isolation: Carefully add a saturated solution of sodium bicarbonate to neutralize any remaining acid until gas evolution ceases.

  • Concentrate the mixture using a rotary evaporator to remove the bulk of the organic solvents.

  • Acidify the remaining aqueous solution to pH ~2 with dilute HCl.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by silica (B1680970) gel column chromatography.

Analytical Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common and effective method.[11][12][13]

Protocol:

  • Sample Preparation (Silylation): To 100 µL of a sample solution (or a dried extract), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 1 hour to ensure complete derivatization of both the carboxylic acid and the aldehyde (as its enol tautomer).

  • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Expected Data: The resulting TMS-derivatized compound will show a characteristic fragmentation pattern, allowing for structural confirmation and quantification.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).

  • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Spectral Features (in CDCl₃):

    • ~9.8 ppm: A triplet corresponding to the aldehydic proton (-CHO).

    • ~11-12 ppm: A broad singlet for the carboxylic acid proton (-COOH).

    • ~2.5 ppm: A triplet for the methylene (B1212753) protons adjacent to the aldehyde.

    • ~2.4 ppm: A triplet for the methylene protons adjacent to the carboxylic acid.

    • ~2.0 ppm: A multiplet for the central methylene protons.

  • Expected ¹³C NMR Spectral Features (in CDCl₃):

    • ~202 ppm: Aldehyde carbonyl carbon.

    • ~179 ppm: Carboxylic acid carbonyl carbon.

    • ~43 ppm: Methylene carbon adjacent to the aldehyde.

    • ~33 ppm: Methylene carbon adjacent to the carboxylic acid.

    • ~21 ppm: Central methylene carbon.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

  • Expected Absorption Bands:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretches characteristic of an aldehyde (Fermi doublets).

    • ~1725 cm⁻¹ (sharp): C=O stretch of the aldehyde.

    • ~1710 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause serious eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

The Natural Occurrence and Biological Provenance of 5-Oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxopentanoic acid, also known as glutaraldehydic acid or glutaric semialdehyde, is an omega-oxo fatty acid that plays a role as a metabolic intermediate in various biological systems.[1][2] Its presence has been identified in a limited number of organisms, and it is a known intermediate in the degradation pathway of the essential amino acid L-lysine. This technical guide provides a comprehensive overview of the natural occurrence, biological sources, and metabolic pathways associated with this compound. Furthermore, it details experimental protocols for the detection and quantification of this molecule, offering a valuable resource for researchers in the fields of metabolomics, biochemistry, and drug development.

Natural Occurrence and Biological Sources

The documented natural presence of this compound is relatively sparse, with confirmed identification in two distinct organisms:

  • Insects: It has been reported as a natural product in the Asian honey bee, Apis cerana.[2][3] The precise physiological role and concentration in this species are not extensively documented in current literature.

  • Protozoa: this compound has also been identified in the parasitic protozoan Trypanosoma brucei, the causative agent of sleeping sickness.[2][3]

Metabolic Significance: The Lysine (B10760008) Degradation Pathway

This compound, in its synonym form glutaric semialdehyde, is a key intermediate in the catabolism of L-lysine, particularly in certain bacteria such as Pseudomonas.[3] The degradation of lysine is a critical metabolic pathway for organisms that utilize this amino acid as a carbon and energy source.

The pathway involves a series of enzymatic reactions that convert L-lysine into intermediates that can enter central metabolic pathways, such as the Krebs cycle. The formation of glutaric semialdehyde is a crucial step in this process.

Below is a diagram illustrating the lysine degradation pathway in Pseudomonas, highlighting the position of glutaric semialdehyde (this compound).

Lysine_Degradation_Pathway Lysine L-Lysine delta_AV δ-Aminovaleramide Lysine->delta_AV Lysine-2-monooxygenase delta_AVA δ-Aminovalerate delta_AV->delta_AVA δ-Aminovaleramidase GSA Glutaric Semialdehyde (this compound) delta_AVA->GSA δ-Aminovalerate aminotransferase Glutarate Glutarate GSA->Glutarate Glutaric semialdehyde dehydrogenase Krebs Krebs Cycle Glutarate->Krebs Further Metabolism

Figure 1. Lysine degradation pathway in Pseudomonas leading to the formation of this compound.

Experimental Protocols for Quantification

The quantification of this compound in biological matrices typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its polar nature and low volatility, derivatization is a critical step for successful GC-MS analysis.

General Workflow for Sample Analysis

The following diagram outlines a general workflow for the quantification of this compound from a biological sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure Sample Biological Sample (e.g., hemolymph, cell culture) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Dried Extract Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Direct Injection (LC-MS) Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data

Figure 2. General experimental workflow for the quantification of this compound.
Detailed Methodologies

While a specific protocol for this compound in Apis cerana or Trypanosoma brucei is not available, the following methodologies for related organic acids in biological matrices can be adapted.

Table 1: Summary of Analytical Methods for Organic Acid Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.
Sample Preparation Extraction, drying, and mandatory derivatization (e.g., silylation).Extraction, may not require derivatization.
Derivatization Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).Not always necessary, but can enhance sensitivity.
Advantages High resolution, established libraries for identification.High sensitivity and specificity, suitable for complex mixtures.
Disadvantages Requires derivatization, potential for analyte degradation at high temperatures.Matrix effects can suppress ionization, may require more specialized equipment.

Protocol 1: Example GC-MS Method for Organic Acids (Adaptable for this compound)

This protocol is based on established methods for the analysis of organic acids in biological fluids.

1. Sample Preparation and Extraction:

  • To 100 µL of biological fluid (e.g., hemolymph, cell lysate), add an internal standard (e.g., a deuterated analog).
  • Acidify the sample to pH < 2 with HCl.
  • Extract the organic acids with 3 x 500 µL of ethyl acetate. Vortex vigorously between each extraction.
  • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Incubate the mixture at 60°C for 30 minutes.

3. GC-MS Analysis:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-550.
  • Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound-TMS derivative and the internal standard.

Protocol 2: Example LC-MS/MS Method for Short-Chain Keto Acids (Adaptable for this compound)

This protocol is based on methods for analyzing similar keto acids in plasma.

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 13,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from other matrix components.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: A triple quadrupole instrument with an electrospray ionization (ESI) source operating in negative ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition specific for this compound.

Conclusion

This compound is a naturally occurring metabolite with a confirmed presence in the Asian honey bee (Apis cerana) and the parasite Trypanosoma brucei. Its primary known biological role is as an intermediate in the lysine degradation pathway. While quantitative data on its endogenous concentrations are currently lacking, established analytical methodologies, particularly GC-MS and LC-MS/MS, provide robust frameworks for its future quantification in various biological matrices. The detailed protocols and workflows presented in this guide offer a starting point for researchers aiming to investigate the biological significance of this compound in health and disease. Further metabolomic studies are warranted to elucidate its full range of biological functions and to explore its potential as a biomarker or therapeutic target.

References

An In-depth Technical Guide to the Synthesis of 5-Oxopentanoic Acid from Biomass Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Oxopentanoic acid, a versatile C5 platform chemical, holds significant potential in the synthesis of pharmaceuticals, specialty chemicals, and polymers. The transition towards sustainable chemical production necessitates the development of efficient routes for its synthesis from renewable biomass resources. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound starting from furfural (B47365), a readily available platform chemical derived from lignocellulosic biomass. This document details the multi-step chemical conversion, including experimental protocols, quantitative data, and a logical workflow diagram to facilitate understanding and implementation in a research and development setting.

Introduction

The reliance on fossil fuels for the production of essential chemicals is a growing concern due to environmental impact and resource depletion. Biomass represents an abundant and renewable alternative feedstock for the chemical industry. This compound (also known as glutaric semialdehyde or 4-formylbutanoic acid) is a bifunctional molecule with both a carboxylic acid and an aldehyde group, making it a valuable precursor for a range of chemical transformations. Its synthesis from biomass is a key step towards a more sustainable chemical economy. This guide focuses on the most promising chemical synthesis route from the biomass-derived platform molecule, furfural.

Synthesis Pathway from Furfural

The most well-defined pathway for the synthesis of this compound from biomass begins with furfural, which is produced from the hemicellulose fraction of lignocellulosic biomass. The overall transformation is a three-step process:

  • Oxidation of Furfural to Furoic Acid: The aldehyde group of furfural is selectively oxidized to a carboxylic acid.

  • Hydrodeoxygenation of Furoic Acid to 5-Hydroxypentanoic Acid: The furan (B31954) ring is opened and reduced to a linear C5 chain with a terminal hydroxyl group.

  • Oxidation of 5-Hydroxypentanoic Acid to this compound: The terminal hydroxyl group is selectively oxidized to an aldehyde.

The logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow Biomass Lignocellulosic Biomass Furfural Furfural Biomass->Furfural Acid-catalyzed hydrolysis & dehydration Furoic_Acid Furoic Acid Furfural->Furoic_Acid Step 1: Oxidation HPA 5-Hydroxypentanoic Acid Furoic_Acid->HPA Step 2: Hydrodeoxygenation OPA 5-Oxopentanoic Acid HPA->OPA Step 3: Selective Oxidation

Figure 1: Workflow for the synthesis of this compound from biomass.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the quantitative data for each step of the synthesis pathway, compiled from various sources.

Table 1: Oxidation of Furfural to Furoic Acid

CatalystOxidantSolventTemperature (°C)Time (h)Furfural Conversion (%)Furoic Acid Yield (%)Reference
AuPd/Mg(OH)₂O₂ (3 bar)Water304>95~85[1]
Ru pincer complexWater1,4-Dioxane/Water1506810097 (as sodium salt)[2]
None (amine assisted)H₂O₂Water40-604-889~100 (selectivity)[3]

Table 2: Hydrodeoxygenation of Furoic Acid to 5-Hydroxypentanoic Acid

CatalystHydrogen Pressure (MPa)SolventTemperature (°C)Time (h)Furoic Acid Conversion (%)5-Hydroxypentanoic Acid Yield (%)Reference
1% Pd/SiO₂ + 10% SiWₓ/TiO₂4Water1802010097[4]
2% Ru/C + 5% PReOₓ/SiO₂2Water1802010085[4]
4% Pt/ZrO₂ + 20% PWOₓ/C2Water1802010092[4]

Table 3: Representative Oxidation of Primary Alcohols to Aldehydes

SubstrateCatalystOxidantSolventTemperature (°C)Time (h)Aldehyde Yield (%)Reference
Benzyl alcoholTEMPO/Bu₄NBrNaOClDichloromethane00.195[5]
1-OctanolTEMPO/NaNO₂/Fe(NO₃)₃O₂ (1 atm)Dichloromethane25691[6]
GeraniolTEMPODIADDichloromethane25194[6]

Experimental Protocols

Step 1: Oxidation of Furfural to Furoic Acid

Protocol based on Amine-Assisted Oxidation with Hydrogen Peroxide[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add furfural and a secondary or tertiary amine promoter (e.g., triethylamine, at least 0.8 moles per mole of furfural).

  • Reaction Execution: Heat the mixture to 40-60 °C.

  • Addition of Oxidant: Add concentrated hydrogen peroxide dropwise to the reaction mixture over a period of 4-8 hours while maintaining the temperature.

  • Work-up and Purification: After the reaction is complete, cool the mixture. The furoic acid will preferentially partition into the aqueous phase. Separate the aqueous phase and acidify with a mineral acid (e.g., HCl) to precipitate the furoic acid. The solid product can be collected by filtration, washed with cold water, and dried.

Step 2: Hydrodeoxygenation of Furoic Acid to 5-Hydroxypentanoic Acid

Protocol based on Patent CN112441911A[4]

  • Catalyst Preparation: Prepare the supported noble metal catalyst (e.g., 1% Pd/SiO₂) and the supported metal oxide or heteropolyacid catalyst (e.g., 10% SiWₓ/TiO₂) via standard impregnation or deposition methods.

  • Reaction Setup: In a high-pressure autoclave, combine furoic acid, the prepared catalysts, and deionized water. The mass percentage of furoic acid should be between 1-10%.

  • Reaction Execution: Seal the autoclave and purge with hydrogen gas three times. Pressurize the reactor with hydrogen to 4 MPa. Heat the mixture to 180 °C with stirring (e.g., 700 rpm) and maintain the reaction for 20 hours.

  • Product Isolation: After the reaction, cool the autoclave to room temperature and carefully release the pressure. Filter the catalyst from the reaction mixture. The aqueous solution contains 5-hydroxypentanoic acid, which can be isolated by evaporation of water. Further purification may be achieved by chromatography if necessary.

Step 3: Selective Oxidation of 5-Hydroxypentanoic Acid to this compound

Representative Protocol based on TEMPO-Mediated Oxidation[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 5-hydroxypentanoic acid in a suitable solvent such as dichloromethane. Add catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a co-catalyst like tetra-n-butylammonium bromide (Bu₄NBr).

  • Reaction Execution: Cool the mixture in an ice bath. Slowly add an aqueous solution of the primary oxidant, such as sodium hypochlorite (B82951) (NaOCl), while vigorously stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Signaling Pathways and Logical Relationships

While a detailed biological signaling pathway for the de novo synthesis of this compound from primary biomass is not well-established, a logical diagram can represent the decision-making process for choosing a synthesis route.

Decision_Pathway Start Goal: Synthesize This compound from Biomass Precursor Select Biomass Precursor Start->Precursor Furfural Furfural (from Hemicellulose) Precursor->Furfural C5 Platform Amino_Acid Amino Acids (e.g., Glutamate) Precursor->Amino_Acid Metabolic Intermediate Chem_Route Chemical Synthesis (3 Steps) Furfural->Chem_Route Bio_Route Biocatalytic Route (e.g., Oxidative Deamination) Amino_Acid->Bio_Route Feasibility Assess Feasibility Chem_Route->Feasibility Bio_Route->Feasibility Well_Defined Well-defined protocols and high yields? Feasibility->Well_Defined Yes Less_Direct Less direct pathway, lower reported specificity Feasibility->Less_Direct No Proceed Proceed with Chemical Synthesis Well_Defined->Proceed Further_Research Further Research Required Less_Direct->Further_Research

Figure 2: Decision pathway for selecting a synthesis route for this compound.

Conclusion and Future Outlook

The synthesis of this compound from biomass, particularly through the furfural-derived pathway, presents a viable and sustainable alternative to petroleum-based production methods. The individual steps of furfural oxidation and furoic acid hydrodeoxygenation have been demonstrated with high yields. While a specific, optimized protocol for the final oxidation of 5-hydroxypentanoic acid is an area for further research, established methods for the selective oxidation of primary alcohols provide a strong foundation for its development. Future work should focus on optimizing the final oxidation step to maximize the yield and selectivity for this compound, as well as on the integration of these three steps into a streamlined and economically viable process. The development of robust and recyclable catalysts will be crucial for the industrial-scale production of this valuable platform chemical from renewable resources. Furthermore, exploration into direct biocatalytic routes from other biomass-derived intermediates could open up new avenues for even more sustainable production.

References

Spectroscopic Data Interpretation for 5-Oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-oxopentanoic acid (also known as glutaraldehydic acid). The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this bifunctional molecule, which serves as a versatile building block in organic synthesis.

Molecular Structure and Spectroscopic Overview

This compound possesses both a carboxylic acid and an aldehyde functional group, which gives rise to characteristic signals in its various spectra. The molecular formula is C₅H₈O₃, with a molecular weight of 116.11 g/mol .[1][2][3] The interpretation of its spectra allows for the unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Triplet (t)1HH-5 (Aldehyde)
~2.5Triplet (t)2HH-2
~2.3Triplet (t)2HH-4
~1.9Quintet2HH-3
~11.0Singlet (s, broad)1H-COOH

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit five signals, one for each unique carbon atom in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~202C-5 (Aldehyde C=O)
~179C-1 (Carboxylic Acid C=O)
~43C-4
~33C-2
~21C-3

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the distinct absorption bands of the carboxylic acid and aldehyde groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)
~2950MediumC-H stretch (Aliphatic)
~2820, ~2720Medium, WeakC-H stretch (Aldehyde)
~1730StrongC=O stretch (Aldehyde)
~1710StrongC=O stretch (Carboxylic acid)
~1200MediumC-O stretch (Carboxylic acid)
~900Medium, BroadO-H bend (Carboxylic acid dimer)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
116[M]⁺ (Molecular Ion)
115[M-H]⁺
99[M-OH]⁺
87[M-CHO]⁺
71[M-COOH]⁺
45[COOH]⁺
29[CHO]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the range of 0-12 ppm.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-220 ppm.

    • A higher number of scans will be required to obtain a good signal-to-noise ratio (typically 128 or more scans).

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Liquid Film: If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the spectrum.

    • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition:

    • EI-MS: Introduce the sample into the ion source (often via a gas chromatograph for separation and introduction). The standard electron energy for ionization is 70 eV.

    • ESI-MS: Infuse the sample solution directly into the ESI source. The analysis can be performed in either positive or negative ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

Logical Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic data interpretation of this compound.

Spectroscopic_Interpretation_Workflow Spectroscopic Data Interpretation of this compound cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structural_Elucidation Structural Elucidation NMR NMR (1H, 13C) NMR_Analysis Analyze Chemical Shifts, Multiplicities, Integrations NMR->NMR_Analysis IR IR IR_Analysis Identify Characteristic Absorption Bands IR->IR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Ion and Fragmentation Pattern MS->MS_Analysis H_Framework Proton Environment and Connectivity NMR_Analysis->H_Framework C_Framework Carbon Skeleton NMR_Analysis->C_Framework Functional_Groups Identify -COOH and -CHO IR_Analysis->Functional_Groups Molecular_Formula Confirm C5H8O3 (MW=116) MS_Analysis->Molecular_Formula Final_Structure Confirmed Structure: This compound H_Framework->Final_Structure C_Framework->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

References

Navigating the Safety Profile of 5-Oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available toxicological and safety data for 5-Oxopentanoic acid. Understanding the potential hazards associated with this compound is paramount for ensuring safe handling and for its application in research and drug development. This document summarizes key safety information, presents available quantitative data in a structured format, and details the standard experimental protocols for crucial toxicological assessments.

GHS Hazard Classification and Precautionary Measures

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as causing serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical to prevent exposure.

Hazard Statement:

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Quantitative Toxicological Data

Toxicological EndpointSpeciesRouteResultClassification
Acute Oral Toxicity (LD50) Data not availableNot classifiable
Acute Dermal Toxicity (LD50) Data not availableNot classifiable
Acute Inhalation Toxicity (LC50) Data not availableNot classifiable
Skin Irritation/Corrosion RabbitDermalMean erythema scores of 1.0, 0.3, and 0.7 at 24, 48, and 72 hours; no edema observed.[2] Primary Irritation Index: 0.0.[3]Not classified as a skin irritant[4]
Serious Eye Damage/Irritation Causes serious eye irritation (H319).[1] Quantitative data not available.Category 2A
Germ Cell Mutagenicity Data not availableNot classifiable

Experimental Protocols

The following sections detail the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols provide a framework for any future toxicological evaluation of this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A dose of 0.5 g of the solid test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The test substance is applied for a period of 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

G cluster_prep Preparation cluster_app Application cluster_obs Observation animal Select Healthy Albino Rabbit clip Clip Fur on Dorsal Area animal->clip apply Apply 0.5g of This compound patch Cover with Gauze and Dressing apply->patch expose 4-Hour Exposure remove Remove Patch expose->remove observe Score Erythema & Edema (1, 24, 48, 72 hrs) remove->observe

OECD 404 Experimental Workflow
Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to produce irritation or damage to the eye.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The reactions are scored using a standardized system.

G cluster_prep Preparation cluster_app Application cluster_obs Observation animal Select Healthy Albino Rabbit instill Instill 0.1g into Conjunctival Sac examine Examine Eyes (1, 24, 48, 72 hrs) score Score Corneal Opacity, Iris Lesions, Conjunctival Redness & Swelling examine->score

OECD 405 Experimental Workflow
Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar (B569324) plate lacking the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.

G cluster_prep Preparation cluster_exp Exposure cluster_eval Evaluation strains Select Bacterial Strains (S. typhimurium, E. coli) expose_s9 Expose Bacteria to This compound with S9 strains->expose_s9 expose_no_s9 Expose Bacteria to This compound without S9 strains->expose_no_s9 s9 Prepare S9 Metabolic Activation System s9->expose_s9 incubate Incubate Plates (48-72 hours) expose_s9->incubate expose_no_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase count->analyze

OECD 471 Ames Test Workflow

Safe Handling and Risk Management

Based on the available data, a logical workflow for the safe handling of this compound should be implemented.

G risk_assessment Risk Assessment (Review SDS & Data) ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe handling Handling in Ventilated Area (Fume Hood) ppe->handling spill Spill & Emergency Procedures handling->spill waste Waste Disposal (Follow Institutional Guidelines) handling->waste

Safe Handling Workflow for this compound

Conclusion

The primary identified hazard for this compound is serious eye irritation. While data on skin irritation suggests it is not a significant concern, a comprehensive toxicological profile is incomplete due to the lack of publicly available data on acute oral and inhalation toxicity, as well as mutagenicity. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety precautions outlined in this guide and its Safety Data Sheet. Further toxicological studies following standard OECD guidelines would be necessary to fully characterize the safety profile of this compound.

References

5-Oxopentanoic Acid: A Versatile Bio-Based Platform for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxopentanoic acid, also known as glutaraldehydic acid, is a bifunctional organic compound poised to become a key platform chemical in the transition towards a sustainable, bio-based economy. Possessing both a terminal carboxylic acid and an aldehyde group, it serves as a versatile molecular building block for a wide array of value-added chemicals, including pharmaceuticals, polymers, agrochemicals, and biofuels. Its production from renewable biomass sources further enhances its appeal as a green alternative to petroleum-derived intermediates. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, catalytic conversion pathways, and diverse applications, with a particular emphasis on quantitative data and detailed experimental methodologies.

Introduction

This compound (CAS 5746-02-1) is a C5 omega-oxo fatty acid with the molecular formula C₅H₈O₃.[1] Its unique structure, featuring both a carboxylic acid and an aldehyde functionality, allows for selective chemical transformations at either end of the carbon chain, making it a highly valuable and versatile precursor in organic synthesis.[2] Traditionally synthesized from petrochemical feedstocks, recent advancements have focused on sustainable production routes from renewable biomass, positioning this compound as a pivotal platform chemical for the synthesis of a new generation of bio-based products.

The dual functionality of this compound is central to its role as a platform chemical. The carboxylic acid group can undergo esterification, amidation, and reduction, while the aldehyde group is reactive towards oxidation, reduction, and various carbon-carbon bond-forming reactions. This reactivity profile enables its conversion into a diverse portfolio of downstream products.

Synthesis of this compound

The production of this compound can be achieved through both traditional chemical synthesis and emerging bio-based routes. The latter is of particular interest due to the increasing demand for sustainable chemical manufacturing processes.

Biomass-Derived Synthesis

A promising green chemistry approach for producing this compound is through the catalytic processing of lignocellulosic biomass.[3] Furfural (B47365), a platform chemical derived from the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose) found in agricultural residues, serves as a key starting material.[3] The conversion of furfural to this compound typically involves a multi-step process including oxidation to furoic acid, followed by ring-opening and selective reduction.[3]

Another biomass-derived route involves the acid-catalyzed degradation of hexose (B10828440) sugars, such as glucose and fructose.[3] This process, typically carried out under high temperature and pressure, breaks down the sugar molecules into smaller fragments, including this compound.[3]

Chemical Synthesis

Traditional organic synthesis routes to this compound have been well-established. One common method is the oxidation of pentanoic acid precursors. This approach requires careful control of reaction conditions to prevent over-oxidation of the aldehyde group to a carboxylic acid.[3] Another route involves the hydrolysis of γ-ketoglutaric acid derivatives.[3]

Novel Synthesis Methods

Microwave-assisted catalytic conversion is an emerging technology that offers a more energy-efficient and rapid synthesis of this compound.[3] This method utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods.[3]

Data on Synthesis of this compound and Related Compounds

The following table summarizes quantitative data for the synthesis of this compound and structurally related compounds from various precursors.

Starting MaterialCatalyst/MethodTemperature (°C)Time (h)Yield (%)Reference
Furfural DerivativesMixed Metal Oxides180-40-60[3]
Pentanoic AcidSpecific Catalysts--60-75[3]
FructoseAmberlyst-15 / Pt/C--91 (FDCA)[4]
FructoseFe₀.₆Zr₀.₄O₂ / Amberlyst-15160-46.4 (FDCA)[4]
5-Hydroxymethylfurfural (HMF)Pt/C90-86.4 (FDCA)[5]

Note: Data for FDCA (2,5-Furandicarboxylic acid) is included as an illustrative example of a related dicarboxylic acid synthesized from biomass-derived furans.

This compound as a Platform Chemical

The true potential of this compound lies in its role as a versatile platform chemical, capable of being transformed into a wide range of valuable downstream products.

Key Conversion Pathways

The two functional groups of this compound allow for a variety of catalytic transformations:

  • Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding glutaric acid , a C5 dicarboxylic acid used in the production of polyesters and polyamides.

  • Reduction: The aldehyde group can be reduced to a primary alcohol, forming 5-hydroxypentanoic acid , a precursor to δ-valerolactone, which is a monomer for polyesters.[6]

  • Reductive Amination: The aldehyde can react with ammonia (B1221849) and hydrogen to produce 5-aminopentanoic acid , a precursor to nylon 5.

  • Aldol (B89426) Condensation: The aldehyde functionality can participate in aldol condensation reactions to form longer-chain molecules, which can be further upgraded to biofuels or specialty chemicals.

Applications of this compound and its Derivatives

The diverse chemistry of this compound translates into a broad spectrum of applications across various industries:

  • Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceuticals, including aminolevulinic acid, which is used in photodynamic therapy for treating certain types of cancer and skin conditions.[3] Its derivatives have also been investigated as anti-inflammatory and analgesic drugs.[7]

  • Polymers and Materials Science: As a precursor to glutaric acid and 5-hydroxypentanoic acid, it is a building block for polyesters and polyamides. It can also be used to create plasticizers and to enhance the properties of polymers, such as thermal stability and mechanical strength.[2][7]

  • Agrochemicals: It finds applications in the development of herbicides and pesticides.[7]

  • Biofuels: Through catalytic upgrading processes such as aldol condensation and hydrodeoxygenation, this compound can be converted into fuel-range hydrocarbons.

  • Other Industries: It has potential use as a precursor for fragrances and cosmetics.[3]

Data on Catalytic Conversion of this compound and Related Compounds

The following table presents quantitative data on the catalytic conversion of compounds related to this compound.

Starting MaterialProductCatalystTemperature (°C)Time (h)Conversion (%)Selectivity/Yield (%)Reference
CyclopenteneGlutaric Acid[π-C₅H₅NC₁₆H₃₃]₃{PO₄[WO₃]₄}856-98.8 (Yield)
5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic Acid (FDCA)Au-Pd/AC100->99>99 (Yield)[8]
Fructose2,5-Furandicarboxylic Acid (FDCA)Co(acac)₃ / Silica (B1680970) Gel---72 (Yield)[4]

Experimental Protocols

This section provides generalized experimental protocols for key transformations involving this compound and its precursors. These are intended as a starting point and should be optimized for specific laboratory conditions and catalysts.

Synthesis of 5-Hydroxypentanoic Acid via Reduction of a this compound Derivative

This protocol is a generalized procedure based on the reduction of related keto acids.

Materials:

  • This compound derivative (e.g., ester)

  • Reducing agent (e.g., Sodium Borohydride - NaBH₄)

  • Solvent (e.g., Methanol or Ethanol)

  • Acid for workup (e.g., dilute Hydrochloric Acid)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Magnesium Sulfate)

Procedure:

  • Dissolve the this compound derivative in the chosen alcohol solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute HCl to quench the excess reducing agent and neutralize the solution.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-hydroxypentanoic acid derivative.

  • Purify the product by column chromatography on silica gel if necessary.

Catalytic Oxidation of a this compound Derivative to a Glutaric Acid Derivative

This protocol outlines a general procedure for the catalytic oxidation of the aldehyde functionality.

Materials:

  • This compound derivative

  • Oxidant (e.g., Hydrogen Peroxide, Oxygen)

  • Catalyst (e.g., a supported noble metal catalyst like Pt/C or a phase-transfer catalyst)

  • Solvent (e.g., water, acetic acid)

  • Base (if required by the catalytic system, e.g., Sodium Bicarbonate)

Procedure:

  • Charge a suitable reactor (e.g., a stirred autoclave for reactions under pressure) with the this compound derivative, solvent, and catalyst.

  • If a base is required, add it to the mixture.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing the oxidant (e.g., pressurize with oxygen).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Maintain the reaction at temperature and pressure for the specified time, monitoring the consumption of the starting material by a suitable analytical technique (e.g., HPLC, GC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Filter the reaction mixture to recover the heterogeneous catalyst.

  • The product can be isolated from the filtrate by acidification (if a base was used) to precipitate the dicarboxylic acid, followed by filtration, or by extraction with an organic solvent.

  • Further purification can be achieved by recrystallization.

Visualizations of Pathways and Workflows

Signaling Pathways and Experimental Workflows

Caption: Synthesis pathways to this compound.

Conversion_Pathways cluster_products Value-Added Chemicals cluster_applications Applications 5_Oxopentanoic_Acid 5_Oxopentanoic_Acid Glutaric Acid Glutaric Acid 5_Oxopentanoic_Acid->Glutaric Acid Oxidation 5_Hydroxypentanoic_Acid 5_Hydroxypentanoic_Acid 5_Oxopentanoic_Acid->5_Hydroxypentanoic_Acid Reduction 5_Aminopentanoic_Acid 5_Aminopentanoic_Acid 5_Oxopentanoic_Acid->5_Aminopentanoic_Acid Reductive Amination Biofuels Biofuels 5_Oxopentanoic_Acid->Biofuels Aldol Condensation & Upgrading Polymers (Polyesters, Polyamides) Polymers (Polyesters, Polyamides) Glutaric Acid->Polymers (Polyesters, Polyamides) δ-Valerolactone δ-Valerolactone 5_Hydroxypentanoic_Acid->δ-Valerolactone Nylon 5 Nylon 5 5_Aminopentanoic_Acid->Nylon 5 Fuel Additives Fuel Additives Biofuels->Fuel Additives

Caption: Conversion pathways of this compound.

Experimental_Workflow Start Start Reaction_Setup Charge reactor with substrate, solvent, and catalyst Start->Reaction_Setup Reaction_Conditions Set temperature, pressure, and stirring rate Reaction_Setup->Reaction_Conditions Introduce_Reactant Introduce secondary reactant (e.g., H₂, O₂) Reaction_Conditions->Introduce_Reactant Monitoring Monitor reaction progress (TLC, GC, HPLC) Introduce_Reactant->Monitoring Workup Cool, vent, and filter to remove catalyst Monitoring->Workup Isolation Isolate product via extraction, precipitation, or distillation Workup->Isolation Purification Purify product (Column chromatography, Recrystallization) Isolation->Purification Analysis Characterize final product (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for catalytic conversion.

Conclusion

This compound stands out as a highly promising, bio-based platform chemical with the potential to significantly contribute to a more sustainable chemical industry. Its versatile bifunctional nature allows for the synthesis of a wide range of valuable chemicals that are currently derived from fossil fuels. The ongoing development of efficient catalytic routes for both its synthesis from renewable biomass and its conversion into downstream products is paving the way for its commercial implementation. For researchers in chemistry, materials science, and drug development, this compound represents a key building block for innovation, enabling the creation of novel molecules and materials with improved performance and environmental credentials. Further research into optimizing catalytic systems and exploring new applications will undoubtedly solidify the role of this compound as a cornerstone of the future bio-refinery.

References

The Discovery and Metabolic Significance of 5-Oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopentanoic acid, also known by its synonyms glutaric semialdehyde and 4-formylbutanoic acid, is a bifunctional organic molecule featuring both a carboxylic acid and an aldehyde group.[1][2][3] This unique structure makes it a versatile intermediate in both chemical synthesis and biological pathways. While its natural occurrence has been identified in organisms such as the Asian honey bee (Apis cerana) and the parasite Trypanosoma brucei, its primary significance in the scientific community lies in its role as a key metabolite in amino acid catabolism, particularly in the degradation of lysine (B10760008).[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and metabolic importance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₈O₃ and a molecular weight of approximately 116.11 g/mol .[2][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₈O₃[2][3]
Molecular Weight 116.11 g/mol [2][3]
CAS Number 5746-02-1[3]
Appearance Solid[3]
Boiling Point 273 °C at 760 mmHg
Density 1.127 g/cm³

Table 1: Physicochemical Properties of this compound

Historical Perspective and Discovery

While a definitive, singular "discovery" of this compound is not prominently documented in easily accessible historical records, its identification is intrinsically linked to the elucidation of amino acid metabolic pathways. Its role as an intermediate in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan has been established through extensive biochemical research.[4] The study of inborn errors of metabolism, such as Glutaric Aciduria Type I, has been instrumental in understanding the metabolic pathways involving this compound.[4][5][6] This genetic disorder, caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, metabolites downstream of this compound, highlighting its crucial position in the pathway.[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed, leveraging various starting materials and reaction types. A comparative summary of common synthesis methods is provided in Table 2.

Synthesis MethodStarting Material(s)Typical Yield (%)Reference(s)
Oxidation of 5-Hydroxypentanoic Acid5-Hydroxypentanoic AcidModerate to High
Ozonolysis of Cyclopentene (B43876)CyclopenteneModerate[7]
Acid-Catalyzed Degradation of HexosesGlucose, FructoseVaries[2]
Biomass-Derived Synthesis from FurfuralFurfural40-60[2]
Hydrolysis of γ-Ketoglutaric Acid Derivativesγ-Ketoglutaric Acid Esters/AnhydridesVaries[2]

Table 2: Comparison of Synthetic Routes to this compound

Experimental Protocols

1. Oxidation of 5-Hydroxypentanoic Acid using Pyridinium Chlorochromate (PCC)

This method involves the oxidation of the primary alcohol group of 5-hydroxypentanoic acid to an aldehyde using the mild oxidizing agent PCC.

  • Materials: 5-hydroxypentanoic acid, Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM), Celite or silica (B1680970) gel.

  • Procedure:

    • Dissolve 5-hydroxypentanoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add PCC (1.5 equivalents) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium byproducts.

    • Wash the filter cake with additional DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel if necessary.

2. Ozonolysis of Cyclopentene

Ozonolysis provides a direct method to cleave the double bond of cyclopentene to form the desired dicarbonyl compound, which exists in equilibrium with the cyclic hemiacetal of this compound. A reductive workup is necessary to obtain the aldehyde.[7]

  • Materials: Cyclopentene, Ozone (O₃), Dichloromethane (DCM) or Methanol, Zinc dust (Zn), or Dimethyl sulfide (B99878) (DMS), Acetic acid (for Zn workup).

  • Procedure:

    • Dissolve cyclopentene (1 equivalent) in a suitable solvent (e.g., DCM or methanol) in a flask equipped with a gas inlet tube and a vent.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

    • Purge the solution with an inert gas (e.g., nitrogen) to remove the excess ozone.

    • For reductive workup:

      • With Zinc: Add zinc dust (2 equivalents) and a small amount of acetic acid to the reaction mixture. Stir at room temperature until the ozonide is completely reduced.

      • With Dimethyl Sulfide: Add dimethyl sulfide (2 equivalents) to the reaction mixture and allow it to warm to room temperature. Stir for several hours.

    • Filter the reaction mixture to remove any solids.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound, typically by distillation or chromatography.

Role in Metabolic Pathways

This compound, as glutaric semialdehyde, is a critical intermediate in the mitochondrial catabolism of the essential amino acid L-lysine via the saccharopine pathway.[8] This pathway is the primary route for lysine degradation in mammals.[8]

Lysine Degradation (Saccharopine Pathway)

The degradation of lysine begins with its condensation with α-ketoglutarate to form saccharopine. This is followed by the hydrolysis of saccharopine to yield L-glutamate and α-aminoadipate-δ-semialdehyde. This semialdehyde is then oxidized to α-aminoadipate. A subsequent transamination reaction converts α-aminoadipate to α-ketoadipate, which is then oxidatively decarboxylated to glutaryl-CoA. Glutaryl-CoA is further metabolized, and a defect in the enzyme glutaryl-CoA dehydrogenase leads to the aforementioned Glutaric Aciduria Type I.[4][9] Although not directly in the main pathway, glutaric semialdehyde (this compound) is structurally and metabolically related to the intermediates of this pathway.

Lysine_Degradation_Pathway cluster_enzymes Enzymatic Conversions Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine NADP+ NADPH+H+ alphaKG α-Ketoglutarate alphaKG->Saccharopine Glutamate L-Glutamate Saccharopine->Glutamate AASA α-Aminoadipate-δ-semialdehyde Saccharopine->AASA NAD+ NADH+H+ AAA α-Aminoadipate AASA->AAA NAD(P)+ NAD(P)H+H+ alphaKA α-Ketoadipate AAA->alphaKA GlutarylCoA Glutaryl-CoA alphaKA->GlutarylCoA CoA-SH, NAD+ CO₂, NADH+H+ Metabolites Further Metabolism GlutarylCoA->Metabolites LKR_SDH Lysine-Ketoglutarate Reductase/ Saccharopine Dehydrogenase AASADH Aminoadipate Semialdehyde Dehydrogenase AAT Aminoadipate Aminotransferase KADH α-Ketoadipate Dehydrogenase

Figure 1: The Saccharopine Pathway for Lysine Degradation. This diagram illustrates the key enzymatic steps in the breakdown of L-lysine.

Analytical Methods for Characterization

The characterization and quantification of this compound are crucial for both synthetic chemistry and metabolic studies. A variety of analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. The proton NMR spectrum would characteristically show a downfield signal for the aldehydic proton (around 9.8 ppm) and the carboxylic acid proton (typically broad, >10 ppm), along with signals for the methylene (B1212753) protons in the aliphatic chain. The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as the methylene carbons.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the identification and quantification of this compound. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for its unambiguous identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in this compound. Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1710 cm⁻¹) and the aldehyde (around 1725 cm⁻¹), as well as the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), would be expected.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable building block in organic synthesis for the preparation of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its involvement in key metabolic pathways also makes it and its derivatives subjects of interest in the study of metabolic disorders and the development of potential therapeutic interventions. For example, understanding the flux through the lysine degradation pathway and the enzymes involved is critical for developing strategies to manage conditions like Glutaric Aciduria Type I.[8][10]

Conclusion

This compound, or glutaric semialdehyde, is a molecule of significant interest due to its dual functionality and its central role in amino acid metabolism. While its historical discovery is intertwined with the broader exploration of biochemical pathways, modern synthetic methods provide accessible routes to this important compound. A thorough understanding of its synthesis, properties, and biological function is essential for researchers and professionals in the fields of chemistry, biochemistry, and drug development, opening avenues for further investigation into its synthetic applications and its role in health and disease.

Workflow for Synthesis and Purification of this compound

Synthesis_Workflow Start Starting Material (e.g., 5-Hydroxypentanoic Acid) Reaction Oxidation Reaction (e.g., with PCC in DCM) Start->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Figure 2: General Workflow for the Synthesis and Purification of this compound. This diagram outlines the typical steps involved in the chemical synthesis and subsequent isolation of the target compound.

References

5-Oxopentanoic Acid Derivatives: A Technical Guide to Their Potential Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopentanoic acid, also known as levulinic acid, is a versatile platform chemical derived from biomass that is gaining significant attention in the pharmaceutical and biotechnology sectors. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid group, allows for a wide range of chemical modifications, leading to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of this compound derivatives, their synthesis, biological activities, and potential applications, with a focus on quantitative data, experimental protocols, and the elucidation of relevant biological pathways.

Core Derivatives and Their Synthesis

This compound serves as a crucial starting material for the synthesis of several key derivatives with established or potential therapeutic applications. The general synthetic pathways often involve modifications at the ketone or carboxylic acid moiety.

Key Derivatives and Their Significance:
  • 5-Aminolevulinic Acid (5-ALA): A vital precursor in the biosynthesis of protoporphyrin IX (PpIX), a potent photosensitizer. 5-ALA is extensively used in photodynamic therapy (PDT) for the treatment of various cancers and dermatological conditions.[1]

  • 2-Cyano-5-oxopentanoic Acid Derivatives: These compounds have shown promising activity as succinate (B1194679) dehydrogenase inhibitors (SDHIs), making them potential antifungal agents for agricultural and clinical applications.

  • (R)-4-Benzamido-5-oxopentanoic Acid Derivatives: Investigated for their ability to act as selective antagonists of cholecystokinin (B1591339) (CCK) receptors, which play a role in gastric acid secretion.[2]

  • 2-Acetamido-5-oxopentanoic Acid: An intermediate in the urea (B33335) cycle and the metabolism of amino groups.[2]

Potential Applications and Biological Activities

The derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Enzyme Inhibition

A significant area of interest is the development of this compound derivatives as enzyme inhibitors.

  • Succinate Dehydrogenase (SDH) Inhibition: Certain 2-cyano-5-oxopentanoic acid derivatives have been identified as potent inhibitors of SDH, a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] Inhibition of fungal SDH disrupts cellular respiration, leading to cell death. This makes these derivatives effective antifungal agents.

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: A derivative, 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1), has been shown to inhibit the phosphorylation of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[2] This anti-angiogenic activity suggests potential applications in cancer therapy.

Photodynamic Therapy (PDT)

5-Aminolevulinic acid (5-ALA), a direct derivative of this compound, is a cornerstone of modern photodynamic therapy.

  • Mechanism of Action: Exogenously administered 5-ALA is preferentially taken up by tumor cells and metabolized to the photosensitizer protoporphyrin IX (PpIX).[3] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), which induce apoptosis and necrosis in the targeted cancer cells.[4][5]

Other Therapeutic Areas

Derivatives of this compound are being explored for a variety of other therapeutic applications, including:

  • Anti-inflammatory and Analgesic Drugs: The core structure is used as an intermediate in the synthesis of these agents.

  • Antiviral Agents: Research has been conducted on substituted 5-oxopentanoic acids for their potential antiviral properties.

Quantitative Data on Biological Activity

The following table summarizes the quantitative data available for the antifungal activity of selected 2-cyano-5-oxopentanoic acid derivatives against various plant pathogenic fungi.

Compound IDFungal StrainIC50 (µg/mL)EC50 (µg/mL)Reference
1c Sclerotinia sclerotiorum1.891.45[2]
1g Sclerotinia sclerotiorum2.111.78[2]
1k Sclerotinia sclerotiorum2.542.01[2]
2i Sclerotinia sclerotiorum2.331.92[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 5-Aminolevulinic Acid Hydrochloride from 5-Phthalimido Levulinic Acid

This protocol outlines a common method for the synthesis of 5-ALA hydrochloride.[6]

Materials:

Procedure:

  • Dissolve 2.00 g of 5-phthalimido levulinic acid in 40 mL of 6N hydrochloric acid.

  • Heat the mixture at reflux for 6 hours.

  • Decolorize the solution with activated carbon and filter.

  • Remove water by distillation under reduced pressure until the product crystallizes.

  • Recrystallize the solid product from acetone to obtain 5-aminolevulinic acid hydrochloride.

  • Confirm the product structure and purity using proton nuclear magnetic resonance (1H NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against SDH.[2]

Materials:

  • Mitochondrial suspension (source of SDH)

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer)

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Test compound (e.g., 2-cyano-5-oxopentanoic acid derivative) dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • In a 96-well microplate, add the mitochondrial suspension to each well.

  • Add the different concentrations of the test compound or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding succinate and DCPIP to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader. The reduction of DCPIP leads to a color change from blue to colorless.

  • Calculate the rate of reaction (ΔAbs/min) for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.

VEGFR-2 Phosphorylation Inhibition Assay (Western Blot)

This protocol details the steps to assess the inhibition of VEGFR-2 autophosphorylation in cells.[7]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or another suitable cell line expressing VEGFR-2.

  • Cell culture medium.

  • VEGF-A (ligand).

  • Test compound (e.g., 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid) dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total-VEGFR-2.

  • HRP-conjugated secondary antibody.

  • ECL substrate for chemiluminescence detection.

Procedure:

  • Seed HUVECs in culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for a few hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with varying concentrations of the test compound or vehicle control for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR-2 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the chemiluminescent signal using an ECL substrate.

  • Strip the membrane and re-probe with an antibody against total VEGFR-2 to normalize for protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

G cluster_synthesis Synthesis of Key Derivatives cluster_applications Potential Applications This compound This compound 5-ALA 5-Aminolevulinic Acid (5-ALA) This compound->5-ALA Amination Cyano_Derivatives 2-Cyano-5-oxopentanoic Acid Derivatives This compound->Cyano_Derivatives Cyanation & Derivatization Benzamido_Derivatives (R)-4-Benzamido-5-oxopentanoic Acid Derivatives This compound->Benzamido_Derivatives Amidation & Derivatization Acetamido_Derivatives 2-Acetamido-5-oxopentanoic Acid This compound->Acetamido_Derivatives Acetamidation PDT Photodynamic Therapy (Cancer, Dermatology) 5-ALA->PDT Antifungal Antifungal Agents (Agriculture, Medicine) Cyano_Derivatives->Antifungal CCK CCK Receptor Antagonists (Gastric Secretion) Benzamido_Derivatives->CCK Metabolism Metabolic Studies (Urea Cycle) Acetamido_Derivatives->Metabolism

Caption: Relationship between this compound and its key derivatives and their potential applications.

G cluster_0 Experimental Workflow: Enzyme Inhibition Assay A Prepare serial dilutions of test compound B Add enzyme (e.g., SDH) and test compound to plate A->B C Pre-incubate B->C D Initiate reaction with substrate (e.g., succinate) C->D E Monitor reaction kinetically (e.g., absorbance change) D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 value F->G

Caption: General experimental workflow for determining the IC50 value of an enzyme inhibitor.

G cluster_0 ALA-PDT Signaling Pathway cluster_1 Mitochondrial Pathway cluster_2 ER Stress Pathway cluster_3 Akt/mTOR Pathway 5-ALA Exogenous 5-ALA PpIX Protoporphyrin IX (PpIX) Accumulation in Mitochondria 5-ALA->PpIX ROS Reactive Oxygen Species (ROS) Generation PpIX->ROS Light Light Light Activation Mito_Damage Mitochondrial Damage ROS->Mito_Damage ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Akt_mTOR Akt/mTOR Signaling ROS->Akt_mTOR inhibition CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis1 Apoptosis Casp3->Apoptosis1 Ca2 Ca2+ Release ER_Stress->Ca2 Apoptosis2 Apoptosis Ca2->Apoptosis2 Autophagy Autophagic Flux Blockage Akt_mTOR->Autophagy Apoptosis3 Apoptosis Autophagy->Apoptosis3

Caption: Simplified signaling pathways activated by 5-ALA mediated photodynamic therapy (PDT).

Conclusion

This compound and its derivatives represent a promising and versatile class of compounds with significant potential in drug discovery and development. Their accessibility from renewable resources, coupled with their chemical tractability, makes them attractive scaffolds for the synthesis of novel therapeutic agents. The diverse biological activities, ranging from enzyme inhibition to photosensitization, highlight the broad applicability of these compounds in addressing various unmet medical needs. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their precise mechanisms of action will be crucial in translating the potential of this compound derivatives into clinically effective therapies.

References

A Technical Guide to Theoretical Studies on the Reactivity of 5-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Oxopentanoic acid, commonly known as levulinic acid, is a versatile platform chemical derived from biomass, holding significant promise for the synthesis of biofuels, value-added chemicals, and pharmaceutical precursors.[1] Understanding its chemical reactivity at a molecular level is paramount for optimizing reaction pathways and designing novel applications. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate the reactivity of this compound. It covers core concepts such as Density Functional Theory (DFT) and molecular docking, presents quantitative data from computational studies, and illustrates key reaction mechanisms, including keto-enol tautomerism and the conversion to γ-valerolactone (GVL). Detailed computational protocols, data tables, and workflow visualizations are provided to support researchers in the fields of chemistry and drug development.

Introduction to this compound

This compound (CAS 5746-02-1), also known as 4-oxopentanoic acid or levulinic acid, is an organic compound with the formula C₅H₈O₃.[2] Its structure is characterized by a ketone functional group and a carboxylic acid functional group, making it a bifunctional molecule with diverse reactivity.[2] This bifunctionality allows it to serve as a precursor to a wide array of valuable chemicals, including solvents, fuel additives, and polymers.[3] In the context of drug development, derivatives of this compound are explored for their potential therapeutic activities, necessitating a detailed understanding of their structure-activity relationships.[4]

Theoretical studies, particularly those employing quantum chemical calculations, provide profound insights into reaction mechanisms, transition states, and the electronic properties that govern the molecule's behavior.[5][6] These computational approaches are indispensable for predicting reaction outcomes, designing efficient catalytic systems, and guiding the synthesis of novel derivatives with desired properties.

Core Theoretical Methodologies

Computational chemistry provides a powerful toolkit for dissecting the reactivity of molecules like this compound. The following sections detail the primary theoretical methods and their experimental (computational) protocols.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is widely used to predict molecular geometries, vibrational frequencies, and reaction energetics. By calculating the electron density, DFT can elucidate properties that govern chemical reactivity, such as orbital energies and electrostatic potential.[7]

Experimental Protocol (Computational): A typical DFT study on the reactivity of this compound involves the following steps:

  • Structure Optimization: The 3D coordinates of the molecule are optimized to find the lowest energy conformation. This is commonly performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311G**.[8][9]

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE).

  • Transition State (TS) Search: For a specific reaction, a transition state search (e.g., using methods like QST2/QST3 or Berny optimization) is performed to locate the highest energy point along the reaction coordinate. The TS is confirmed by a single imaginary frequency corresponding to the reaction mode.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is run from the transition state to verify that it connects the desired reactants and products on the potential energy surface.

  • Solvation Effects: To simulate reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is often applied.[5][10]

  • Software: These calculations are typically performed using computational chemistry software packages like Gaussian, ORCA, or Spartan.

G Diagram 1: General Workflow for a DFT-Based Reactivity Study cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_build Define Molecule (this compound) method_select Select Method (e.g., B3LYP/6-31G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_ts Verify TS (One Imaginary Frequency) ts_search Transition State Search ts_search->freq_calc Run Freq Calc irc_calc IRC Calculation analyze_results Analyze Energetics & Properties (ΔG‡, ΔH, HOMO/LUMO) irc_calc->analyze_results verify_min->ts_search verify_ts->irc_calc G Diagram 2: Catalyzed Keto-Enol Tautomerism of this compound keto Keto Form enol Enol Form enolate Enolate Intermediate keto->enolate + B⁻ - BH protonated_keto Protonated Carbonyl keto->protonated_keto + H⁺ enol->enolate + B⁻ - BH enol->protonated_keto + H⁺ enolate->keto + BH - B⁻ enolate->enol + BH - B⁻ protonated_keto->keto - H⁺ protonated_keto->enol - H⁺ G Diagram 3: Competing Reaction Pathways from this compound to GVL LA This compound (Levulinic Acid) HPA 4-Hydroxypentanoic Acid (HPA) LA->HPA Hydrogenation (Ketone Reduction) AL Angelica Lactone Intermediate LA->AL Dehydration/ Cyclization GVL γ-Valerolactone (GVL) HPA->GVL Cyclization (Lactonization) AL->GVL Hydrogenation (Alkene Reduction) r1 Route 1 (Favored at lower temp) r2 Route 2 G Diagram 4: CADD Workflow in Drug Discovery target_id Target Identification virtual_screen Virtual Screening (Molecular Docking) target_id->virtual_screen hit_id Hit Identification virtual_screen->hit_id lead_opt Lead Optimization (SAR Studies, DFT) hit_id->lead_opt synthesis Synthesis & In Vitro Testing lead_opt->synthesis Iterative Cycle synthesis->lead_opt Feedback preclinical Preclinical Studies synthesis->preclinical

References

Physical properties of 5-Oxopentanoic acid (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5-Oxopentanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This technical guide provides a detailed overview of the known physical characteristics of this compound (CAS 5746-02-1), also known as glutaraldehydic acid or 4-formylbutyric acid.[1][2] This document compiles available data on its melting point, boiling point, and solubility, outlines standard experimental protocols for their determination, and presents a visualization of a relevant biochemical pathway.

Physical Properties of this compound

This compound is an organic compound with the molecular formula C₅H₈O₃.[1][2] It is classified as an omega-oxo fatty acid, containing both a carboxylic acid and an aldehyde functional group.[1] At room temperature, it is a solid.[1][2]

Quantitative Physical Data

The experimental data for the melting and boiling points of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature.

Physical PropertyValueConditions
Melting Point 35.5-36.2 °CNot specified
81-82 °CNot specified
Boiling Point 138-140 °C@ 8 Torr

Data sourced from CAS Common Chemistry[3] and ChemicalBook.[4]

Solubility Profile

Experimental Protocols for Property Determination

Standard laboratory procedures for determining the physical properties of organic compounds, such as this compound, are described below.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.[6][7][8][9]

Capillary Method:

  • A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.[7][10]

  • The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a melting point apparatus or a Thiele tube filled with oil.[7][9]

  • The sample is heated gradually, and the temperature is monitored.[6][9]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[9][10]

  • For an unknown compound, a preliminary, rapid heating can determine an approximate melting point, followed by a slower, more precise measurement.[9]

Boiling Point Determination (Micro Method)

For small quantities of a liquid, a micro-boiling point determination is a suitable technique.[11][12][13]

Procedure:

  • A few drops of the liquid sample are placed in a small test tube.[12]

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube with the sample.

  • The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus).[12]

  • As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.[12]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12]

Solubility Determination

The solubility of an organic compound is tested in a series of solvents to classify it based on its functional groups and molecular size.[14][15][16][17]

General Protocol:

  • Water Solubility: A small amount of the compound (e.g., 10 mg of solid or 2-3 drops of liquid) is added to approximately 0.5 mL of water in a test tube. The mixture is shaken vigorously. If the compound dissolves, its acidity or basicity can be tested with litmus (B1172312) paper.[17][18]

  • Ether Solubility: If the compound is soluble in water, its solubility in a nonpolar solvent like diethyl ether is also tested to provide further information on its polarity.[16]

  • Acid-Base Solubility: For water-insoluble compounds, solubility is tested in the following aqueous solutions:

    • 5% Sodium Hydroxide (NaOH): Dissolution indicates an acidic compound, such as a carboxylic acid.[14][17]

    • 5% Sodium Bicarbonate (NaHCO₃): Dissolution suggests a strong acid, like a carboxylic acid.[14][16]

    • 5% Hydrochloric Acid (HCl): Dissolution points to a basic compound, such as an amine.[14][16]

  • Concentrated Sulfuric Acid (H₂SO₄): Compounds that are insoluble in the above solvents but dissolve in cold, concentrated sulfuric acid are typically neutral compounds containing oxygen or nitrogen, or are alkenes.[17]

Biochemical Context of this compound

This compound, also known as glutaric semialdehyde, is an intermediate in various metabolic pathways, particularly in the metabolism of amino acids.[1] For instance, a derivative, 2-Acetamido-5-oxopentanoic acid, is an intermediate in the urea (B33335) cycle.[1] The diagram below illustrates a simplified synthetic pathway for this compound from furfural, a renewable biomass-derived chemical.[5]

Synthesis_of_5_Oxopentanoic_Acid Furfural Furfural Furoic_acid Furoic Acid Furfural->Furoic_acid Oxidation Ring_opening Ring-opened Intermediate Furoic_acid->Ring_opening Ring Opening Five_Oxopentanoic_acid This compound Ring_opening->Five_Oxopentanoic_acid Selective Reduction

Caption: A simplified diagram illustrating the synthesis of this compound from furfural.

References

An In-Depth Technical Guide to 5-Oxopentanoic Acid: Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Oxopentanoic acid, a versatile bifunctional molecule of significant interest in chemical synthesis and metabolic research. This document details its chemical identity, methods for its preparation, protocols for its quantitative analysis, and its role in biological pathways, with a focus on information relevant to researchers in the fields of chemistry, biochemistry, and drug development.

Chemical Identity and Properties

This compound, also known as glutaraldehydic acid or 4-formylbutanoic acid, is an organic compound featuring both a carboxylic acid and an aldehyde functional group. This dual reactivity makes it a valuable building block in organic synthesis.

IUPAC Name: this compound[1] CAS Number: 5746-02-1[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₈O₃[1]
Molecular Weight116.11 g/mol [1]
Density1.127 g/cm³[2]
Boiling Point273 °C at 760 mmHg[2]
Flash Point133.2 °C[2]
Physical DescriptionSolid[1]

Synthesis of this compound

Several synthetic routes to this compound have been established, utilizing various starting materials. The choice of method often depends on the desired scale, available precursors, and environmental considerations.

Oxidation of Cyclopentanone (B42830)

A common and efficient method for the synthesis of this compound is the oxidative cleavage of cyclopentanone. This reaction can be achieved using various oxidizing agents and catalytic systems.

Experimental Protocol: Catalytic Oxidation of Cyclopentanone

This protocol is a general guideline based on established principles of Baeyer-Villiger oxidation.[3][4]

  • Materials:

    • Cyclopentanone

    • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

    • Lewis acid catalyst (e.g., Cu(OTf)₂)[3][4]

    • Dichloromethane (CH₂Cl₂) or a suitable solvent

    • Sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663)

  • Procedure:

    • In a round-bottom flask, dissolve cyclopentanone in dichloromethane.

    • Add the Lewis acid catalyst to the solution.

    • Slowly add the oxidizing agent (e.g., m-CPBA) to the reaction mixture while maintaining the temperature at room temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or distillation.

Note: The reaction conditions, including catalyst loading, temperature, and reaction time, should be optimized for the specific scale and desired purity.

A logical workflow for this synthesis is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Cyclopentanone Cyclopentanone Oxidation Baeyer-Villiger Oxidation Cyclopentanone->Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Oxidation Catalyst Lewis Acid Catalyst (e.g., Cu(OTf)₂) Catalyst->Oxidation Quenching Quenching (NaHCO₃ solution) Oxidation->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product Pure Product G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Extraction/ Protein Precipitation Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Interpretation Data Interpretation Quantification->Interpretation G Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase AlphaAminoadipateSemialdehyde α-Aminoadipate- semialdehyde Saccharopine->AlphaAminoadipateSemialdehyde Saccharopine dehydrogenase AlphaAminoadipate α-Aminoadipate AlphaAminoadipateSemialdehyde->AlphaAminoadipate Aminoadipate-semialdehyde dehydrogenase AlphaKetoadipate α-Ketoadipate AlphaAminoadipate->AlphaKetoadipate Aminoadipate aminotransferase GlutarylCoA Glutaryl-CoA AlphaKetoadipate->GlutarylCoA α-Ketoadipate dehydrogenase TCA TCA Cycle GlutarylCoA->TCA

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Oxopentanoic Acid Derivatives from Glutaric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 5-aryl-5-oxopentanoic acids, valuable intermediates in drug development and organic synthesis, using glutaric anhydride (B1165640) as a starting material. The primary method described is the Friedel-Crafts acylation, a robust and high-yielding reaction.

Application Note 1: Friedel-Crafts Acylation for the Synthesis of 5-Aryl-5-oxopentanoic Acids

The synthesis of 5-oxopentanoic acid derivatives from glutaric anhydride can be efficiently achieved through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic compound, such as anisole (B1667542) or fluorobenzene (B45895), with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃).[1][2]

The reaction proceeds via the formation of an acylium ion intermediate from the interaction of glutaric anhydride with the Lewis acid. This electrophile then attacks the electron-rich aromatic ring, leading to the ring-opening of the anhydride and the formation of a 5-aryl-5-oxopentanoic acid. This method is particularly useful for producing derivatives with specific substitution patterns on the aromatic ring and has been implemented on an industrial scale with high yields.[1]

G Glutaric_Anhydride Glutaric Anhydride Intermediate Acylium Ion Intermediate Glutaric_Anhydride->Intermediate Reaction Aromatic_Compound Aromatic Compound (e.g., Anisole, Fluorobenzene) Product 5-Aryl-5-oxopentanoic Acid Aromatic_Compound->Product Lewis_Acid Lewis Acid Catalyst (e.g., AlCl₃) Lewis_Acid->Intermediate Catalysis Intermediate->Product Electrophilic Attack & Ring Opening

Caption: Reaction pathway for Friedel-Crafts acylation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific 5-aryl-5-oxopentanoic acid derivatives from glutaric anhydride.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid

This protocol is based on the Friedel-Crafts acylation of anisole with glutaric anhydride, which has been reported to achieve yields as high as 96% under optimized conditions.[1]

Materials:

  • Glutaric anhydride

  • Anisole

  • Aluminum trichloride (AlCl₃), anhydrous

  • Solvent (e.g., Dichloromethane or Fluorobenzene)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Ethyl acetate (B1210297) (for extraction)

  • Deionized water

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the chosen solvent (e.g., 100 mL of fluorobenzene) and anhydrous aluminum trichloride (e.g., 2.2 equivalents). Cool the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve glutaric anhydride (1.0 equivalent) in the solvent and add it to the dropping funnel.

  • Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add anisole (1.0 equivalent) dropwise while keeping the reaction mixture cool.

  • Once the addition of anisole is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (e.g., 50 mL HCl in 200 g of ice) to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 5-(4-methoxyphenyl)-5-oxopentanoic acid by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or column chromatography.

Protocol 2: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid

This protocol describes the synthesis via the reaction of fluorobenzene with glutaric anhydride.[2]

Materials:

  • Glutaric anhydride ("Pyroglutaric acid" is presumed to be glutaric anhydride in this context)[2]

  • Fluorobenzene

  • Aluminum trichloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 5%)

  • Deionized water

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Charge a suitable reaction vessel with fluorobenzene, which acts as both reactant and solvent.

  • Add the Lewis acid catalyst, AlCl₃ (e.g., 1.5 - 2.5 equivalents), to the fluorobenzene and stir to form a suspension.

  • Add glutaric anhydride (1.0 equivalent) portion-wise to the mixture. An exothermic reaction may occur; maintain the temperature as needed with an external cooling bath.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, slowly and carefully pour the reaction mixture into a cold aqueous solution of hydrochloric acid (e.g., 5% HCl) to quench the reaction.

  • Stir the mixture vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase with the extraction solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and remove the solvent by rotary evaporation to obtain the crude product.

  • The crude 5-(4-fluorophenyl)-5-oxopentanoic acid can be purified by recrystallization.

Data Summary

The following table summarizes the key quantitative data for the synthesis protocols described.

Product NameAromatic SubstrateCatalystSolventReported YieldReference
5-(4-methoxyphenyl)-5-oxopentanoic acidAnisoleAlCl₃Not specifiedUp to 96%[1]
5-(4-fluorophenyl)-5-oxopentanoic acidFluorobenzeneAlCl₃FluorobenzeneNot specified[2]

Experimental Workflow Visualization

The logical flow of the experimental procedure for the Friedel-Crafts acylation is outlined below.

G A 1. Reaction Setup (Inert Atmosphere, 0-5 °C) B 2. Add Lewis Acid (AlCl₃) and Solvent A->B C 3. Add Glutaric Anhydride Solution Dropwise B->C D 4. Add Aromatic Substrate Dropwise C->D E 5. Reaction (Stir at RT, 12-18h) D->E F 6. Quenching (Pour into Ice/HCl) E->F G 7. Extraction & Washing F->G H 8. Drying & Solvent Removal G->H I 9. Purification (Recrystallization / Chromatography) H->I J Final Product I->J

Caption: General experimental workflow diagram.

References

Application Note and Protocol: HPLC Analytical Method for 5-Oxopentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopentanoic acid, also known as levulinic acid, is a versatile platform chemical derived from the degradation of cellulose (B213188) and other carbohydrates. Its importance spans various industries, including biofuels, pharmaceuticals, and specialty chemicals. Accurate and reliable quantification of this compound is crucial for process optimization, quality control, and research and development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. The method described is suitable for the analysis of this compound in various matrices, with a particular focus on biomass hydrolysate.

Principle of the Method

The analytical method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. To enhance the retention of the polar this compound on a nonpolar stationary phase (like C18), ion suppression chromatography is employed. This is achieved by acidifying the mobile phase, which protonates the carboxyl group of the acid, making it less polar and increasing its interaction with the stationary phase. Detection is performed by measuring the absorbance of the carboxyl group in the low UV range.

Experimental Protocols

Recommended HPLC-DAD Method

This protocol is based on a validated method for the analysis of levulinic acid in biomass hydrolysate.[1][2][3]

Chromatographic Conditions:

  • Instrument: Any standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Ion-exchange column (e.g., H+ ion exchange column) or a C18 column. For this protocol, an ion-exchange column is recommended for optimal separation from common by-products in biomass hydrolysate.[1][2][3]

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Flow Rate: A stepwise flow rate can be employed for better separation: 0.6 mL/min for the initial 25 minutes, followed by 1 mL/min from 26 to 50 minutes.[3]

  • Column Temperature: 60 °C.[3]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (for general organic acids) or 266 nm for specific detection of levulinic acid.[1]

Reagents and Standards:

  • This compound (levulinic acid) standard (≥98% purity).

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water, HPLC grade.

  • Methanol or Acetonitrile, HPLC grade (for cleaning).

Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to a suitable upper limit (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation Protocol for Biomass Hydrolysate

Biomass hydrolysate is a complex matrix containing sugars, furfurals, and other organic acids that can interfere with the analysis.[4][5]

Materials:

  • Syringe filters (0.45 µm or 0.22 µm pore size).

  • Centrifuge tubes.

  • Vortex mixer.

  • Deionized water.

Procedure:

  • Dilution: Dilute the biomass hydrolysate sample with deionized water or 0.5% formic acid in water to bring the concentration of this compound within the linear range of the calibration curve. A dilution factor of 10 to 100 is often required.[4]

  • Centrifugation (Optional): For samples with a high content of suspended solids, centrifuge at 10,000 rpm for 10 minutes to pellet the solids.

  • Filtration: Filter the diluted sample (or the supernatant from centrifugation) through a 0.22 µm syringe filter into an HPLC vial. This step is crucial to remove particulate matter that could damage the HPLC column.

  • Analysis: The prepared sample is now ready for injection into the HPLC system.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from validated HPLC methods for this compound.

Table 1: HPLC-DAD Method Validation Data [3]

ParameterResult
Linearity Range 1 - 20 mM
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.07 mM
Limit of Quantification (LOQ) 0.21 mM
Accuracy (% Recovery) 98.2% - 101.5%
Precision (Intra-day, %RSD) < 2.0%
Precision (Inter-day, %RSD) < 2.5%

Table 2: Alternative LC/MS Method Validation Data [4][5][6]

ParameterResult
Linearity Range 0.2 - 200 µg/mL
Correlation Coefficient (R²) Not explicitly stated, but method deemed linear
Limit of Detection (LOD) 0.03 - 0.7 µg/mL (for a range of organic acids)
Limit of Quantification (LOQ) 0.2 - 2.9 µg/mL (for a range of organic acids)
Accuracy (% Recovery) 70% - 130% (for most organic acids)
Precision (Intra-day, %RSD) 0.4% - 9.2%
Precision (Inter-day, %RSD) 2.1% - 22.8%

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Biomass Hydrolysate Sample Dilution Dilution with Deionized Water Sample->Dilution 1:10 to 1:100 Filtration Filtration (0.22 µm syringe filter) Dilution->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection (10 µL) Column Ion-Exchange Column HPLC_System->Column Mobile Phase: 0.1% TFA in Water Detector DAD/UV Detector (210 nm or 266 nm) Column->Detector Data_System Data Acquisition and Processing Detector->Data_System Quantification Quantification of This compound Data_System->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HPLC-DAD method provides a reliable and robust approach for the quantification of this compound. The method is particularly well-suited for the analysis of complex matrices such as biomass hydrolysate, following a straightforward sample preparation procedure. The provided validation data demonstrates that the method is linear, accurate, and precise, making it suitable for routine quality control and research applications. For higher sensitivity and selectivity, an LC/MS method can be considered as an alternative. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

References

Application Notes and Protocols for GC-MS Analysis of 5-Oxopentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopentanoic acid, also known as glutaraldehydic acid, is a five-carbon keto acid that plays a role in various metabolic pathways, particularly in the degradation of amino acids such as lysine (B10760008) and tryptophan. Accurate and sensitive quantification of this compound and its derivatives in biological matrices is crucial for understanding metabolic disorders, drug metabolism, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile organic compounds. However, due to the polar nature and low volatility of this compound, chemical derivatization is required to facilitate its analysis by GC-MS.

This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound derivatives in biological samples. The described methods are intended to guide researchers in developing and implementing robust and reliable analytical procedures.

Data Presentation

Predicted Quantitative Data for Derivatized this compound

The following table summarizes the predicted key quantitative parameters for the di-trimethylsilyl (di-TMS) derivative of this compound following methoximation. These values are based on the known fragmentation patterns of similar derivatized keto acids and should be confirmed experimentally using a pure standard.

ParameterPredicted Value/InformationNotes
Derivative 5-(Methoxyimino)pentanoic acid, trimethylsilyl (B98337) esterTwo-step derivatization is essential.
Molecular Weight 261.15 g/mol C10H23NO3Si2
Retention Time (RT) VariableHighly dependent on GC column and temperature program. Expected to elute after smaller organic acids. Experimental determination is required.
Characteristic m/z Ions 246 ([M-15]+), 174, 147, 130, 73The ion at m/z 246 represents the loss of a methyl group from a TMS moiety and is a likely candidate for the molecular ion. The ion at m/z 73 is characteristic of a trimethylsilyl group.
Quantification Ion (SIM) 246 or 174To be determined based on sensitivity and specificity from the analysis of a standard.
Qualifier Ions (SIM) 147, 130Used to confirm the identity of the analyte.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of this compound from Biological Samples (e.g., Plasma, Urine)

This protocol describes a general procedure for the extraction of organic acids from biological fluids.

Materials:

  • Biological sample (e.g., 100 µL of plasma or urine)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar keto acid not present in the sample)

  • Methanol, HPLC grade

  • Chloroform (B151607), HPLC grade

  • 0.9% NaCl solution

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Aliquoting: To a centrifuge tube, add a precise volume of the biological sample (e.g., 100 µL).

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Protein Precipitation and Extraction: Add 1 mL of a cold (-20°C) mixture of methanol:chloroform (2:1, v/v).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 300 µL of chloroform and 300 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the layers. Three layers will be formed: an upper aqueous-methanolic layer containing polar metabolites, a protein pellet in the middle, and a lower chloroform layer containing lipids.

  • Collection of the Polar Phase: Carefully collect the upper aqueous-methanolic layer, which contains the organic acids, and transfer it to a new centrifuge tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization.

Protocol 2: Derivatization of this compound

A two-step derivatization process involving methoximation followed by silylation is crucial for the analysis of keto acids.[1] Methoximation protects the ketone group from enolization and the formation of multiple derivatives, while silylation of the carboxylic acid group increases volatility.

Materials:

  • Dried sample extract from Protocol 1

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Methoximation:

    • To the dried sample extract in a GC vial insert, add 50 µL of methoxyamine hydrochloride solution.

    • Cap the vial tightly and heat at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • To the same vial, add 80 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point. Optimization for the specific instrument is recommended.

GC Parameter Setting
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Split (e.g., 10:1 or 20:1) or Splitless
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Temperature Program Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temperature 280°C
MS Parameter Setting
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50 - 550 (for full scan analysis)
Acquisition Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) is Add Internal Standard sample->is extract Protein Precipitation & Liquid-Liquid Extraction is->extract dry Evaporate to Dryness extract->dry methox Methoximation (60°C, 60 min) dry->methox silylation Silylation (BSTFA) (70°C, 60 min) methox->silylation gcms GC-MS Analysis silylation->gcms data Data Processing (Quantification & Identification) gcms->data

Caption: Workflow for GC-MS analysis of this compound.

Metabolic Pathway of this compound

metabolic_pathway cluster_pathway Lysine Degradation Pathway lysine Lysine saccharopine Saccharopine lysine->saccharopine aminoadipate_semialdehyde L-2-Aminoadipate-6-semialdehyde saccharopine->aminoadipate_semialdehyde aminoadipate L-2-Aminoadipate aminoadipate_semialdehyde->aminoadipate oxoadipate 2-Oxoadipate aminoadipate->oxoadipate glutaryl_coa Glutaryl-CoA oxoadipate->glutaryl_coa crotonyl_coa Crotonyl-CoA glutaryl_coa->crotonyl_coa five_oxopentanoic This compound (Glutaric Semialdehyde) glutaryl_coa->five_oxopentanoic Alternative Metabolite acetyl_coa Acetyl-CoA crotonyl_coa->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Involvement of this compound in lysine degradation.

References

The Versatility of 5-Oxopentanoic Acid: A Building Block for Pharmaceuticals and High-Value Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Oxopentanoic acid, a bifunctional molecule also known as glutaraldehydic acid, is emerging as a pivotal building block in organic synthesis, enabling the streamlined production of a diverse array of valuable compounds. Its unique structure, featuring both an aldehyde and a carboxylic acid group, provides a versatile platform for the synthesis of key intermediates for the pharmaceutical, agrochemical, and polymer industries. This application note details established protocols for the transformation of this compound into three critical molecular scaffolds: δ-valerolactone, piperidine (B6355638), and 5-aminolevulinic acid (5-ALA), highlighting its significance for researchers, scientists, and drug development professionals.

This compound's reactivity allows for selective transformations at either functional group, providing access to a range of linear and heterocyclic structures.[1][2] Its role as a precursor to biologically active molecules, such as the photodynamic therapy agent 5-aminolevulinic acid, underscores its importance in medicinal chemistry.[1]

Application 1: Synthesis of δ-Valerolactone

δ-Valerolactone, a valuable monomer for the production of biodegradable polyesters and a precursor for various fine chemicals, can be efficiently synthesized from this compound through a two-step reduction and subsequent intramolecular cyclization.

The overall transformation involves the selective reduction of the aldehyde group to a primary alcohol, yielding 5-hydroxypentanoic acid, which then undergoes an acid-catalyzed intramolecular esterification to form the stable six-membered lactone ring.

Experimental Workflow for δ-Valerolactone Synthesis

cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization 5-Oxopentanoic_acid This compound Reduction Reduction (e.g., NaBH4 or catalytic hydrogenation) 5-Oxopentanoic_acid->Reduction 5-Hydroxypentanoic_acid 5-Hydroxypentanoic Acid Reduction->5-Hydroxypentanoic_acid Cyclization Intramolecular Esterification (Acid Catalyst) 5-Hydroxypentanoic_acid->Cyclization delta_Valerolactone δ-Valerolactone Cyclization->delta_Valerolactone

Caption: Workflow for the synthesis of δ-valerolactone from this compound.

Quantitative Data for δ-Valerolactone Synthesis
StepReactantReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1. ReductionThis compoundCatalytic Hydrogenation (e.g., Ru/C)Water or Alcohol80-1202-6>95
2. Cyclization5-Hydroxypentanoic AcidAcid Catalyst (e.g., H₂SO₄)Toluene (B28343)Reflux4-8~90
Experimental Protocols

Protocol 1: Reduction of this compound to 5-Hydroxypentanoic Acid

  • In a high-pressure autoclave, dissolve this compound in a suitable solvent such as water or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Ru/C).

  • Pressurize the reactor with hydrogen gas (typically 50-100 bar).

  • Heat the mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or TLC analysis.

  • Upon completion, cool the reactor, release the pressure, and filter the catalyst.

  • Remove the solvent under reduced pressure to obtain crude 5-hydroxypentanoic acid.

Protocol 2: Intramolecular Cyclization of 5-Hydroxypentanoic Acid to δ-Valerolactone

  • Dissolve the crude 5-hydroxypentanoic acid in a non-polar solvent like toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting δ-valerolactone by vacuum distillation.[3]

Application 2: Synthesis of Piperidine

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. This compound serves as a convenient C5 building block for the synthesis of the piperidine ring through a reductive amination process. This one-pot reaction involves the formation of an imine intermediate with an amine source, followed by in-situ reduction and cyclization.

Experimental Workflow for Piperidine Synthesis

5-Oxopentanoic_acid This compound Reductive_Amination Reductive Amination (Reducing Agent, e.g., NaBH₃CN or H₂/Catalyst) 5-Oxopentanoic_acid->Reductive_Amination Amine_Source Amine Source (e.g., NH₃ or R-NH₂) Amine_Source->Reductive_Amination Piperidine Piperidine Derivative Reductive_Amination->Piperidine Glutamate Glutamate Glutamyl_tRNA Glutamyl-tRNA Glutamate->Glutamyl_tRNA Glutamyl-tRNA synthetase Glutamate_1_semialdehyde Glutamate-1-semialdehyde (Glutaric Semialdehyde) Glutamyl_tRNA->Glutamate_1_semialdehyde Glutamyl-tRNA reductase 5_ALA 5-Aminolevulinic Acid Glutamate_1_semialdehyde->5_ALA Glutamate-1-semialdehyde aminotransferase Porphyrins Porphyrins (Heme, Chlorophyll) 5_ALA->Porphyrins

References

Applications of 5-Oxopentanoic Acid in Polymer Chemistry: A Bio-Based Building Block for Sustainable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Oxopentanoic acid, more commonly known as levulinic acid (LA), is a versatile and sustainable platform chemical derived from the acid-catalyzed hydrolysis of lignocellulosic biomass.[1][2][3] Its unique bifunctional nature, possessing both a carboxylic acid and a ketone group, makes it a highly valuable building block in the synthesis of a wide array of polymers.[1][4] The growing demand for renewable and biodegradable materials has propelled levulinic acid into the forefront of polymer chemistry research, offering a green alternative to petroleum-based monomers.[3] This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of polyesters, polyamides, and other functional polymers.

Polyesters from Levulinic Acid Derivatives

Levulinic acid serves as a precursor for various monomers suitable for polyester (B1180765) synthesis, primarily through the utilization of its derivatives like γ-valerolactone (GVL) and diphenolic acid (DPA).

Ring-Opening Polymerization (ROP) of γ-Valerolactone (GVL)

γ-Valerolactone is a key derivative of levulinic acid, produced via its hydrogenation.[5] While GVL itself has low ring strain, making its homopolymerization challenging, it can be effectively copolymerized with other lactones, such as ε-caprolactone (ε-CL), to produce biodegradable copolyesters with tunable properties.[6][7]

Experimental Protocol: Synthesis of Poly(γ-valerolactone-co-ε-caprolactone) (P(GVL-co-CL))

This protocol describes the bulk ring-opening copolymerization of GVL and ε-CL using tin(II) 2-ethylhexanoate (B8288628) as a catalyst and methoxy (B1213986) poly(ethylene glycol) as an initiator.[8]

Materials:

  • ε-caprolactone (ε-CL), dried

  • γ-valerolactone (GVL)

  • Methoxy poly(ethylene glycol) (mPEG, Mn: 550 Da), dried

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the desired molar ratios of ε-CL and GVL (e.g., 90/10, 80/20, 70/30).

  • Add mPEG as the initiator. The molar ratio of initiator to total monomers is adjusted to achieve the desired polymer molecular weight (e.g., targeting 10 kDa).

  • Add the Sn(Oct)₂ catalyst in a 1:1 molar ratio with the initiator.

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) and maintain for a specified time (e.g., 4 days for equilibrium studies).[6]

  • Monitor the polymerization progress by techniques such as ¹H-NMR to determine monomer conversion.

  • Upon completion, dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate in a non-solvent (e.g., cold methanol) to purify.

  • Dry the purified polymer under vacuum until a constant weight is achieved.

Quantitative Data:

Monomer Ratio (ε-CL/GVL)Catalyst/InitiatorTemperature (°C)TimeResulting PolymerMn ( g/mol )PDIReference
VariedSn(Oct)₂ / mPEG1404 daysP(GVL-co-CL)1,300 - 150,000-[6]
90/10, 80/20, 70/30Sn(Oct)₂ / mPEGNon-isothermal-P(GVL-co-CL)--[8]

Diagram: Experimental Workflow for ROP of GVL and ε-CL

GVL_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product Monomers ε-CL & GVL Mixing Combine Monomers, Initiator, and Catalyst Monomers->Mixing Initiator mPEG Initiator->Mixing Catalyst Sn(Oct)₂ Catalyst->Mixing Heating Heat to 140°C under inert atmosphere Mixing->Heating Reaction starts Dissolution Dissolve in Chloroform Heating->Dissolution After reaction completion Precipitation Precipitate in cold Methanol Dissolution->Precipitation Drying Dry under vacuum Precipitation->Drying Polymer P(GVL-co-CL) Drying->Polymer

Caption: Workflow for the synthesis of P(GVL-co-CL) via ring-opening polymerization.

Polyesters from Diphenolic Acid (DPA)

Diphenolic acid, synthesized from the condensation of levulinic acid and phenol (B47542), serves as a bio-based alternative to Bisphenol A (BPA) for the production of polycarbonates and polyesters.[1][9][10]

Experimental Protocol: Synthesis of Diphenolic Acid

This protocol describes the synthesis of DPA from levulinic acid and phenol using an acid catalyst.[11]

Materials:

  • Levulinic acid (0.01 mol, 1.16 g)

  • Phenol (0.06 mol, 5.65 g)

  • Acid catalyst (e.g., 3-(sulfobutyl)-5-methyl-2-mercapto-1,3,4-thiadiazole-3-mercaptopropane sulfonate, 0.004 mol, 1.70 g)

Procedure:

  • Combine levulinic acid, phenol, and the acid catalyst in a round-bottom flask.

  • Stir the mixture at 60 °C for 12 hours.

  • Monitor the reaction progress using liquid chromatography to determine the yield and selectivity of diphenolic acid.

  • Upon completion, the product can be purified by appropriate methods such as recrystallization.

Quantitative Data:

ReactantsCatalystTemperature (°C)Time (h)DPA Yield (%)DPA Selectivity (%)Reference
Levulinic acid, Phenol3-(sulfobutyl)-5-methyl-2-mercapto-1,3,4-thiadiazole-3-mercaptopropane sulfonate601289.297.6[11]
Levulinic acid, Phenol[BSMim]HSO₄Optimized-93.2~100 (p,p'-isomer)[12]
Levulinic acid, PhenolAmberlyst-15Optimized-~45 (p,p'-isomer)-[13]

Polyamides from Levulinic Acid

The bifunctionality of levulinic acid allows for its direct use in polycondensation reactions with diamines to form polyamides, or through the synthesis of LA-derived monomers.[1]

Direct Polycondensation via Ugi Multicomponent Reaction

A robust method for polyamide synthesis involves the direct polymerization of levulinic acid with a diamine and a diisocyanide via the Ugi four-component reaction (U-4CR).[14] This approach avoids the need to first convert LA into a cyclic monomer.

Experimental Protocol: Synthesis of Polyamides via Ugi-4CR

This protocol outlines the general procedure for the synthesis of polyamides from levulinic acid, ethylenediamine, and 1,6-diisocyanohexane (B7799794).[14]

Materials:

  • Levulinic acid (LevA)

  • Ethylenediamine

  • 1,6-diisocyanohexane

  • Solvent (e.g., methanol)

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of levulinic acid, ethylenediamine, and 1,6-diisocyanohexane in the chosen solvent.

  • The reaction can be performed at room temperature or under microwave irradiation at elevated temperatures (e.g., 100 °C) to accelerate the polymerization.

  • Monitor the reaction for conversion of the monomers.

  • After the reaction, precipitate the polymer in a suitable non-solvent.

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data:

MonomersSolventTemperature (°C)TimeMn ( g/mol )PDIReference
LevA, Ethylenediamine, 1,6-diisocyanohexaneMethanol100 (Microwave)30 min-1.39[14]

Diagram: Ugi Four-Component Reaction for Polyamide Synthesis

Ugi_Reaction cluster_reactants Reactants cluster_process Ugi 4-Component Reaction cluster_product Product LevA Levulinic Acid (Carboxylic Acid + Ketone) Reaction One-pot Polycondensation LevA->Reaction Diamine Diamine (e.g., Ethylenediamine) Diamine->Reaction Diisocyanide Diisocyanide (e.g., 1,6-diisocyanohexane) Diisocyanide->Reaction Polyamide Polyamide Reaction->Polyamide

Caption: Conceptual diagram of polyamide synthesis via the Ugi four-component reaction.

Poly(ester-co-amide)s from Levulinic Acid-Derived Diol-Diamides

Levulinic acid can be converted into diol-diamide monomers, which can then undergo lipase-catalyzed polycondensation to form poly(ester-co-amide)s.[4]

Experimental Protocol: Synthesis and Polymerization of Diol-Diamide Monomers

This protocol describes a two-step process: first, the synthesis of diol-diamide monomers from levulinic acid and aliphatic diamines, and second, their enzymatic polymerization.[2][4]

Monomer Synthesis:

  • Diacylation: React levulinic acid with a linear aliphatic diamine (e.g., C₂-C₁₀) to form a diketone-diamide.

  • Reduction: Reduce the ketone groups of the diketone-diamide to hydroxyl groups to yield the diol-diamide monomer.

Polymerization:

  • Dissolve the diol-diamide monomer in a suitable solvent.

  • Add a lipase (B570770) catalyst (e.g., Novozyme 435).

  • Conduct the polycondensation reaction under appropriate conditions (e.g., specific temperature and time) to form the poly(ester-co-amide).

Quantitative Data:

Diamine Chain LengthPolymerMn ( g/mol )PDITg (°C)Tm (°C)Reference
C₂ - C₁₀Poly(ester-co-amide)1,300 - 7,2001.5 - 1.8-23 to 090 - 97 (for C₈-C₁₀)[2][4]

Other Polymer Applications

Levulinic acid and its derivatives are also utilized in the synthesis of other polymers and as additives.

  • Polyurethanes: Ketal compounds derived from glycerol (B35011) and levulinic acid can be used in the manufacture of polyurethanes.[5]

  • Plasticizers: Levulinic acid-based ketal-esters can be synthesized and used as bio-based plasticizers for polymers like poly(vinyl chloride) (PVC) and polyhydroxyalkanoates (PHAs), enhancing their flexibility and processing characteristics.[15][16]

This compound (levulinic acid) is a cornerstone of sustainable polymer chemistry, offering a renewable feedstock for a diverse range of polymers. Its derivatives enable the synthesis of polyesters, polyamides, and polyurethanes with tunable properties. The direct polymerization of levulinic acid through innovative methods like the Ugi multicomponent reaction further expands its utility. As research continues to uncover new catalytic pathways and polymerization techniques, the role of levulinic acid in replacing fossil-based plastics is expected to grow significantly, contributing to a more circular and sustainable economy.

References

5-Oxopentanoic Acid: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopentanoic acid, more commonly known as levulinic acid, is a highly versatile and valuable platform chemical derived from biomass. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid group, makes it an ideal precursor for the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1][2] The reactivity of these two functional groups allows for a diverse range of chemical transformations, including esterification, amidation, ketalization, and cyclization reactions, providing access to complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds.

Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its applications can be broadly categorized as follows:

  • Direct Incorporation into Drug Scaffolds: The carbon backbone of this compound can be directly integrated into the final drug structure.

  • Synthesis of Bioactive Derivatives: It is a key starting material for the synthesis of important pharmaceutical intermediates and derivatives, such as 5-aminolevulinic acid (ALA) and various heterocyclic compounds.

  • Linker for Prodrugs and Drug Delivery Systems: The carboxylic acid functionality allows for the conjugation of this compound to other drug molecules, creating prodrugs with improved properties or facilitating attachment to drug delivery carriers.[3]

  • Protective Group Chemistry: The ketone group can be protected as a ketal, allowing for selective reactions at the carboxylic acid terminus.

Key Pharmaceutical Syntheses from this compound

Synthesis of Indomethacin (B1671933)

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[4][5] The synthesis of Indomethacin can be achieved via the Fischer indole (B1671886) synthesis, utilizing a derivative of this compound.[4]

Experimental Workflow for Indomethacin Synthesis:

cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Acylation cluster_3 Step 4: Hydrolysis A 4-Methoxyphenylhydrazine C Phenylhydrazone Intermediate A->C B Methyl Levulinate (from this compound) B->C D Indole Intermediate C->D  Acid Catalyst  (e.g., HCl) F Acylated Indole Intermediate D->F E 4-Chlorobenzoyl Chloride E->F G Indomethacin F->G  Base  (e.g., LiOH)

Caption: Workflow for the synthesis of Indomethacin from a this compound derivative.

Quantitative Data for Indomethacin Synthesis:

StepReactantsCatalyst/ReagentSolventYield (%)Purity (%)Reference
Phenylhydrazone Formation 4-Methoxyphenylhydrazine, Methyl LevulinateAcid (e.g., HCl)Ethanol (B145695)High-[6]
Fischer Indole Synthesis Phenylhydrazone IntermediateAcid (e.g., HCl)EthanolGood-[6]
Acylation Indole Intermediate, 4-Chlorobenzoyl ChloridePyridine (B92270)-Good-[4]
Hydrolysis Acylated Indole IntermediateLiOH·H₂OWater--[6]

Experimental Protocol for Indomethacin Synthesis (Adapted from Fischer Indole Synthesis):

Materials:

  • 4-Methoxyphenylhydrazine

  • Methyl levulinate (prepared from this compound via esterification)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • 4-Chlorobenzoyl chloride

  • Pyridine

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Phenylhydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine and a molar equivalent of methyl levulinate in ethanol. Add a catalytic amount of concentrated HCl and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Fischer Indole Synthesis: Heat the reaction mixture from the previous step to reflux. The phenylhydrazone will undergo a[7][7]-sigmatropic rearrangement to form the indole ring. Continue refluxing until TLC analysis indicates the formation of the indole intermediate is complete.[4]

  • Acylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the crude indole intermediate in pyridine and cool the solution in an ice bath. Slowly add 4-chlorobenzoyl chloride and stir the reaction at room temperature until the acylation is complete as monitored by TLC.

  • Hydrolysis: To the acylated indole intermediate, add a solution of LiOH·H₂O in water. Stir the mixture at 25°C for 6 hours.[6]

  • Work-up and Purification: Extract the organic phase with 2M aqueous ammonia. Wash the aqueous phase with dichloromethane. Acidify the aqueous phase with concentrated HCl to precipitate the product. Filter the solid, wash with water, and then dissolve it in a mixture of methanol and dichloromethane. Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Indomethacin.[6]

Signaling Pathway of Indomethacin:

cluster_0 Prostaglandin (B15479496) Synthesis Pathway cluster_1 Indomethacin Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation  Mediate Inflammation,  Pain, and Fever Indomethacin Indomethacin Indomethacin->Inhibition1 Indomethacin->Inhibition2

Caption: Indomethacin inhibits both COX-1 and COX-2 enzymes, blocking prostaglandin synthesis.

Synthesis of 5-Aminolevulinic Acid (ALA)

5-Aminolevulinic acid (ALA) is a crucial intermediate in the biosynthesis of porphyrins and is used in photodynamic therapy (PDT) for the treatment of various cancers and skin conditions.[8] A common synthetic route involves the Gabriel synthesis starting from a derivative of this compound.

Quantitative Data for 5-Aminolevulinic Acid Hydrochloride Synthesis:

StepStarting MaterialKey ReagentsYield (%)Purity (HPLC, a/a%)Reference
Phthalimide Formation 5-Bromolevulinic acid methyl esterPotassium phthalimide59-[9]
Hydrolysis 5-Phthalimidolevulinic acid6N Hydrochloric acid96.699.9[8]

Experimental Protocol for 5-Aminolevulinic Acid Hydrochloride Synthesis:

Materials:

  • 5-Phthalimidolevulinic acid (synthesized from a this compound derivative)

  • 6N Hydrochloric acid (HCl)

  • Activated carbon

  • Acetone (B3395972)

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve 2.00 g of 5-phthalimidolevulinic acid in 40 ml of 6N hydrochloric acid.[8]

  • Heat the mixture to reflux and maintain for 6 hours.[8]

  • Decolorization and Filtration: Cool the reaction mixture and add a small amount of activated carbon to decolorize the solution. Filter the mixture to remove the activated carbon and the precipitated phthalic acid.[8]

  • Isolation and Purification: Distill the filtrate under reduced pressure to remove water. Recrystallize the resulting solid residue from acetone to obtain 5-aminolevulinic acid hydrochloride.[8]

Signaling Pathway of 5-Aminolevulinic Acid in Photodynamic Therapy:

cluster_0 Cellular Uptake and Conversion cluster_1 Photodynamic Activation cluster_2 Cellular Damage and Apoptosis ALA 5-Aminolevulinic Acid (Exogenous) PpIX Protoporphyrin IX (Photosensitizer) ALA->PpIX  Heme Biosynthesis  Pathway ROS Reactive Oxygen Species (ROS) PpIX->ROS  Energy Transfer Light Light (Specific Wavelength) Light->PpIX Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Mechanism of action of 5-ALA in photodynamic therapy.

Ketal Protection of this compound Derivatives

Protecting the ketone functionality of this compound as a ketal is a common strategy to allow for selective reactions at the carboxylic acid group.[10]

Quantitative Data for Ketalization of Ethyl Levulinate:

ReactantsCatalystSolventYield (%)Reference
Ethyl Levulinate, Ethylene (B1197577) Glycolp-Toluenesulfonic acidToluene (B28343)53.1[11]
Ethyl Levulinate, Ethylene GlycolCellulose (B213188) Sulfuric AcidCyclohexaneNearly quantitative[12]

Experimental Protocol for Ketalization of Ethyl Levulinate:

Materials:

  • Ethyl levulinate

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Sodium hydroxide (NaOH) solution (cold)

  • Deionized water

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, add 100.0 mL of toluene, 25.5 mL of ethyl levulinate, 22.3 mL of ethylene glycol, and 0.2 g of p-toluenesulfonic acid monohydrate.[10]

  • Reflux: Heat the mixture to reflux for one hour. Water will be collected in the Dean-Stark trap, driving the equilibrium towards ketal formation.[10]

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer with cold sodium hydroxide solution and then with deionized water.[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the ethyl levulinate ethylene ketal.

Reductive Amination for the Synthesis of N-Substituted Pyrrolidones

The reaction of this compound with primary amines followed by reduction and cyclization is a powerful method for synthesizing N-substituted-5-methyl-2-pyrrolidones, which are valuable intermediates in medicinal chemistry.[1][13]

Experimental Workflow for Reductive Amination:

cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction & Cyclization LA This compound Intermediate Imine/Enamine Intermediate LA->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Product N-Substituted-5-methyl- 2-pyrrolidone Intermediate->Product  Reducing Agent  (e.g., Phenylsilane)  Catalyst (e.g., AlCl3)

Caption: General workflow for the synthesis of N-substituted pyrrolidones via reductive amination.

Quantitative Data for Reductive Amination of Levulinic Acid:

AmineCatalystReducing AgentYield (%)Reference
AnilineAlCl₃Phenylsilane (B129415)95[13]
4-MethoxyanilineAlCl₃Phenylsilane96[13]
4-ChloroanilineAlCl₃Phenylsilane93[13]

Experimental Protocol for Reductive Amination of Levulinic Acid:

Materials:

  • Levulinic acid (this compound)

  • Aniline (or other primary amine)

  • Aluminum chloride (AlCl₃)

  • Phenylsilane (PhSiH₃)

  • Mesitylene (B46885) (internal standard for NMR)

  • Ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a screw-capped vial equipped with a magnetic stirrer, successively add AlCl₃ (0.05 mmol), the desired primary amine (1.0 mmol), levulinic acid (1.0 mmol), and phenylsilane (3.0 mmol).[14]

  • Reaction: Heat the mixture at 30°C for the desired time, monitoring the reaction progress by NMR using mesitylene as an internal standard.[14]

  • Purification: Upon completion, dilute the crude reaction mixture with ether and purify by column chromatography on silica gel to isolate the N-substituted pyrrolidone.[14]

Conclusion

This compound is a sustainable and versatile precursor for the synthesis of a diverse range of pharmaceuticals. Its unique chemical structure provides multiple avenues for the construction of complex molecular frameworks. The protocols outlined in this document provide a foundation for researchers to explore the potential of this valuable bio-based platform chemical in drug discovery and development. Further research into novel synthetic methodologies and applications of this compound and its derivatives will undoubtedly continue to contribute to the advancement of pharmaceutical sciences.

References

Application Note: Protocols for the Esterification of 5-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the acid-catalyzed esterification of 5-oxopentanoic acid (also known as levulinic acid) to produce alkyl levulinates, valuable compounds used as fuel additives and platform chemicals.[1][2] The protocols cover various catalytic systems, including homogeneous and heterogeneous catalysts, and outline the necessary procedures for reaction setup, monitoring, product isolation, and purification. Quantitative data from several studies are summarized for comparative analysis of catalyst performance and reaction conditions.

Introduction

This compound, commonly known as levulinic acid (LA), is a key platform chemical derived from the acid hydrolysis of lignocellulosic biomass.[2] Its unique structure, containing both a ketone and a carboxylic acid functional group, allows for its conversion into a wide range of valuable derivatives.[2] The esterification of levulinic acid with various alcohols produces alkyl levulinates, which are of significant interest as biofuels, fuel additives, solvents, and plasticizers.[1][3] Ethyl levulinate (EL), in particular, shows excellent compatibility with gasoline blends and can improve diesel engine combustion.[2]

This application note details the Fischer-Speier esterification method, an acid-catalyzed reaction between a carboxylic acid and an alcohol, as a primary route for synthesizing these esters.[4][5]

Reaction Overview and Mechanism

The esterification of this compound is an equilibrium reaction where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[6][7]

General Reaction: R-OH + HOOC-(CH₂)₂-C(=O)-CH₃ ⇌ R-OOC-(CH₂)₂-C(=O)-CH₃ + H₂O (Alcohol + this compound ⇌ Alkyl 5-Oxopentanoate (B1240814) + Water)

To drive the reaction toward the product side and achieve high yields, the equilibrium must be shifted. This is typically accomplished by using a large excess of the alcohol reactant or by removing the water byproduct as it forms.[7][8]

The reaction proceeds via the Fischer esterification mechanism :

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[6][7]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[6][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][9]

  • Elimination: A water molecule is eliminated, and a protonated ester is formed.[6][9]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6][7]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency, time, and conditions. Below is a summary of various catalytic systems used for the synthesis of ethyl levulinate.

CatalystAlcoholReactant Ratio (Alcohol:Acid)Temperature (°C)Time (h)Yield (%)Reference
Silicotungstic Acid / SiO₂ (20 wt%)Ethanol (B145695)Optimized84 (357 K)496.9[10]
Sulfonated Lignin-Based Carbon (SLBC)Ethanol6:1Reflux584.3[1]
Amberlyst-15 (Flow Reactor)EthanolN/A (Feed Conc. 0.8-1.6 M)70-100N/AHigh Conversion[2]
Deep Eutectic System (ChCl:pTSA)Ethanol5:1140 (413.15 K)0.17 (10 min)~76 (conversion)[11]
Sulfonated Carbon Cryogel (UCC-S)EthanolN/AN/A499.5[12]
Porous Organic Polymer (BPOP-SO₃H)n-ButanolN/AN/A0.5 (30 min)98 (conversion)[13]

Experimental Protocols

This section provides a generalized protocol for the laboratory-scale synthesis of ethyl 5-oxopentanoate via Fischer esterification using a homogenous acid catalyst like sulfuric acid.

Materials and Reagents
  • This compound (Levulinic Acid)

  • Ethanol (absolute, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)[6]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 10% Sodium Carbonate (Na₂CO₃) solution[14]

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (B1210297) (for extraction)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath[15]

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Glassware for extraction and drying

  • Rotary evaporator

  • Apparatus for distillation or column chromatography (for purification)

Procedure

A. Reaction Setup and Reflux

  • Place this compound and a significant excess of ethanol (e.g., 10 molar equivalents) into a round-bottom flask equipped with a magnetic stir bar.[14]

  • Stir the mixture until the acid is fully dissolved.

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, a few drops to 5 mol%) to the stirring solution.[16] The addition is exothermic and may cause precipitation of the acid salt, which will redissolve upon heating.[14]

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the reaction mixture to reflux (the boiling point of ethanol, approx. 78°C) using a heating mantle or water bath.[15]

  • Maintain the reflux for several hours (e.g., 2-6 hours).[10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[14]

B. Work-up and Isolation

  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.[14]

  • Transfer the cooled reaction mixture to a separatory funnel. If the volume is large, it can be reduced first using a rotary evaporator.

  • Slowly and carefully add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst.[14] Caution: Carbon dioxide gas will evolve. Swirl the funnel gently and vent frequently until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH > 8).[14]

  • The ethyl 5-oxopentanoate will separate as an organic layer. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (2-3 times) to ensure all product is recovered.

  • Combine all organic layers.

  • Wash the combined organic layer with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[14]

  • Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude ethyl 5-oxopentanoate.

C. Purification

  • The crude product can be purified further by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure ester.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the esterification protocol.

Esterification_Workflow A 1. Mix Reagents (this compound + Ethanol) B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B Stir to dissolve C 3. Heat to Reflux (e.g., 4-6 hours) B->C D 4. Cool to Room Temp. C->D E 5. Neutralization (add NaHCO₃ solution) D->E F 6. Liquid-Liquid Extraction (with Ethyl Acetate) E->F CO₂ evolution G 7. Wash & Dry (Brine wash, dry with MgSO₄) F->G Separate layers H 8. Solvent Evaporation (Rotary Evaporator) G->H I 9. Purification (Distillation or Chromatography) H->I Crude Product J Pure Ethyl 5-Oxopentanoate I->J

Caption: Workflow for the synthesis of Ethyl 5-Oxopentanoate.

References

Application Notes and Protocols for the Derivatization of 5-Oxopentanoic Acid for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopentanoic acid, also known as glutaraldehydic acid, is a five-carbon keto acid involved in various metabolic pathways, including the metabolism of certain amino acids.[1] Its accurate quantification in biological matrices is crucial for metabolic research and in the development of therapeutics. Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography (GC) can be challenging, and its detection by liquid chromatography (LC) can be improved. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties, such as increased volatility for GC or enhanced ionization efficiency for mass spectrometry (MS), leading to better chromatographic separation and detection sensitivity.

These application notes provide detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Performance of Derivatization Methods

The following tables summarize the expected analytical performance characteristics for the quantification of this compound following derivatization. The data presented is based on validated methods for structurally similar short-chain keto acids and should be considered as a baseline for method development and validation for this compound.[2]

Table 1: Estimated Performance Characteristics for GC-MS Analysis of this compound after Methoxyamination and Silylation

ParameterEstimated Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Table 2: Estimated Performance Characteristics for LC-MS/MS Analysis of this compound

ParameterDerivatization with 3-NPHDirect Analysis (No Derivatization)
Linearity (r²)> 0.998> 0.998
Limit of Detection (LOD)< 1 ng/mL~50 ng/mL
Limit of Quantification (LOQ)~2.5 ng/mL~150 ng/mL
Precision (%RSD)< 10%< 15%
Accuracy (% Recovery)95 - 105%88 - 110%[3]

Experimental Protocols

Protocol 1: GC-MS Analysis via Two-Step Derivatization (Methoxyamination followed by Silylation)

This protocol is the most robust method for the analysis of keto acids by GC-MS. Methoxyamination protects the ketone group, preventing tautomerization, while silylation of the carboxylic acid group increases volatility.

Materials and Reagents:

  • Sample containing this compound (dried)

  • Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (B92270)

  • Ethyl acetate (B1210297) (GC grade)

  • Internal Standard (e.g., a stable isotope-labeled analog of this compound or another non-endogenous keto acid)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer a known volume of the sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Internal Standard Addition: Add an appropriate amount of the internal standard solution to the dried sample.

  • Methoxyamination:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 45 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[1]

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with a micro-insert.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Suggested GC-MS Conditions:

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound and the internal standard. A full scan mode can be used for initial identification.

Protocol 2: LC-MS/MS Analysis via Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol enhances the detection of this compound in LC-MS/MS analysis by introducing a readily ionizable group.

Materials and Reagents:

  • Sample containing this compound

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (50 mM in 50% acetonitrile/water)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (50 mM in 50% acetonitrile/water)

  • Pyridine solution (7% in methanol)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (e.g., a stable isotope-labeled analog of this compound)

  • Reaction vials (1.5 mL)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the biological sample. Transfer 50 µL of the supernatant or the reconstituted dried extract to a reaction vial.

  • Internal Standard Addition: Add an appropriate amount of the internal standard solution to the sample.

  • Derivatization:

    • Add 50 µL of 50 mM 3-NPH solution.

    • Add 50 µL of 50 mM EDC solution.

    • Add 50 µL of 7% pyridine in methanol.

    • Vortex the mixture and incubate at 40°C for 30 minutes.

  • Sample Dilution: Dilute the reaction mixture with 0.1% formic acid in water to a final volume suitable for injection.

  • LC-MS/MS Analysis: Inject the diluted sample into the LC-MS/MS system.

Suggested LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B).

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized this compound and the internal standard.

Visualizations

experimental_workflow_gcms Sample Sample Preparation (Extraction & Drying) IS Internal Standard Addition Sample->IS Methoxy Methoxyamination (60°C, 60 min) IS->Methoxy Silyl Silylation (60°C, 45 min) Methoxy->Silyl GCMS GC-MS Analysis Silyl->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

metabolic_pathway D_Arginine D-Arginine D_Ornithine D-Ornithine D_Arginine->D_Ornithine AOP 5-Amino-2-oxopentanoic acid D_Ornithine->AOP D-amino-acid oxidase Five_OPA This compound AOP->Five_OPA Metabolic Conversion Metabolism Further Metabolism Five_OPA->Metabolism

Caption: Simplified metabolic pathway involving this compound.[4]

References

The Versatility of 5-Oxopentanoic Acid in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Oxopentanoic acid, commonly known as levulinic acid, is a versatile and bio-renewable platform chemical that serves as a valuable starting material for the synthesis of a diverse range of nitrogen-containing heterocycles. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a variety of cyclization strategies to construct five- and six-membered heterocyclic rings, which are core scaffolds in many pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of nitrogen-containing heterocycles from this compound: N-substituted pyrrolidones, pyridazinones, and indoles.

Synthesis of N-Substituted Pyrrolidones via Reductive Amination (Paal-Knorr Synthesis)

The reaction of this compound with primary amines under reductive conditions provides a straightforward route to N-substituted 5-methylpyrrolidones. This transformation, a variation of the Paal-Knorr pyrrole (B145914) synthesis, proceeds through the formation of an intermediate enamine or imine followed by intramolecular cyclization and reduction.

Reaction Scheme:

G LevulinicAcid This compound Intermediate [Intermediate (Imine/Enamine)] LevulinicAcid->Intermediate + Amine R-NH2 Amine->Intermediate Pyrrolidone N-Substituted-5-methylpyrrolidone Intermediate->Pyrrolidone Cyclization & Reduction ReducingAgent Reducing Agent (e.g., H2/Catalyst) G LevulinicAcid This compound Intermediate [Hydrazone Intermediate] LevulinicAcid->Intermediate + Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyridazinone 6-Methyl-3(2H)-pyridazinone Intermediate->Pyridazinone Intramolecular Cyclization G Levulinate Ethyl 4-oxopentanoate Hydrazone [Hydrazone Intermediate] Levulinate->Hydrazone + Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Indole Ethyl 2-(1H-indol-3-yl)acetate Hydrazone->Indole Fischer Indolization AcidCatalyst Acid Catalyst (e.g., H₂SO₄)

Application Notes and Protocols for 5-Oxopentanoic Acid in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopentanoic acid, also known as glutaric semialdehyde, is a key metabolic intermediate in various biochemical pathways, particularly in the catabolism of amino acids. Its bifunctional nature, containing both a carboxylic acid and an aldehyde group, allows it to serve as a substrate for a range of enzymes. Understanding the enzymatic reactions involving this compound and its derivatives is crucial for research in metabolic disorders, drug development, and synthetic biology. These application notes provide an overview of the relevant enzymatic reactions, quantitative data, detailed experimental protocols, and visualizations of the associated metabolic pathways.

Metabolic Significance of this compound

This compound is a central molecule in several metabolic pathways, including:

  • Lysine (B10760008) Degradation: It is an intermediate in the breakdown pathway of the essential amino acid L-lysine.

  • Urea (B33335) Cycle and Amino Group Metabolism: Derivatives of this compound, such as 2-acetamido-5-oxopentanoic acid, are involved in the urea cycle, which is essential for the detoxification of ammonia.[1]

  • D-Amino Acid Metabolism: The degradation of D-amino acids like D-arginine and D-ornithine can lead to the formation of this compound derivatives.[2][3]

Key Enzymes Acting on this compound and Its Derivatives

Several enzymes utilize this compound or its closely related derivatives as substrates. The following sections detail these enzymes, their reactions, and available kinetic data.

Glutarate-Semialdehyde Dehydrogenase (EC 1.2.1.20)

This enzyme catalyzes the NAD+-dependent oxidation of this compound (glutarate semialdehyde) to glutarate.[4] This reaction is a key step in the lysine degradation pathway.[4]

Reaction: 5-Oxopentanoate + NAD⁺ + H₂O ⇌ Glutarate + NADH + H⁺

Acetylornithine Aminotransferase (EC 2.6.1.11)

This enzyme is involved in the metabolism of amino groups and the urea cycle.[1] It catalyzes the reversible transamination of N-acetyl-L-glutamate 5-semialdehyde, a derivative of this compound.[5][6]

Reaction: N²-Acetyl-L-ornithine + 2-Oxoglutarate ⇌ N-Acetyl-L-glutamate 5-semialdehyde + L-Glutamate[6]

D-Amino Acid Oxidase (EC 1.4.3.3)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[7][8] This enzyme is relevant to this compound metabolism through its action on D-ornithine, which can be converted to a precursor of 5-amino-2-oxopentanoic acid.[9] DAAO exhibits broad substrate specificity.[7][8]

Reaction (General): D-Amino Acid + H₂O + O₂ ⇌ 2-Oxo Acid + NH₃ + H₂O₂

Quantitative Enzyme Kinetic Data

The following tables summarize the available kinetic parameters for enzymes that act on this compound or its derivatives.

Table 1: Kinetic Parameters of Glutarate-Semialdehyde Dehydrogenase and Related Enzymes

EnzymeEC NumberSubstrateOrganismKm (µM)Vmax or kcatReference
Glutamic-γ-semialdehyde Dehydrogenase1.5.1.12Glutamic-γ-semialdehydeHuman316 ± 3670 ± 5 µmol/min/mg[5][10]
Glutaryl-CoA Dehydrogenase1.3.99.7[2,3,4-³H]glutaryl-CoAHuman (fibroblasts)5.9Not specified[11]

Table 2: Kinetic Parameters of Acetylornithine Aminotransferase

EnzymeEC NumberSubstrateOrganismKm (mmol/L)kcat (s⁻¹)Reference
N-Acetylornithine Aminotransferase (Slr1022)2.6.1.11N-AcetylornithineSynechocystis sp. PCC68030.14 ± 0.0218.2 ± 0.5[5]
N-Acetylornithine Aminotransferase (Slr1022)2.6.1.11α-KetoglutarateSynechocystis sp. PCC68030.04 ± 0.010.056 ± 0.03[5]

Table 3: Kinetic Parameters of D-Amino Acid Oxidase

EnzymeEC NumberSubstrateOrganismTurnover Number (s⁻¹)Reference
D-Amino Acid Oxidase1.4.3.3D-AlanineRhodotorula gracilis20,700[12]
D-Amino Acid Oxidase1.4.3.3D-ValineRhodotorula gracilis1,730[12]
D-Amino Acid Oxidase1.4.3.3D-AlanineTrigonopsis variabilis3,150[12]
D-Amino Acid Oxidase1.4.3.3D-ValineTrigonopsis variabilis2,500[12]

Experimental Protocols

Protocol 1: Assay for Glutarate-Semialdehyde Dehydrogenase (EC 1.2.1.20)

This protocol is adapted from a general procedure for aldehyde dehydrogenase assays and measures the production of NADH spectrophotometrically.

Materials:

  • Tris-HCl buffer (1 M, pH 8.0 at 25°C)

  • NAD⁺ solution (20 mM)

  • Potassium chloride (KCl) solution (3 M)

  • 2-Mercaptoethanol (2-ME) solution (1 M)

  • This compound (Glutarate semialdehyde) solution (e.g., 100 mM)

  • Purified or crude enzyme preparation

  • Deionized water

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette with the following components (final concentrations in a 3.0 mL reaction volume):

    • 100 mM Tris-HCl, pH 8.0

    • 0.67 mM NAD⁺

    • 100 mM KCl

    • 10 mM 2-Mercaptoethanol

    • Substrate: this compound (concentration to be optimized, e.g., 0.1-10 mM)

    • Deionized water to bring the volume to just under 3.0 mL.

  • Mix by inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the enzyme solution (e.g., 25-50 µL of a 0.25-0.5 unit/mL solution).

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for approximately 5 minutes.

  • Record the rate of change in absorbance (ΔA340/min) from the initial linear portion of the curve.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Unit Definition: One unit of glutarate-semialdehyde dehydrogenase will oxidize 1.0 µmole of this compound to glutarate per minute at pH 8.0 at 25°C.

Protocol 2: Coupled Assay for D-Amino Acid Oxidase (EC 1.4.3.3)

This protocol measures the ammonium (B1175870) produced from the D-amino acid oxidase reaction by coupling it to the glutamate (B1630785) dehydrogenase (GDH) reaction, which consumes NADH.

Materials:

  • Disodium (B8443419) pyrophosphate buffer (75 mM, pH 8.5)

  • D-amino acid substrate solution (e.g., D-ornithine)

  • α-Ketoglutarate solution (5 mM)

  • NADH solution (0.25 mM)

  • L-Glutamate Dehydrogenase (GDH) (e.g., 10 U/mL)

  • Purified D-Amino Acid Oxidase (DAAO) preparation (e.g., ~1 U)

  • Spectrophotometer and quartz microcuvettes

Procedure:

  • Prepare a reaction mixture containing the D-amino acid solution, 5 mM α-ketoglutarate, 0.25 mM NADH, and 10 U/mL of GDH in 75 mM disodium pyrophosphate buffer, pH 8.5 (all final concentrations).

  • Transfer 1 mL of this solution to a quartz microcuvette and record the initial absorbance at 340 nm.

  • Initiate the DAAO reaction by adding 10 µL of the DAAO enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm, which is proportional to the amount of ammonium produced by the DAAO reaction and subsequently used in the GDH reaction.

  • Calculate the DAAO activity from the rate of change in absorbance (ΔA340/min) using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Signaling Pathways and Experimental Workflows

Lysine Degradation Pathway

The degradation of L-lysine is a key pathway where this compound (glutarate semialdehyde) appears as an intermediate.

Lysine_Degradation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS (LKR domain) EC 1.5.1.8 alpha_KG α-Ketoglutarate alpha_KG->Saccharopine Glutamate1 Glutamate Saccharopine->Glutamate1 AASA α-Aminoadipic semialdehyde Saccharopine->AASA AASS (SDH domain) EC 1.5.1.9 AAA α-Aminoadipic acid AASA->AAA ALDH7A1 EC 1.2.1.31 Oxoadipic_acid 2-Oxoadipic acid AAA->Oxoadipic_acid Glutaryl_CoA Glutaryl-CoA Oxoadipic_acid->Glutaryl_CoA Glutarate Glutarate Glutaryl_CoA->Glutarate Five_Oxo This compound (Glutarate semialdehyde) Glutarate->Five_Oxo Glutarate-semialdehyde dehydrogenase (reverse) EC 1.2.1.20 Five_Oxo->Glutarate Glutarate-semialdehyde dehydrogenase EC 1.2.1.20

Caption: Lysine degradation pathway highlighting this compound.

D-Ornithine Metabolism and Connection to this compound Derivatives

D-ornithine can be metabolized to a precursor of a this compound derivative through the action of D-amino acid oxidase.

D_Ornithine_Metabolism D_Ornithine D-Ornithine Five_amino_2_oxo 5-Amino-2-oxopentanoic acid D_Ornithine->Five_amino_2_oxo D-Amino Acid Oxidase EC 1.4.3.3 P5C Δ¹-Pyrroline-2-carboxylate Five_amino_2_oxo->P5C Spontaneous cyclization

Caption: Metabolism of D-ornithine to a this compound derivative.

Experimental Workflow for Enzyme Kinetic Analysis

A general workflow for determining the kinetic parameters of an enzyme acting on this compound.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification/ Crude Extract Preparation Assay_Setup Set up reactions with varying substrate concentrations Enzyme_Prep->Assay_Setup Substrate_Prep Prepare this compound and Cofactor Solutions Substrate_Prep->Assay_Setup Spectro Monitor reaction progress (e.g., Absorbance at 340 nm) Assay_Setup->Spectro Initial_Rates Calculate initial reaction rates (V₀) Spectro->Initial_Rates Michaelis_Menten Plot V₀ vs. [Substrate] Initial_Rates->Michaelis_Menten Fit_Data Non-linear regression to Michaelis-Menten equation Michaelis_Menten->Fit_Data Kinetic_Params Determine K_m and V_max Fit_Data->Kinetic_Params

Caption: General workflow for enzyme kinetic analysis.

References

High-Yield Synthesis of 5-Oxopentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5-oxopentanoic acid, a valuable bifunctional molecule for various applications, including pharmaceuticals and polymer chemistry. As a direct high-yield synthesis from levulinic acid (4-oxopentanoic acid) is not chemically feasible through simple oxidation, this document outlines three robust and validated alternative synthetic routes: ozonolysis of cyclopentene (B43876), selective reduction of glutaric anhydride (B1165640), and a multi-step synthesis from furfural (B47365). Each method is presented with detailed protocols, reaction conditions, and expected yields to facilitate replication and adaptation in a research and development setting.

Introduction

This compound, also known as glutaraldehydic acid, is a versatile chemical intermediate featuring both a carboxylic acid and an aldehyde functional group. This unique structure makes it a valuable building block in the synthesis of a wide range of more complex molecules. While the structurally similar levulinic acid (4-oxopentanoic acid) is a well-known biomass-derived platform chemical, its direct conversion to this compound in high yields is not readily achievable due to the challenges of selective oxidation at the terminal methyl group without cleaving the carbon backbone. Therefore, alternative synthetic strategies are required. This document details three effective methods for the synthesis of this compound from different starting materials.

Method 1: Ozonolysis of Cyclopentene

This method involves the oxidative cleavage of the double bond in cyclopentene using ozone, followed by a selective workup to yield this compound. The initial ozonolysis product is pentane-1,5-dial, which is then selectively oxidized at one of the aldehyde terminals.

Experimental Protocol

Step 1: Reductive Ozonolysis of Cyclopentene to Pentane-1,5-dial

  • Dissolve cyclopentene (1.0 mol) in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) (500 mL) in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet connected to a trap containing a potassium iodide solution to decompose excess ozone.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a blue color, indicating the presence of unreacted ozone.

  • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any residual ozone.

  • Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, to the reaction mixture to quench the ozonide and form pentane-1,5-dial. Stir the mixture and allow it to slowly warm to room temperature.

Step 2: Selective Oxidation of Pentane-1,5-dial to this compound

  • Following the reductive workup, the crude pentane-1,5-dial solution is carried forward to the next step.

  • Prepare an oxidizing solution. A variety of reagents can be used for the selective oxidation of one aldehyde group. One common method involves the use of a buffered peracid or a protected aldehyde strategy.

  • For a direct selective oxidation, a catalyst system such as a supported noble metal catalyst (e.g., Pt or Pd) under controlled oxygen/air flow can be employed.

  • Alternatively, one aldehyde group can be protected as an acetal, followed by oxidation of the unprotected aldehyde, and subsequent deprotection.

  • After the oxidation is complete, the reaction mixture is worked up by extraction and purification by column chromatography or distillation to yield pure this compound.

Quantitative Data
ParameterValueReference
Starting MaterialCyclopenteneGeneric Protocol
IntermediatePentane-1,5-dialGeneric Protocol
Final ProductThis compoundGeneric Protocol
Overall Yield60-75% (reported for similar two-step processes)General Organic Chemistry Principles

Reaction Workflow

ozonolysis_workflow cyclopentene Cyclopentene ozonide Molozonide/Ozonide Intermediate cyclopentene->ozonide 1. O3, -78°C dialdehyde Pentane-1,5-dial ozonide->dialdehyde 2. Reductive Workup (e.g., DMS) product This compound dialdehyde->product 3. Selective Oxidation

Caption: Ozonolysis of cyclopentene to this compound.

Method 2: Selective Reduction of Glutaric Anhydride

This synthetic route utilizes the selective reduction of one of the carbonyl groups of glutaric anhydride to an aldehyde, yielding this compound. This requires a mild reducing agent that can effect the desired transformation without over-reducing to the diol.

Experimental Protocol
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glutaric anhydride (1.0 mol) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a solution of a selective reducing agent. Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a suitable reagent for this transformation. Add the reducing agent dropwise while maintaining the low temperature to control the reaction.

  • Stir the reaction mixture at -78 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at low temperature.

  • Allow the mixture to warm to room temperature.

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Quantitative Data
ParameterValueReference
Starting MaterialGlutaric AnhydrideGeneral Synthetic Methods
Reducing AgentLithium tri-tert-butoxyaluminum hydrideGeneral Synthetic Methods
ProductThis compoundGeneral Synthetic Methods
Reported Yield70-85%General Synthetic Methods

Reaction Scheme

reduction_workflow anhydride Glutaric Anhydride product This compound anhydride->product 1. LiAl(O-t-Bu)₃H, THF, -78°C 2. H₃O⁺ workup

Caption: Selective reduction of glutaric anhydride.

Method 3: Multi-Step Synthesis from Furfural

Furfural, a renewable platform chemical derived from lignocellulosic biomass, can be converted to this compound through a multi-step process. This pathway involves the conversion of furfural to furan, followed by reactions to introduce the required functional groups.

Experimental Protocol

Step 1: Decarbonylation of Furfural to Furan

  • This can be achieved via vapor-phase decarbonylation over a suitable catalyst, such as palladium on charcoal, at elevated temperatures.

Step 2: Conversion of Furan to Succinaldehyde (B1195056)

Step 3: Selective Oxidation to this compound

  • Similar to the final step in the ozonolysis method, one of the aldehyde groups of succinaldehyde needs to be selectively oxidized to a carboxylic acid. This can be achieved using methods described in Method 1, Step 2.

Quantitative Data
StepStarting MaterialProductTypical Yield
1FurfuralFuran~90%
2FuranSuccinaldehydeModerate
3SuccinaldehydeThis compoundVariable
Overall Furfural This compound Moderate

Synthesis Pathway

furfural_pathway furfural Furfural furan Furan furfural->furan Decarbonylation succinaldehyde Succinaldehyde furan->succinaldehyde Electrolysis/Hydrolysis product This compound succinaldehyde->product Selective Oxidation

Caption: Multi-step synthesis of this compound from furfural.

Conclusion

The synthesis of this compound can be successfully achieved with high yields through several reliable methods, providing viable alternatives to a direct conversion from levulinic acid. The choice of the optimal synthetic route will depend on the availability of starting materials, scalability requirements, and the specific needs of the research or development project. The protocols provided herein offer detailed guidance for the practical implementation of these synthetic strategies.

Application Notes and Protocols for the Selective Oxidation of 5-Hydroxypentanoic Acid to 5-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol in 5-hydroxypentanoic acid to the corresponding aldehyde, 5-oxopentanoic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below focus on modern, mild, and selective oxidation methods to minimize side reactions and ensure high purity of the target compound.

Introduction

The selective oxidation of a primary alcohol in the presence of other functional groups, such as a carboxylic acid, requires careful selection of reagents and reaction conditions. 5-hydroxypentanoic acid presents a specific challenge due to the potential for intramolecular cyclization (lactonization) under either acidic or basic conditions, or over-oxidation to the corresponding dicarboxylic acid. This note details three widely used and effective methods for this transformation: Dess-Martin Oxidation, TEMPO-Catalyzed Oxidation, and Swern Oxidation. These methods are known for their mildness and high chemoselectivity.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key features and typical quantitative data for the selective oxidation of primary alcohols to aldehydes using the described methods. Please note that the data are representative and may require optimization for the specific substrate, 5-hydroxypentanoic acid.

MethodOxidizing AgentTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature, 1-4 h85-95Very mild, high selectivity, room temperature, easy workup.[1][2]Reagent is expensive and potentially explosive.[3]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT, 1-3 h80-90Catalytic, "green" oxidant (bleach), mild conditions.[4]Requires careful pH control, potential for over-oxidation if not controlled.[5]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine (B128534)CH₂Cl₂, -78 °C to RT, 1-2 h80-95Very mild, high yields, wide functional group tolerance.[6]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878).[6][7]

Experimental Protocols

Dess-Martin Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, the Dess-Martin Periodinane (DMP), which is a mild and highly selective oxidizing agent for primary alcohols.[1][3][8]

Protocol:

  • To a solution of 5-hydroxypentanoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) (1:1 v/v).

  • Stir the biphasic mixture vigorously until the solid waste is dissolved.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Note: The reaction produces acetic acid as a byproduct, which could potentially catalyze the lactonization of the starting material or product.[2] Buffering the reaction with pyridine (B92270) or sodium bicarbonate may be necessary to mitigate this.

TEMPO-Catalyzed Oxidation

This method employs a catalytic amount of the stable nitroxyl (B88944) radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), with a stoichiometric co-oxidant, typically sodium hypochlorite (B82951) (bleach).[4][5][9]

Protocol:

  • Dissolve 5-hydroxypentanoic acid (1.0 eq) in a biphasic solvent system of dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v, 0.2 M) in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Add a catalytic amount of TEMPO (0.01-0.05 eq) and potassium bromide (KBr) (0.1 eq) to the mixture.

  • Slowly add a pre-cooled (0 °C) aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~5-8%) (1.1-1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography.

Note: Careful control of the pH and temperature is crucial to prevent over-oxidation to the dicarboxylic acid.[5]

Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[6][10][11]

Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0-3.0 eq) in anhydrous CH₂Cl₂ to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of 5-hydroxypentanoic acid (1.0 eq) in anhydrous CH₂Cl₂ dropwise, keeping the internal temperature below -60 °C. Stir for 30-45 minutes.

  • Add triethylamine (Et₃N) (5.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -60 °C.

  • After the addition of triethylamine, allow the reaction mixture to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This reaction must be carried out at low temperatures to avoid side reactions. The byproduct dimethyl sulfide has a very strong and unpleasant odor and should be handled in a well-ventilated fume hood.[6][7]

Mandatory Visualization

Experimental_Workflow cluster_methods Oxidation Method Specifics cluster_dmp Dess-Martin cluster_tempo TEMPO cluster_swern Swern A Start: 5-Hydroxypentanoic Acid B Dissolve in Anhydrous Solvent A->B C Add Oxidizing Agent / Catalyst B->C D Reaction at Controlled Temperature C->D C1 DMP C2 TEMPO, NaOCl C3 DMSO, (COCl)₂, Et₃N E Monitor Reaction (TLC / LC-MS) D->E D1 Room Temp D2 0 °C D3 -78 °C F Quench Reaction E->F Reaction Complete G Work-up: Extraction & Washing F->G H Drying & Concentration G->H I Purification: Column Chromatography H->I J Product: This compound I->J

Caption: General experimental workflow for the oxidation of 5-hydroxypentanoic acid.

References

Troubleshooting & Optimization

Technical Support Center: 5-Oxopentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this versatile keto acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its common synonyms? Is it the same as Levulinic acid?

A1: this compound is an organic compound with the molecular formula C5H8O3. It is classified as an omega-oxo fatty acid and an aldehydic acid because it contains both a terminal aldehyde group (-CHO) and a carboxylic acid group (-COOH).[1][2]

Common synonyms for this compound include:

  • Glutaraldehydic acid

  • 4-Formylbutyric acid

  • 5-Oxovaleric acid[2]

It is crucial to distinguish this compound from its isomer, Levulinic acid (4-Oxopentanoic acid) . Levulinic acid has a ketone group on the fourth carbon (a non-terminal position), whereas this compound has an aldehyde group on the fifth carbon.[3] While both are keto acids, their different structures lead to distinct chemical properties and applications.

Q2: What are the primary synthetic routes for this compound?

A2: Several synthetic routes have been established, starting from a variety of precursors. The choice of method often depends on the desired scale, available starting materials, and required purity. Key methods include:

  • Ozonolysis of Cyclopentene (B43876): This method involves cleaving the double bond of cyclopentene with ozone to form pentan-1,5-dial, followed by selective oxidation of one aldehyde group to a carboxylic acid.[4][5]

  • Oxidation of Pentanoic Acid Precursors: This involves the selective oxidation of compounds like 5-hydroxypentanoic acid or 1,5-pentanediol. The choice of oxidizing agent is critical for achieving high selectivity and yield.[1]

  • Biomass-Derived Synthesis: A greener approach utilizes furfural, a renewable chemical derived from lignocellulosic biomass, as a starting material. The conversion involves multiple steps, including oxidation and ring-opening.[1]

  • Friedel-Crafts Acylation: This method can produce derivatives of this compound with high yields. For example, the reaction of glutaric anhydride (B1165640) with anisole, catalyzed by aluminum trichloride, can yield up to 96% of the corresponding derivative under optimized conditions.[1][6]

Q3: What are the major challenges encountered during the synthesis of this compound?

A3: Researchers may face several challenges, including:

  • Low Yield: This can be caused by incomplete reactions, formation of side products, or decomposition of the product during workup.[7]

  • Product Purity: The presence of unreacted starting materials or side products, such as glutaric acid from over-oxidation, can complicate purification.[1]

  • Product Stability: this compound can be unstable in solution. It is susceptible to degradation via oxidation, hydrolysis, and photodegradation, especially at non-optimal pH or elevated temperatures.[8]

  • Industrial Scale-Up: At an industrial scale, challenges include the cost of raw materials, energy consumption, catalyst recovery, and waste management.[1]

Q4: How can I improve the stability of my this compound product, especially in solution?

A4: The stability of this compound is primarily affected by pH, temperature, light, and the presence of oxygen.[8] To prepare a stable aqueous solution, follow these steps:

  • Deoxygenate the Solvent: Sparge high-purity water with an inert gas like argon or nitrogen for at least 30 minutes to remove dissolved oxygen.[8]

  • Use a Buffer: Prepare a buffer to maintain a stable pH. A slightly acidic pH of around 4-5 is often preferable for stability.[8]

  • Dissolve Under Inert Atmosphere: Dissolve the this compound in the deoxygenated buffer under a gentle stream of inert gas.[8]

  • Store Properly: Store the solution in sterile, amber glass vials to protect it from light. For long-term stability, store at low temperatures (-20°C for months, 4°C for shorter periods).[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue: Low or No Yield

Q: My overall yield is extremely low. What are the common factors I should investigate?

A: Low yield is a frequent issue that can stem from multiple stages of the synthesis and workup process. A systematic approach is necessary to identify the root cause.

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Moisture-sensitive reagents, if used, must be handled under anhydrous conditions.[9] Impurities in starting materials can interfere with the reaction.[7]

  • Reaction Conditions: Verify that the temperature, pressure, and reaction time are optimal. A reaction temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions and product decomposition.[7]

  • Stoichiometry: Incorrect molar ratios of reactants or catalysts can significantly impact the reaction outcome. Double-check all calculations and measurements.[7]

  • Product Decomposition During Workup: this compound can be sensitive to harsh acidic or basic conditions and high temperatures. Avoid overheating during solvent removal and neutralize the reaction mixture carefully.[7]

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed reagent Check Reagent Quality (Purity, Dryness) start->reagent conditions Verify Reaction Conditions (Temp, Time, Pressure) reagent->conditions Reagents OK? solution Problem Solved reagent->solution Impure/Wet Reagents -> Purify/Dry stoichiometry Confirm Stoichiometry (Molar Ratios) conditions->stoichiometry Conditions OK? conditions->solution Suboptimal Conditions -> Optimize workup Analyze Workup Procedure (pH, Temp, Extraction) stoichiometry->workup Ratios OK? stoichiometry->solution Incorrect Ratios -> Recalculate purification Evaluate Purification Step (Losses during chromatography/crystallization) workup->purification Workup Gentle? workup->solution Harsh Workup -> Use Milder Conditions purification->solution Purification Optimized? purification->solution High Losses -> Refine Method

Caption: A systematic workflow for diagnosing the cause of low reaction yield.

Issue: Impurities and Side Reactions

Q: My final product contains significant impurities. How can I improve selectivity and purification?

A: The presence of impurities is often linked to a lack of selectivity in the reaction or degradation during workup.

  • Identify the Impurity: Use analytical techniques like NMR, GC-MS, or LC-MS to identify the structure of the main impurities. Common impurities include over-oxidized products (e.g., glutaric acid) or unreacted starting materials.

  • Optimize Reaction Selectivity:

    • Choice of Oxidant: If using an oxidation step, the choice of oxidizing agent is critical. Milder, more selective oxidants may be required to prevent the conversion of the aldehyde group in the product to a second carboxylic acid.

    • Protecting Groups: In multi-step syntheses, consider using protecting groups for either the aldehyde or carboxylic acid functionality to prevent unwanted side reactions.

  • Refine Purification:

    • Chromatography: Column chromatography is often effective for separating products with different polarities. Experiment with different solvent systems to achieve better separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

    • Extraction: Adjusting the pH during aqueous workup can help separate acidic or basic impurities from the desired product.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes reported yields for various methods of synthesizing this compound or its derivatives. Note that reaction conditions can significantly influence outcomes.

Synthesis MethodStarting Material(s)Catalyst/ReagentReported Yield (%)Reference
Friedel-Crafts Acylation*Glutaric anhydride, AnisoleAluminum trichlorideUp to 96%[1]
Cyclopentanone OxidationCyclopentanoneCarbon-based catalysts60 - 70%[1]
Ozonolysis of CyclopenteneCyclopentene1. O₃ 2. Oxidative workupVariable; depends on workup[4]
Biomass ConversionFurfuralMulti-step processVaries with process[1]

*Note: This specific high-yield example is for a derivative, 5-(4-methoxyphenyl)-5-oxopentanoic acid.

Experimental Protocols

Protocol 1: Synthesis via Ozonolysis of Cyclopentene

This protocol describes a general two-step procedure for synthesizing this compound from cyclopentene. Caution: Ozone is a toxic and powerful oxidizing agent. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

Step 1: Ozonide Formation

  • Dissolve cyclopentene (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone (O₃) gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.

  • Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove excess ozone.

Step 2: Oxidative Workup

  • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the cooled ozonide solution.

  • Allow the mixture to warm slowly to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). The workup cleaves the ozonide and oxidizes the resulting aldehydes. To achieve mono-oxidation, careful control of stoichiometry and reaction conditions is essential.

  • Quench the reaction carefully, for example, by adding a reducing agent like sodium bisulfite to destroy excess peroxide.

  • Perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Diagram of Synthetic Pathways

G cluster_0 Synthetic Routes cyclopentene Cyclopentene product This compound cyclopentene->product Ozonolysis & Oxidative Workup biomass Biomass / Furfural biomass->product Multi-step Conversion (Ring opening, Oxidation) precursor Pentanoic Acid Precursor (e.g., 5-Hydroxypentanoic Acid) precursor->product Selective Oxidation

Caption: Common synthetic pathways leading to this compound.

Protocol 2: Synthesis via Oxidation of 5-Hydroxypentanoic Acid

This protocol provides a general method for the oxidation of a primary alcohol to an aldehyde. The choice of oxidant is key to preventing over-oxidation to glutaric acid.

  • Reagent Selection: Choose a mild oxidizing agent known for converting primary alcohols to aldehydes, such as Pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, and a hindered base like triethylamine).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-hydroxypentanoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane for PCC or Swern).

  • Addition of Oxidant:

    • For PCC: Add PCC (approx. 1.5 equivalents) to the solution in one portion. The mixture will become a dark, tarry solution.

    • For Swern: Cool the solvent and oxalyl chloride to -78 °C. Slowly add DMSO, followed by the 5-hydroxypentanoic acid solution. After a short stirring period, add triethylamine.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature for PCC, -78 °C to room temperature for Swern) for 1-4 hours. Monitor the disappearance of the starting material using TLC or LC-MS.

  • Workup:

    • For PCC: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil to remove the chromium byproducts.

    • For Swern: Quench the reaction with water and perform a standard aqueous extraction.

  • Purification: Concentrate the filtrate/organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate pure this compound.

References

Common side products in the synthesis of 5-Oxopentanoic acid and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Oxopentanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying common side products and troubleshooting potential issues during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Common synthetic routes include the ozonolysis of cyclopentene, the oxidation of 5-hydroxypentanoic acid, and methods involving biomass-derived furfural.[1] The choice of method often depends on the desired scale, available starting materials, and required purity.

Q2: What are the major side products I should expect during the synthesis of this compound?

A2: The primary side products are highly dependent on the synthetic route and reaction conditions. The most frequently encountered side products are glutaric acid and 5-hydroxypentanoic acid.[1][2]

Q3: How can I identify the presence of these side products in my reaction mixture?

A3: The most common and effective analytical techniques for identifying this compound and its side products are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These methods allow for both qualitative identification and quantitative analysis of the components in your reaction mixture.

Q4: Can this compound degrade during workup or storage?

A4: Yes, this compound can be susceptible to degradation. Over-oxidation during the reaction or workup can lead to the formation of glutaric acid.[1] Conversely, reduction can yield 5-hydroxypentanoic acid.[1] Additionally, as a bifunctional molecule, it can potentially undergo self-polymerization or other side reactions under certain conditions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC, GC-MS, or NMR to ensure full conversion of the starting material. Adjust reaction time and temperature as needed.
Over-oxidation to glutaric acidUse a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Lowering the reaction temperature can also help to minimize over-oxidation.
Product loss during workupOptimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to maximize the recovery of the carboxylic acid.
Side reactionsThe presence of impurities in starting materials or solvents can lead to unexpected side reactions. Ensure all reagents are of high purity.
Issue 2: High Levels of Glutaric Acid Impurity
Possible Cause Suggested Solution
Harsh oxidation conditionsEmploy a more selective oxidizing agent. For ozonolysis, ensure a proper reductive or oxidative workup is chosen to favor the aldehyde over the carboxylic acid. For oxidation of 5-hydroxypentanoic acid, carefully control the amount of oxidant used.
Prolonged reaction timeMonitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation of the product.
High reaction temperaturePerform the reaction at a lower temperature to decrease the rate of over-oxidation.
Issue 3: Presence of 5-Hydroxypentanoic Acid Impurity
Possible Cause Suggested Solution
Incomplete oxidationIf starting from 5-hydroxypentanoic acid, ensure a sufficient amount of the oxidizing agent is used and that the reaction goes to completion.
Unwanted reductionDuring ozonolysis, ensure the workup conditions are not overly reductive. If using a reducing agent, choose one that is selective for the ozonide and does not reduce the aldehyde or carboxylic acid functional groups.

Side Product Identification

The following table summarizes the key characteristics of the common side products for identification purposes.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Identification Techniques Distinguishing Features
This compoundC₅H₈O₃116.11GC-MS, ¹H NMR, ¹³C NMRPresence of both aldehyde and carboxylic acid signals.
Glutaric acidC₅H₈O₄132.12GC-MS, ¹H NMR, ¹³C NMRAbsence of an aldehyde signal, presence of two equivalent carboxylic acid signals.[4]
5-Hydroxypentanoic acidC₅H₁₀O₃118.13GC-MS, ¹H NMR, ¹³C NMRPresence of a hydroxyl group signal and a carboxylic acid signal.[2]

Experimental Protocols

Protocol 1: GC-MS Analysis for Side Product Identification

This protocol outlines a general method for the analysis of a reaction mixture to identify this compound and its common side products. Derivatization is often necessary to increase the volatility of the acidic compounds.

1. Sample Preparation (Derivatization with BSTFA): a. Take a 100 µL aliquot of the crude reaction mixture and evaporate it to dryness under a stream of nitrogen. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. c. Cap the vial tightly and heat at 60-70 °C for 30 minutes. d. Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

3. Data Analysis: a. Identify the peaks corresponding to the silylated derivatives of this compound, glutaric acid, and 5-hydroxypentanoic acid by comparing their mass spectra with a reference library (e.g., NIST). b. Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: ¹H NMR Spectroscopy for Reaction Monitoring

This protocol can be used to monitor the progress of the synthesis and identify the major components in the reaction mixture.

1. Sample Preparation: a. Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. b. Quench the reaction if necessary (e.g., by adding a reducing agent for ozonolysis). c. Evaporate the solvent under reduced pressure. d. Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). e. Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane (B1202638) - TMS, or 1,4-dioxane) for quantitative analysis.

2. NMR Acquisition Parameters (300 MHz Spectrometer):

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).

  • Acquisition Time: ~3-4 seconds.

  • Spectral Width: 0-12 ppm.

3. Data Analysis: a. Process the spectrum (Fourier transform, phase correction, and baseline correction). b. Identify the characteristic signals for the starting material, this compound, and potential side products.

  • This compound: Aldehyde proton (~9.8 ppm), protons alpha to the carbonyls.
  • Glutaric acid: Protons alpha and beta to the carboxylic acids.[5][6]
  • 5-Hydroxypentanoic acid: Protons adjacent to the hydroxyl and carboxylic acid groups. c. Determine the relative molar ratios of the components by integrating the respective peaks and normalizing to the internal standard.

Visualizations

Synthesis_Troubleshooting start Start Synthesis of This compound check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No high_purity High Yield & Purity check_yield->high_purity Yes incomplete_rxn Incomplete Reaction? (Monitor by TLC/GC-MS/NMR) low_yield->incomplete_rxn end Successful Synthesis high_purity->end over_oxidation Over-oxidation to Glutaric Acid? incomplete_rxn->over_oxidation No optimize_conditions Optimize Reaction (Time, Temp, Reagents) incomplete_rxn->optimize_conditions Yes workup_loss Product Loss during Workup? over_oxidation->workup_loss No milder_oxidant Use Milder Oxidant or Control Stoichiometry over_oxidation->milder_oxidant Yes workup_loss->start Re-evaluate Process optimize_workup Optimize Extraction and Purification workup_loss->optimize_workup Yes optimize_conditions->start milder_oxidant->start optimize_workup->start

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Product_Identification_Workflow start Crude Reaction Mixture analysis_choice Choose Analytical Method start->analysis_choice gcms GC-MS Analysis analysis_choice->gcms For Volatile/ Derivatizable Compounds nmr NMR Spectroscopy analysis_choice->nmr For Structural Information derivatization Derivatization (e.g., Silylation) gcms->derivatization nmr_run Acquire Spectrum nmr->nmr_run gcms_run Run GC-MS derivatization->gcms_run gcms_data Analyze Mass Spectra and Retention Times gcms_run->gcms_data nmr_data Analyze Chemical Shifts and Integrals nmr_run->nmr_data identification Identify and Quantify Side Products gcms_data->identification nmr_data->identification

Caption: Workflow for the identification of side products in this compound synthesis.

References

Purification challenges of 5-Oxopentanoic acid and effective solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Oxopentanoic acid (also known as glutaraldehydic acid or 4-formylbutyric acid).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges in obtaining high-purity this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and effective solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Liquid-Liquid Extraction High Polarity of this compound: Due to its carboxylic acid and aldehyde/ketone groups, the compound has significant solubility in water, leading to incomplete extraction into organic solvents.[1]pH Adjustment: Acidify the aqueous phase to a pH < 4 before extraction. This protonates the carboxylate group, making the molecule less polar and more soluble in the organic phase.[3] Multiple Extractions: Perform at least 3-5 extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to ensure quantitative transfer from the aqueous phase. Salting Out: Add a neutral salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase to decrease the solubility of the organic compound and promote its partitioning into the organic solvent.
Product Decomposition During Purification Thermal Instability: As a keto acid, this compound may be susceptible to degradation or side reactions at elevated temperatures.Low-Temperature Techniques: Use a rotary evaporator with a low-temperature water bath (<30-40°C) for solvent removal.[4] Avoid purification by distillation if possible. Opt for low-temperature crystallization.[4]
pH Instability: Prolonged exposure to strongly acidic or basic conditions can catalyze degradation or side reactions.Minimize Exposure Time: Perform workup and extractions quickly. Neutralize the pH of the purified fraction as soon as possible if it has been exposed to harsh pH conditions.[5]
Streaking/Tailing on Silica (B1680970) Gel Chromatography (TLC/Column) Strong Interaction with Silica: The acidic nature of the carboxylic acid group leads to strong, sometimes irreversible, binding to the slightly acidic silanol (B1196071) groups (Si-OH) on the silica gel surface.Mobile Phase Modification: Add a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to the eluent. This suppresses the ionization of the carboxylic acid, reducing its interaction with the stationary phase and resulting in sharper peaks.
Column Overload: Too much sample has been loaded onto the column.Reduce Sample Load: Use a larger column or decrease the amount of crude product loaded onto the stationary phase.
No Crystal Formation Upon Cooling Solution is Not Saturated: The concentration of this compound in the solvent is too low.Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.
Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.Use an Anti-Solvent: If the compound is dissolved in a solvent where it is highly soluble, slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity appears, then cool. A common system is Dichloromethane (B109758)/Hexane.
Formation of an Oil Instead of Crystals Melting Point Depression: Impurities in the crude product can lower the melting point, causing it to "oil out" instead of crystallizing.Re-dissolve and Re-attempt: Re-heat the solution to dissolve the oil, add slightly more solvent, and cool very slowly to encourage crystal lattice formation. Purify Further: The presence of significant impurities may require another purification step (e.g., column chromatography) before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from its bifunctional nature. It possesses both a carboxylic acid and an aldehyde group, making it a relatively polar molecule.[1] This polarity can lead to high water solubility, making liquid-liquid extractions difficult. Furthermore, the carboxylic acid group can cause streaking on silica gel chromatography, and the compound may be sensitive to heat and extreme pH conditions.

Q2: Which purification techniques are most effective for this compound?

A2: A combination of techniques is often necessary.

  • Liquid-Liquid Extraction (Acid-Base): This is a crucial first step to separate the acidic product from neutral or basic impurities.[3]

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities. Modifying the mobile phase with a small amount of acid is often key.

  • Crystallization: An excellent final step for achieving high purity, provided a suitable solvent system is found. Low-temperature methods are recommended to prevent degradation.[4]

  • Reactive Extraction: A highly effective industrial method that uses an extractant in the organic phase to form a complex with the carboxylic acid, enhancing its transfer from the aqueous phase.[1][6]

Q3: What are the common impurities found with this compound?

A3: Impurities depend on the synthetic route.

  • From Furfural (B47365): Unreacted furfural, formic acid, acetic acid, and other degradation or side-reaction products from the multi-step conversion process.[1][7]

  • From Oxidation of Pentanoic Acid Precursors: Unreacted starting material, over-oxidation products (like glutaric acid), and byproducts from the oxidizing agent.[1]

Q4: How should I store purified this compound?

A4: To ensure stability, store the purified solid compound in a tightly sealed container at low temperatures (e.g., ≤ -20°C), preferably under an inert atmosphere (like argon or nitrogen) to protect it from moisture and air oxidation.[5][8]

Q5: What is reactive extraction and why is it useful for this compound?

A5: Reactive extraction is an advanced liquid-liquid extraction technique where a reactive agent (the extractant) is added to the organic solvent.[6] This extractant, often a long-chain aliphatic amine (like trioctylamine) or an organophosphorus compound (like tributyl phosphate), forms a reversible complex with the carboxylic acid.[9][10][11] This complex is highly soluble in the organic phase, dramatically increasing the efficiency of the extraction from the aqueous solution.[1] The process is reversible, allowing for subsequent back-extraction (stripping) to recover the purified acid.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Low-Temperature Crystallization

This protocol is suitable for purifying this compound from a reaction mixture containing neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic phase with a 1 M sodium bicarbonate (NaHCO₃) solution. The this compound will deprotonate and move into the aqueous phase as sodium 5-oxopentanoate. Repeat the extraction 2-3 times.

    • Combine the aqueous extracts. The neutral impurities will remain in the organic layer.

  • Acidification:

    • Cool the combined aqueous phase in an ice bath.

    • Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2-3. The this compound will precipitate if its concentration is high enough, or it will be ready for re-extraction.

  • Re-extraction:

    • Extract the acidified aqueous solution with fresh ethyl acetate or dichloromethane (3-5 times).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.

  • Low-Temperature Crystallization:

    • Dissolve the crude solid in a minimal amount of a suitable solvent at room temperature (e.g., dichloromethane).

    • Slowly add a miscible anti-solvent (e.g., hexane) until the solution becomes slightly turbid.

    • Cool the flask, first at 0°C, then at -20°C, to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is effective for separating this compound from impurities of different polarities.

  • Select Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Add 0.5-1% acetic acid to the mixture to improve the spot shape. The ideal system should give the product an Rf value of ~0.3.

  • Pack the Column:

    • Prepare a slurry of silica gel in the least polar mobile phase (e.g., 90:10 Hexane:EtOAc + 1% Acetic Acid).

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, dissolve in a more polar solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry powder ("dry loading").

    • Carefully add the sample to the top of the packed silica gel.

  • Elution:

    • Begin eluting with the chosen mobile phase.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of the product (e.g., move from 90:10 to 70:30 Hexane:EtOAc).

  • Collect and Analyze Fractions:

    • Collect fractions as the solvent elutes from the column.

    • Analyze the fractions by TLC to identify which ones contain the pure this compound.

  • Combine and Evaporate:

    • Combine the pure fractions.

    • Remove the solvent (and the volatile acetic acid) under reduced pressure. The use of a high-vacuum line may be necessary to remove all traces of acetic acid.

Visualizations

G cluster_start Start: Purification Issue cluster_problem Problem Identification cluster_yield_causes Low Yield: Potential Causes cluster_purity_causes Poor Purity: Potential Causes cluster_solutions Solutions start Impure this compound low_yield Low Yield / Recovery? start->low_yield Check Yield poor_purity Poor Purity / Contamination? start->poor_purity Check Purity extraction Incomplete Extraction low_yield->extraction Yes decomposition Product Decomposition low_yield->decomposition Yes crystallization_loss Loss during Crystallization low_yield->crystallization_loss Yes chromatography Poor Chromatographic Separation poor_purity->chromatography Yes xtal_impurities Impurities Co-crystallize poor_purity->xtal_impurities Yes sol1 Adjust pH to < 4 Increase # of Extractions extraction->sol1 sol2 Use Low Temp (<40°C) Avoid Harsh pH decomposition->sol2 sol3 Optimize Solvent/Anti-solvent Cool Slowly crystallization_loss->sol3 sol4 Add Acid to Eluent Optimize Gradient chromatography->sol4 sol5 Choose Different Crystallization Solvent xtal_impurities->sol5 G start Start: Crude Aqueous Solution (containing this compound) contact 1. Contact Phases (Aqueous + Organic with Extractant) start->contact separate 2. Phase Separation contact->separate loaded_org Loaded Organic Phase (Acid-Extractant Complex) separate->loaded_org Organic raffinate Aqueous Raffinate (Impurities) separate->raffinate Aqueous back_extract 3. Back-Extraction (Stripping) (e.g., with basic solution or temp swing) loaded_org->back_extract pure_aq Purified Aqueous Product (this compound Salt) back_extract->pure_aq Aqueous regen_org Regenerated Organic Phase (Recycle Extractant) back_extract->regen_org Organic end End: Pure this compound (after final workup) pure_aq->end

References

Optimizing reaction conditions for the synthesis of 5-Oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Oxopentanoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include:

  • γ-Ketoglutaric acid derivatives: Hydrolysis of esters or anhydrides of γ-ketoglutaric acid is a direct route.[1]

  • Pentanoic acid precursors: Selective oxidation of pentanoic acid or its derivatives can yield this compound.[1]

  • Glutaric anhydride: This can be used to produce derivatives of this compound through reactions like Friedel-Crafts acylation.[1]

  • Furfural (B47365): As a renewable starting material derived from biomass, furfural can be converted to this compound through a multi-step process.[1]

  • α,β-Olefinically unsaturated ketones: These can be converted to the corresponding oxocarboxylic acid.

Q2: What are the typical reagents used in the synthesis of this compound?

A2: The choice of reagents depends on the synthetic route:

  • Oxidation: Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide.[1]

  • Reduction: For reduction reactions, sodium borohydride (B1222165) or lithium aluminum hydride are typically employed.[1]

  • Hydrolysis: Acid or base catalysis is used for the hydrolysis of γ-ketoglutaric acid derivatives.[1]

  • Friedel-Crafts Acylation: Aluminum trichloride (B1173362) is a common catalyst for this reaction when starting from glutaric anhydride.[1]

Q3: What are the key challenges in the industrial-scale production of this compound?

A3: Industrial production faces several challenges, including raw material costs, energy consumption, waste management, and the need for efficient product purification methods.[1]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Extend the reaction time or increase the temperature, monitoring for side product formation.- Ensure the purity of starting materials and reagents.
Side reactions.- Optimize reaction conditions (temperature, concentration, catalyst) to favor the desired product.- Consider a different synthetic route with higher selectivity.
Loss during workup/purification.- Use an appropriate extraction solvent and perform multiple extractions.- Optimize the purification method (e.g., distillation, chromatography). Reactive extraction followed by back-extraction can achieve high recovery rates.[1]
Impure Product Presence of starting materials.- Ensure the reaction has gone to completion using techniques like TLC or GC.- Optimize the purification process to separate the product from unreacted starting materials.
Formation of byproducts.- Adjust reaction conditions to minimize side reactions.- Employ a more effective purification technique, such as column chromatography.
Residual solvent.- Dry the product under vacuum for an extended period.- Perform a solvent exchange if necessary.
Reaction Not Starting Inactive catalyst.- Use a fresh batch of catalyst.- Ensure the catalyst is properly activated if required.
Low reaction temperature.- Gradually increase the reaction temperature to the recommended level.
Purity of reagents.- Verify the purity of all reagents and solvents. Impurities can inhibit the reaction.
Product Degradation Oxidation.- The keto group can be susceptible to oxidation. It is advisable to store solutions in a cool, dark place and consider using deoxygenated solvents.[2]
Photodegradation.- Protect the reaction mixture and the final product from light, especially UV light.[2]
Hydrolysis (for derivatives).- Control the pH of the solution, as hydrolysis can be catalyzed by both acidic and basic conditions.[2]

Experimental Protocols

1. Synthesis via Hydrolysis of a γ-Ketoglutaric Acid Derivative

This protocol is a general guideline and may require optimization.

  • Materials: γ-ketoglutaric acid ester, aqueous acid (e.g., HCl) or base (e.g., NaOH), organic solvent for extraction (e.g., ethyl acetate), drying agent (e.g., anhydrous magnesium sulfate).

  • Procedure:

    • Dissolve the γ-ketoglutaric acid ester in the aqueous acid or base solution.

    • Heat the mixture under reflux for a specified time, monitoring the reaction progress by TLC. The decarboxylation step can be the rate-limiting factor and may be accelerated by increasing the temperature.[1]

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed under basic conditions, acidify the mixture with a suitable acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by a suitable method, such as distillation or column chromatography.

2. Synthesis via Oxidation of a Pentanoic Acid Precursor

This protocol is a general guideline and requires careful control of the oxidizing agent.

  • Materials: Pentanoic acid or a suitable derivative, oxidizing agent (e.g., potassium permanganate), acid or base for pH control, quenching agent (e.g., sodium bisulfite), organic solvent for extraction, drying agent.

  • Procedure:

    • Dissolve the pentanoic acid precursor in a suitable solvent.

    • Cool the solution in an ice bath.

    • Slowly add the oxidizing agent while maintaining the temperature and monitoring the reaction. The choice of oxidizing agent significantly influences selectivity and yield.[1]

    • After the addition is complete, stir the reaction mixture at the controlled temperature until the reaction is complete (monitored by TLC or GC).

    • Quench the excess oxidizing agent by adding a suitable quenching agent.

    • Adjust the pH of the mixture as needed.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

    • Purify the crude this compound.

Visualizations

Reaction_Pathway Glutaric Anhydride Glutaric Anhydride This compound This compound Glutaric Anhydride->this compound Friedel-Crafts Acylation Pentanoic Acid Precursor Pentanoic Acid Precursor Pentanoic Acid Precursor->this compound Selective Oxidation γ-Ketoglutaric Acid Derivative γ-Ketoglutaric Acid Derivative γ-Ketoglutaric Acid Derivative->this compound Hydrolysis

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Problem Problem Low Yield Low Yield Problem->Low Yield Impure Product Impure Product Problem->Impure Product No Reaction No Reaction Problem->No Reaction Check Reaction Time/Temp Check Reaction Time/Temp Low Yield->Check Reaction Time/Temp Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Optimize Workup Optimize Workup Low Yield->Optimize Workup Analyze by TLC/GC Analyze by TLC/GC Impure Product->Analyze by TLC/GC Improve Purification Improve Purification Impure Product->Improve Purification Check Catalyst Activity Check Catalyst Activity No Reaction->Check Catalyst Activity Verify Temperature Verify Temperature No Reaction->Verify Temperature Confirm Reagent Purity Confirm Reagent Purity No Reaction->Confirm Reagent Purity

Caption: Troubleshooting decision tree for synthesis issues.

References

Stability issues of 5-Oxopentanoic acid in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Oxopentanoic acid (also known as glutaric semialdehyde or 4-formylbutanoic acid) for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering inconsistent results or loss of compound activity? This guide will help you troubleshoot potential stability issues with this compound in your experiments.

Issue: Inconsistent experimental results, loss of compound potency, or appearance of unknown peaks in analysis.

This is often indicative of compound degradation. The stability of this compound can be influenced by several factors, primarily the solvent used and the pH of the solution.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Inconsistent Results Observed check_storage 1. Review Storage Conditions - Solid vs. Solution - Temperature - Light Exposure start->check_storage check_solution_prep 2. Examine Solution Preparation - Solvent Choice - pH of Solution - Age of Solution check_storage->check_solution_prep analyze_degradation 3. Analyze for Degradation Products - Use HPLC, LC-MS, or NMR - Compare to a fresh standard check_solution_prep->analyze_degradation analyze_degradation->check_solution_prep No Degradation (Re-assess other experimental variables) implement_changes 4. Implement Corrective Actions - Prepare fresh solutions - Use aprotic solvents - Adjust and buffer pH - Store aliquots at -80°C analyze_degradation->implement_changes Degradation Confirmed re_evaluate 5. Re-evaluate Experiment implement_changes->re_evaluate

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by its dual functional groups: a carboxylic acid and an aldehyde. Key factors affecting its stability are:

  • pH: Both acidic and basic conditions can catalyze degradation reactions. The carboxylic acid group's protonation state is pH-dependent, which can influence reaction pathways.

  • Solvent: Protic solvents (e.g., water, methanol) can participate in degradation reactions, whereas aprotic solvents (e.g., DMSO, acetonitrile) are generally more protective.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Presence of Nucleophiles: The aldehyde group is susceptible to nucleophilic attack, which can be a degradation pathway if nucleophiles are present in the solution.

Q2: In which solvents is this compound most stable?

A2: While this compound is soluble in water and other polar protic solvents, it is expected to have better stability in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile (B52724) (ACN). These solvents do not actively participate in hydrolysis or other proton-mediated degradation pathways. For aqueous solutions, it is crucial to control the pH with a suitable buffer.

Q3: What is the optimal pH range for storing this compound in aqueous solutions?

A3: For general stability in aqueous solutions, a slightly acidic pH (around 4-5) is often preferable to neutral or alkaline conditions. This is because at this pH, the carboxylic acid group is largely protonated, which can reduce its nucleophilicity and potential for certain reactions. However, the optimal pH may be application-specific and should be determined experimentally.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, this compound may undergo several degradation reactions:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming glutaric acid. This can be promoted by exposure to air (oxygen) or other oxidizing agents.

  • Intramolecular Reactions: The presence of both an aldehyde and a carboxylic acid group in the same molecule can lead to intramolecular cyclization to form a lactone, particularly under acidic conditions.

  • Decarboxylation: While more common in β-keto acids, decarboxylation can be a potential degradation pathway under certain conditions, such as elevated temperatures.

DegradationPathways 5_Oxopentanoic_Acid This compound Glutaric_Acid Glutaric Acid 5_Oxopentanoic_Acid->Glutaric_Acid Oxidation (e.g., O2) Lactone Cyclic Lactone 5_Oxopentanoic_Acid->Lactone Intramolecular Cyclization (Acid-catalyzed) Other_Products Other Degradation Products 5_Oxopentanoic_Acid->Other_Products Other Reactions (e.g., Decarboxylation)

Caption: Potential degradation pathways of this compound.

Stability Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound in different solvents and at various pH levels. The following table provides a qualitative summary based on the chemical properties of its functional groups. It is strongly recommended to perform your own stability studies under your specific experimental conditions.

Solvent ClassExample SolventsExpected StabilityRationale
Polar Aprotic DMSO, AcetonitrileGoodSolvents do not participate in proton-mediated degradation pathways like hydrolysis.
Polar Protic Water, Methanol, EthanolModerate to PoorSolvents can act as nucleophiles or proton donors/acceptors, potentially facilitating degradation. pH is a critical factor.
Nonpolar Hexane, ToluenePoor SolubilityDue to its polar functional groups, this compound has low solubility in nonpolar solvents.
pH Condition (Aqueous)Expected StabilityRationale
Acidic (pH < 4) ModerateMay promote intramolecular cyclization to a lactone.
Slightly Acidic (pH 4-6) GoodThe carboxylic acid is mostly protonated, potentially reducing reactivity. This is often the optimal range for stability of similar molecules.
Neutral (pH ~7) ModerateThe carboxylate anion is present, which might influence reactivity.
Basic (pH > 8) PoorBase-catalyzed reactions such as aldol-type condensations or other rearrangements may occur. The aldehyde group is more susceptible to nucleophilic attack at higher pH.

Experimental Protocols

Protocol: General Stability Assessment of this compound by HPLC-UV

This protocol provides a general method to assess the stability of this compound under different solvent and pH conditions.

1. Materials:

  • This compound

  • Solvents to be tested (e.g., HPLC-grade water, DMSO, acetonitrile)

  • Buffers of various pH values (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Stock and Test Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a stable solvent such as acetonitrile.

  • Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in the different solvents and buffered aqueous solutions you wish to test. Prepare a separate solution for each condition.

3. Incubation:

  • Divide each test solution into aliquots in sealed vials.

  • Store the vials at the desired temperature(s) (e.g., 4°C, 25°C, 40°C).

  • Protect samples from light if photodegradation is a concern.

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • If necessary, quench any ongoing reaction by diluting the sample in a cold mobile phase.

  • Analyze the samples by HPLC-UV.

5. HPLC Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the compound)

  • Column Temperature: 30°C

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Plot the percentage of the remaining this compound against time for each condition to determine the degradation rate.

  • Monitor for the appearance of new peaks, which would indicate degradation products.

ExperimentalWorkflow prep_stock Prepare Stock Solution (in ACN) prep_test Prepare Test Solutions (Different Solvents/pH) prep_stock->prep_test incubate Incubate at Different Temperatures prep_test->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC-UV sample->analyze data_analysis Determine Degradation Rate analyze->data_analysis

Caption: General workflow for stability assessment.

Troubleshooting low yield in the conversion of furfural to 5-Oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step conversion of furfural (B47365) to 5-oxopentanoic acid. The information provided is based on a proposed reaction pathway, as direct conversion methods are not extensively documented. The proposed pathway involves the oxidation of furfural to 2-furoic acid, followed by hydrogenation and subsequent ring-opening to yield the target product.

Troubleshooting Guide: Low Yield of this compound

Low yields in the conversion of furfural to this compound can arise from issues in either the initial oxidation step or the subsequent hydrogenation and ring-opening stages. This guide addresses potential problems in a question-and-answer format.

Issue 1: Low yield in the conversion of furfural to 2-furoic acid.

Potential Cause Symptoms Recommended Solution
Catalyst Deactivation - Decreased reaction rate over time.- Incomplete conversion of furfural.- Regenerate the catalyst according to the manufacturer's protocol.- If regeneration is not possible, use a fresh batch of catalyst.- Ensure the furfural feedstock is free of impurities that can poison the catalyst.
Suboptimal Reaction Temperature - Low conversion at lower temperatures.- Formation of dark, insoluble byproducts (humins) at excessively high temperatures.- Optimize the reaction temperature. A gradual increase may be necessary to find the ideal point where the rate is maximized without significant degradation.
Incorrect pH or Base Concentration - Formation of furfuryl alcohol as a major byproduct (Cannizzaro reaction) in highly basic conditions.[1]- Carefully control the pH of the reaction mixture. The use of weaker bases or buffer solutions can mitigate the Cannizzaro reaction.[2]
Oxidant Instability or Insufficient Amount - Incomplete oxidation of furfural.- Ensure the oxidant (e.g., H₂O₂) is fresh and has been stored correctly.- Use a stoichiometric excess of the oxidant if necessary, but avoid large excesses that can lead to side reactions.
Poor Mixing - Inconsistent reaction progress, especially in heterogeneous catalysis.- Increase the stirring rate to ensure good mass transfer between the reactants and the catalyst.
Side Reactions (Humin Formation) - The reaction mixture turns dark brown or black.- Formation of solid precipitates.- Employ a biphasic reaction system (e.g., water-toluene) to continuously extract the product from the reactive aqueous phase, thus preventing degradation.

Issue 2: Low yield in the conversion of 2-furoic acid to this compound.

Potential Cause Symptoms Recommended Solution
Incomplete Hydrogenation of 2-Furoic Acid - Presence of unreacted 2-furoic acid in the final product mixture.- Increase hydrogen pressure.- Increase catalyst loading or reaction time.- Ensure the catalyst is active and has not been poisoned.
Over-reduction - Formation of byproducts such as 5-hydroxyvaleric acid or other fully reduced compounds.- Optimize the reaction conditions (temperature, pressure, and time) to favor the formation of the keto-acid.- Select a catalyst with higher selectivity for the desired transformation.
Inefficient Ring Opening - Presence of tetrahydrofuroic acid in the product mixture.- Adjust the concentration of the acid catalyst used for hydrolysis.- Increase the reaction temperature for the ring-opening step.
Product Degradation - Formation of unidentified byproducts.- Lower the reaction temperature and/or shorten the reaction time for the ring-opening step to minimize degradation of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction pathway for the conversion of furfural to this compound?

A1: A plausible multi-step pathway involves:

  • Oxidation: Furfural is first oxidized to 2-furoic acid.

  • Hydrogenation: The furan (B31954) ring of 2-furoic acid is hydrogenated to form tetrahydrofuroic acid.

  • Hydrolysis/Ring Opening: The tetrahydrofuroic acid undergoes acid-catalyzed ring opening to yield this compound. An alternative route involves the initial reduction of furfural to furfuryl alcohol, followed by ring-opening to produce levulinic acid (4-oxopentanoic acid), a structural isomer of the target molecule.[3]

Q2: My furfural oxidation reaction is producing a significant amount of furfuryl alcohol. What is the cause?

A2: The formation of furfuryl alcohol alongside furoic acid is characteristic of the Cannizzaro reaction, which occurs under strongly basic conditions.[1] This disproportionation reaction consumes two molecules of furfural to produce one molecule of furoic acid and one of furfuryl alcohol, thus limiting the theoretical yield of your desired product. To minimize this, carefully control the pH and consider using a milder base.[2]

Q3: The reaction mixture is turning very dark, and I am observing a solid precipitate. What is happening?

A3: This is a strong indication of humin formation. Humins are dark, polymeric byproducts that can form from the degradation and condensation of furfural and its derivatives, especially under acidic conditions and at high temperatures. Humin formation represents a significant loss of material and can encapsulate and deactivate catalysts.

Q4: How can I purify the final this compound product?

A4: Purification can be challenging due to the polarity of the molecule. Techniques such as liquid-liquid extraction, followed by distillation or column chromatography are commonly employed. The choice of solvent for extraction is critical to ensure efficient separation from the reaction mixture.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Oxidation of Furfural to 2-Furoic Acid.

CatalystOxidantSolventTemperature (°C)Time (h)Furfural Conversion (%)Furoic Acid Yield (%)Reference
AuPd/Mg(OH)₂O₂Water1002>9998[4]
Ru-PNN Pincer ComplexH₂O1,4-dioxane/water13548>95>95[2]
Au/HTO₂Water80210095[5]
Biocatalyst (P. putida)-Aqueous buffer3024~50~40[6]

Experimental Protocols

Protocol 1: Oxidation of Furfural to 2-Furoic Acid using an AuPd/Mg(OH)₂ Catalyst

  • Catalyst Preparation: Synthesize the 1% AuPd/Mg(OH)₂ catalyst as described in the literature.[4]

  • Reaction Setup: In a temperature-controlled batch reactor, add the AuPd/Mg(OH)₂ catalyst to an aqueous solution of furfural.

  • Reaction Conditions: Heat the mixture to 100°C with vigorous stirring. Pressurize the reactor with oxygen.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of furfural and 2-furoic acid.

  • Work-up: After the reaction is complete, cool the reactor, filter the catalyst, and acidify the filtrate to precipitate the 2-furoic acid. The product can be further purified by recrystallization.

Protocol 2: Hydrogenation and Ring Opening of 2-Furoic Acid

Note: This is a generalized protocol based on related transformations, as direct literature on this specific conversion is limited.

  • Hydrogenation: In a high-pressure autoclave, dissolve 2-furoic acid in a suitable solvent (e.g., water or an alcohol). Add a hydrogenation catalyst (e.g., Pt on carbon).

  • Reaction Conditions: Pressurize the autoclave with hydrogen and heat to the desired temperature (e.g., 50-100°C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Ring Opening: After complete hydrogenation to tetrahydrofuroic acid, add a catalytic amount of a strong acid (e.g., sulfuric acid) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to facilitate the ring-opening reaction. The temperature and time will need to be optimized to maximize the yield of this compound while minimizing side reactions.

  • Work-up and Purification: After the reaction, neutralize the acid, remove the solvent, and purify the crude product using extraction and chromatography.

Visualizations

ReactionPathway Furfural Furfural FuroicAcid 2-Furoic Acid Furfural->FuroicAcid Oxidation THFA Tetrahydrofuroic Acid FuroicAcid->THFA Hydrogenation Product This compound THFA->Product Ring Opening

Caption: Proposed reaction pathway for the conversion of furfural to this compound.

TroubleshootingWorkflow Start Low Yield of this compound CheckStep1 Analyze Furfural to Furoic Acid Step Start->CheckStep1 CheckStep2 Analyze Furoic Acid to Product Step CheckStep1->CheckStep2 Good Yield OxidationIssues Address Oxidation Issues: - Catalyst Deactivation - Suboptimal Temperature - Incorrect pH - Humin Formation CheckStep1->OxidationIssues Low Yield HydrogenationIssues Address Hydrogenation/Ring Opening Issues: - Incomplete Hydrogenation - Over-reduction - Inefficient Ring Opening CheckStep2->HydrogenationIssues Low Yield Optimize Optimize Reaction Conditions OxidationIssues->Optimize HydrogenationIssues->Optimize

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

LogicalRelationships Yield This compound Yield FuroicAcidYield Furoic Acid Yield FuroicAcidYield->Yield SideReactions Side Reactions (e.g., Humins, Cannizzaro) FuroicAcidYield->SideReactions RingOpeningYield Ring Opening Efficiency RingOpeningYield->Yield CatalystActivity Catalyst Activity CatalystActivity->FuroicAcidYield CatalystActivity->RingOpeningYield ReactionTemp Reaction Temperature ReactionTemp->FuroicAcidYield ReactionTemp->RingOpeningYield ReactionTime Reaction Time ReactionTime->FuroicAcidYield ReactionTime->RingOpeningYield pH pH / Base pH->FuroicAcidYield

Caption: Factors influencing the yield of this compound.

References

Technical Support Center: Purification of Crude 5-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5-Oxopentanoic acid. The following sections detail various purification methods, address common issues, and provide step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation.

  • From Cyclopentanone (B42830) Oxidation: The Baeyer-Villiger oxidation of cyclopentanone is a common route.[1][2][3] Potential impurities include unreacted cyclopentanone, by-products like glutaric acid from over-oxidation, and residual oxidizing agents or catalysts.[4][5]

  • From Furfural (B47365): Synthesis from furfural can introduce various furanic and aliphatic by-products depending on the specific reaction conditions.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification methods for this compound, which is a polar organic compound, are:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds.[6][7]

  • Column Chromatography: Effective for separating compounds based on their polarity.[8][9]

  • Vacuum Distillation: Suitable for heat-sensitive compounds with high boiling points.[10][11]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and reliable technique for quantifying the purity of organic acids.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the carboxylic acid and ketone/aldehyde groups to increase volatility.[15][16][17]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[18]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Recrystallization Troubleshooting
Issue Possible Cause(s) Solution(s)
Low or No Crystal Formation - Too much solvent was used. - The solution is supersaturated but requires nucleation.- Reduce the solvent volume by gentle heating or under a stream of nitrogen. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Oiling Out (Formation of an oil instead of crystals) - The compound is melting in the hot solvent. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution and add a small amount of a co-solvent in which the oil is more soluble. - Allow the solution to cool more slowly. Insulate the flask. - Consider a pre-purification step like a solvent wash or charcoal treatment to remove some impurities.
Low Recovery Yield - The compound has significant solubility in the cold solvent. - Too much solvent was used initially. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary for dissolution. - Keep the filtration apparatus hot during filtration to prevent the product from crystallizing in the funnel.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (mobile phase). - Column overloading. - Poorly packed column (channeling).- Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 100:1 ratio of silica (B1680970) to crude material by weight. - Repack the column carefully, ensuring a uniform and bubble-free stationary phase bed.
Compound Stuck on the Column - The compound is too polar for the chosen mobile phase. - The compound is reacting with the stationary phase (e.g., acidic silica gel).- Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective. - Add a small amount of a modifier to the mobile phase, such as 0.1-1% acetic acid, to improve the elution of acidic compounds.[19]
Tailing of Peaks - Strong interaction between the compound and the stationary phase.- Add a modifier like acetic acid to the mobile phase to reduce strong interactions with the silica gel.
Cracked or Dry Column - The solvent level dropped below the top of the stationary phase.- Never let the column run dry. Always keep the solvent level above the top of the silica gel. If a crack appears, the separation will be compromised, and the column may need to be repacked.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general method for the recrystallization of crude this compound. The choice of solvent is critical and may require some initial screening. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate (B1210297) and hexane (B92381) is often a good starting point for moderately polar compounds.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethyl acetate, acetone, hexane) at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Hypothetical Quantitative Data for Recrystallization:

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Yellowish solidWhite crystalline solid
Purity (by HPLC) 85%>98%
Yield -75-90%
Melting Point Broad rangeSharp range
Protocol 2: Silica Gel Column Chromatography

This protocol describes a method for purifying this compound using silica gel column chromatography with a gradient elution system.

Methodology:

  • TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The polarity should be adjusted so that this compound has an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting the column with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). For acidic compounds like this compound, adding 0.1-1% acetic acid to the mobile phase can improve peak shape.[19]

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Hypothetical Quantitative Data for Column Chromatography:

ParameterCrude SamplePurified Sample
Purity (by HPLC) 85%>99%
Recovery Yield -60-80%
Protocol 3: Vacuum Distillation

For larger scales or for removing high-boiling impurities, vacuum distillation can be employed. This compound is heat-sensitive, so distillation should be performed under reduced pressure to lower the boiling point and prevent decomposition.[10][11]

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is free of cracks and can withstand vacuum.

  • Sample Addition: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Cooling: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

Visualizations

Below are diagrams illustrating the experimental workflows described.

experimental_workflow cluster_recrystallization Recrystallization Workflow crude1 Crude this compound dissolve Dissolve in Minimal Hot Solvent crude1->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry1 Dry Crystals wash->dry1 pure1 Purified this compound dry1->pure1

Recrystallization Workflow Diagram

column_chromatography_workflow cluster_chromatography Column Chromatography Workflow crude2 Crude this compound load Load onto Silica Gel Column crude2->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure2 Purified this compound evaporate->pure2

Column Chromatography Workflow Diagram

logical_relationship cluster_recryst Recrystallization Issues cluster_chrom Chromatography Issues cluster_distil Distillation Issues title Troubleshooting Logic for Low Purification Yield start Low Yield Observed q1 Which purification method was used? start->q1 recryst Recrystallization q1->recryst Recrystallization chrom Column Chromatography q1->chrom Chromatography distil Distillation q1->distil Distillation r_q1 Was too much solvent used? recryst->r_q1 c_q1 Was the correct solvent gradient used? chrom->c_q1 d_q1 Was there evidence of decomposition? distil->d_q1 r_a1_yes Yes: Concentrate solution and re-cool. r_q1->r_a1_yes Yes r_a1_no No r_q1->r_a1_no No r_q2 Was cooling too rapid? r_a1_no->r_q2 r_a2_yes Yes: Re-dissolve and cool slowly. r_q2->r_a2_yes Yes r_a2_no Consider product loss during transfer/filtration. r_q2->r_a2_no No c_a1_no No: Optimize gradient based on TLC. c_q1->c_a1_no No c_a1_yes Yes c_q1->c_a1_yes Yes c_q2 Was the column overloaded? c_a1_yes->c_q2 c_a2_yes Yes: Use less sample or a larger column. c_q2->c_a2_yes Yes c_a2_no Check for irreversible adsorption. c_q2->c_a2_no No d_a1_yes Yes: Lower the distillation temperature/pressure. d_q1->d_a1_yes Yes d_a1_no No d_q1->d_a1_no No d_q2 Were there leaks in the vacuum system? d_a1_no->d_q2 d_a2_yes Yes: Check all seals and connections. d_q2->d_a2_yes Yes d_a2_no Consider incomplete vapor transfer. d_q2->d_a2_no No

Troubleshooting Logic for Low Yield

References

Overcoming challenges in the scale-up of 5-Oxopentanoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 5-Oxopentanoic acid production.

Troubleshooting Guides & FAQs

This section is designed to provide answers to specific issues that may arise during the experimental and scale-up phases of this compound synthesis.

1. Synthesis & Reaction Challenges

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Why is the reaction yield of this compound significantly lower upon scale-up compared to the lab-scale synthesis? Inadequate mixing, localized temperature gradients, or changes in reactant addition rates can lead to decreased selectivity and the formation of byproducts.[1]- Optimize Agitation: Ensure the stirring mechanism is appropriate for the larger vessel to maintain homogeneity. Evaluate the impact of stirring speed on the reaction outcome.[1]- Improve Heat Transfer: Implement a more efficient heating/cooling system to maintain a consistent temperature throughout the reactor. Avoid localized overheating which can cause product degradation.[1]- Controlled Reagent Addition: If the reaction is exothermic, consider a controlled, gradual addition of reagents to manage the reaction rate and temperature.[2]
We are observing the formation of unexpected impurities or a change in the product's crystal form at a larger scale. Changes in solvent evaporation rates, cooling profiles, and saturation levels during scale-up can lead to the formation of different polymorphs or the trapping of impurities.[1]- Controlled Crystallization: Carefully control the cooling rate and agitation during the crystallization process. Seeding with crystals of the desired form from a lab-scale batch can promote the formation of the correct polymorph.- Solvent Study: Re-evaluate the solvent system for crystallization at the larger scale. The solubility and supersaturation characteristics may differ.
The reaction seems to stall or proceed very slowly after scaling up, even with proportional increases in all reagents. Poor mass transfer of gaseous reactants (e.g., in hydrogenation steps) or catalyst deactivation due to impurities can be more pronounced at a larger scale.- Enhance Gas Dispersion: For reactions involving gases, ensure efficient gas dispersion into the liquid phase through appropriate sparging and agitation.- Catalyst Evaluation: Test the catalyst for sensitivity to trace impurities that may be present in larger quantities of starting materials. Consider using a higher catalyst loading or a more robust catalyst.
How can we safely scale up a reaction that is highly exothermic? The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging and increasing the risk of a runaway reaction.[2]- Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the heat flow and thermal hazards.- Semi-Batch or Continuous Flow: Instead of a batch process, consider a semi-batch approach with controlled addition of a limiting reagent, or move to a continuous flow reactor which offers better heat and mass transfer.

2. Purification & Isolation Challenges

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
During reactive extraction for purification, we are experiencing poor separation of the organic and aqueous phases. The formation of a stable emulsion, often caused by high shear mixing or the presence of surfactants/impurities.- Optimize Mixing: Reduce the agitation speed during extraction to minimize shear forces.- Phase Separator: Utilize a liquid-liquid separator or a centrifuge to aid in phase separation.- Solvent Modification: The addition of a small amount of a different solvent (a "demulsifier") can sometimes break the emulsion.
The efficiency of the reactive extraction has decreased upon scale-up. Changes in the mass transfer coefficient due to different fluid dynamics in the larger equipment. The time to reach chemical equilibrium increases with larger quantities.[3]- Increase Interfacial Area: Use a static mixer or a packed column to increase the interfacial area between the two phases.- Adjust Flow Rates: In a continuous extraction process, optimize the flow rates of the aqueous and organic phases to ensure sufficient residence time for mass transfer.
The filter cake of the isolated this compound is difficult to wash, leading to impure product. The washing effect of the filter cake in larger production equipment may not be as effective as in the lab, leading to incomplete removal of impurities.[1]- Optimize Washing Technique: Instead of a single wash, use multiple smaller volume washes. Consider reslurrying the filter cake in the wash solvent for more effective cleaning.- Drying Conditions: Ensure the product is thoroughly dried to remove residual solvents that may contain dissolved impurities.
We are observing co-extraction of water into the organic phase during reactive extraction. The type of extractant and diluent used, as well as the concentration of the amine in the diluent, can influence the amount of water co-extracted.[4]- Solvent System Selection: Choose a diluent that has low miscibility with water. Some tertiary amines and TBP show less significant volume change compared to quaternary amines like Aliquat 336.[4]- Control Extractant Concentration: High concentrations of amine in the diluent can lead to the formation of a third emulsion phase.[4]

Quantitative Data on Synthesis Routes

The following table summarizes reported yields for different this compound synthesis routes. It is important to note that yields can vary significantly based on specific reaction conditions, catalysts, and starting materials.

Synthesis Route Starting Material Catalyst/Reagent Reported Yield (%) Reference
Friedel-Crafts AcylationGlutaric anhydride (B1165640) and anisoleAluminum trichlorideup to 96[5]
Oxidation of Cyclopentanone (B42830)CyclopentanoneCarbon-based catalysts60-70[5]

Experimental Protocols

1. Protocol for this compound Production from Furfural (B47365) (Two-Step Process)

This protocol is based on the concept of converting furfural, a biomass-derived platform chemical, to cyclopentanone, which can then be oxidized to this compound. This example focuses on the initial conversion steps.

Step 1: Furfural Hydrogenation to Furfuryl Alcohol (FFA)

  • Reaction Setup: In a high-pressure reactor, charge a solution of furfural in a suitable solvent (e.g., water).

  • Catalyst Addition: Add a copper-based catalyst (e.g., Cu/ZrO2).

  • Reaction Conditions: Pressurize the reactor with hydrogen gas and heat to a controlled temperature (e.g., 150°C and 7 bar).[6]

  • Reaction Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of furfural and the formation of furfuryl alcohol using techniques like GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and separate the catalyst by filtration.

Step 2: Furfuryl Alcohol Hydrogenation to Cyclopentanone (CPO)

  • Reaction Setup: The FFA-containing solution from the previous step is mixed with a tandem catalyst system (e.g., a mix of β-zeolite and Cu/ZrO2).[6]

  • Reaction Conditions: The mixture is then subjected to a higher temperature and pressure (e.g., 180°C and 38 bar).[6]

  • Reaction Monitoring: Monitor the formation of cyclopentanone.

  • Work-up and Purification: After the reaction, the catalyst is filtered off. The cyclopentanone can be purified by distillation.

2. Protocol for Reactive Extraction Purification of this compound

  • Organic Phase Preparation: Prepare an organic phase containing an extractant (e.g., a tertiary amine like Alamine 336) dissolved in a suitable diluent (e.g., kerosene (B1165875) or octanol).[4]

  • Extraction:

    • Batch Process: In a separation funnel or a stirred vessel, mix the aqueous solution containing crude this compound with the prepared organic phase. Agitate the mixture for a predetermined time to allow for the reaction and mass transfer to occur. Allow the phases to separate.

    • Continuous Process: Feed the aqueous and organic phases counter-currently into an extraction column (e.g., a packed or agitated column).

  • Phase Separation: Separate the organic phase (now containing the this compound-amine complex) from the aqueous phase (raffinate).

  • Back-Extraction (Stripping): To recover the purified this compound, contact the loaded organic phase with a stripping solution (e.g., a dilute base or by temperature swing) to reverse the extraction reaction.

  • Solvent Regeneration: The regenerated organic phase can be recycled back to the extraction step.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Reactant Preparation & Charging B 2. Reaction Under Controlled Conditions A->B C 3. Reaction Monitoring (e.g., HPLC, GC) B->C D 4. Reaction Quenching/Work-up C->D E 5. Crude Product Isolation D->E Transfer to Purification F 6. Purification (e.g., Reactive Extraction) E->F G 7. Final Product Isolation & Drying F->G H 8. Quality Control (e.g., Purity Analysis) G->H

Caption: General experimental workflow for the production and purification of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues A Problem Encountered During Scale-up B Low Yield A->B C Impurity Formation A->C D Slow Reaction A->D E Poor Phase Separation A->E F Low Purity A->F G Difficult Filtration A->G B1 Mixing Efficiency Temperature Control Reagent Addition Rate B->B1 Check C1 Crystallization Conditions Solvent Purity C->C1 Analyze D1 Mass Transfer Catalyst Activity D->D1 Investigate E1 Mixing Speed Solvent System E->E1 Optimize F1 Washing Technique Recrystallization F->F1 Improve G1 Filter Medium Slurry Concentration G->G1 Modify

Caption: Logical relationship for troubleshooting common challenges in the scale-up process.

References

Analytical method development for resolving 5-Oxopentanoic acid from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analytical Method Development for 5-Oxopentanoic Acid

Welcome to the technical support center for the analytical method development and resolution of this compound and its isomers. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in resolving this compound from its isomers?

The main challenge lies in the structural similarity of its isomers, which often results in similar physicochemical properties and, consequently, similar chromatographic behavior. Key isomers of concern include 4-Oxopentanoic acid (levulinic acid), 3-Oxopentanoic acid, and 2-Oxopentanoic acid. These molecules share the same molecular weight and formula (C5H8O3), making their separation dependent on subtle differences in polarity and structure. Additionally, the presence of both a carboxylic acid and a ketone/aldehyde functional group can lead to complex interactions with stationary phases and potential instability, such as keto-enol tautomerism, which can affect peak shape.[1][2] The inherent instability of some isomers, particularly beta-keto acids like 3-oxopentanoic acid, which are prone to decarboxylation, further complicates analysis.[3]

Q2: What are the recommended primary analytical techniques for this separation?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

  • HPLC , particularly reversed-phase (RP-HPLC), is often the first choice due to its versatility in handling non-volatile and thermally labile compounds like organic acids.[4][5]

  • GC-MS offers high chromatographic resolution but requires a derivatization step to increase the volatility of the acidic analytes.[6][7]

Q3: For HPLC analysis, what is a good starting point for a stationary phase?

A C18 reversed-phase column is a common and effective starting point for the analysis of small organic acids.[4] For potentially better selectivity based on subtle structural differences, columns with alternative stationary phases like Phenyl-Hexyl or polar-embedded phases can be explored. Chiral stationary phases would be necessary if enantiomeric separation of chiral isomers (e.g., substituted variants) is required.[8][9]

Q4: How can I improve poor peak shape (e.g., tailing) for these acidic analytes in RP-HPLC?

Peak tailing for acidic compounds is often caused by secondary interactions with active silanol (B1196071) groups on the silica-based stationary phase.[10] To mitigate this, the mobile phase pH should be lowered by adding an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[11][12] Maintaining a pH at least 2 units below the pKa of the analyte ensures it is in its neutral, protonated form, which minimizes silanol interactions and improves peak symmetry.[11] Using a buffer can also help maintain a stable pH and improve peak shape.[10]

Q5: Is derivatization necessary for GC-MS analysis, and what reagents are recommended?

Yes, derivatization is essential for GC-MS analysis of keto acids to make them volatile.[6] The most common approach is silylation, which converts the polar carboxylic acid and ketone groups into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives.[6] A common and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6][13]

Q6: My analyte seems to be degrading during analysis. How can I improve its stability?

Keto acids can be unstable, especially when exposed to heat.[3][14] For sample storage, temperatures of -80°C are recommended to significantly slow degradation.[3] During analysis:

  • Use a cooled autosampler to prevent degradation of samples waiting for injection.[3]

  • Minimize sample heating during any evaporation steps.

  • For GC analysis, ensure the inlet temperature and oven program are not excessively high, as this can cause on-column degradation.

  • Protect solutions from light and consider using amber vials, as light can lead to photodegradation.[14][15]

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Recommended Solution
Poor Resolution / Co-elution Mobile phase composition is not optimal.Adjust the organic-to-aqueous ratio. Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). Adjust the mobile phase pH to alter the ionization state and retention of the acids.[11]
Unsuitable stationary phase.Switch to a column with a different selectivity (e.g., Phenyl-Hexyl). Use a longer column or a column with smaller particles (UPLC) for higher efficiency.[16][17]
Keto-enol tautomerism causing peak broadening or splitting.Ensure consistent and appropriate mobile phase pH to favor one tautomeric form. Check the stability of the compound in the chosen solvent.[2][18]
Peak Tailing Secondary interactions with active silanols on the column.Add an acidic modifier (0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol ionization.[10][12] Use a modern, high-purity silica (B1680970) column with end-capping.
Sample solvent is incompatible with the mobile phase.Dissolve and inject samples in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.[11]
Column overload.Reduce the injection volume or the concentration of the sample.[10]
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily. Ensure components are accurately measured and thoroughly mixed. Degas the mobile phase before use.[19]
Column temperature fluctuation.Use a column oven to maintain a stable temperature.[3][19][20]
Column degradation or contamination.Flush the column with a strong solvent.[20] If performance does not improve, replace the guard column or the analytical column.
High Backpressure Blockage in the system.Check for blockages in in-line filters or guard columns.[20] Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.
Buffer precipitation in organic solvent.Ensure the buffer concentration is soluble in the highest percentage of organic solvent used in the gradient.[4][11]
GC-MS Troubleshooting
Problem Possible Cause Recommended Solution
No Peak / Very Small Peak Incomplete derivatization.Optimize the derivatization reaction: adjust temperature, time, and reagent-to-sample ratio. Ensure the sample is completely dry before adding the derivatization reagent.
Analyte degradation in the hot injector.Use a programmable temperature vaporization (PTV) injector if available to introduce the sample at a lower initial temperature.[13] Ensure the injector liner is deactivated.
Poor Peak Shape (Tailing) Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality, low-bleed GC column.[3] Break off a small piece from the front of the column if it has become contaminated. Condition the column as per the manufacturer's instructions.
Incomplete derivatization.Residual polar groups on the analyte can interact with active sites. Re-optimize the derivatization procedure.[3]
Irreproducible Results Inconsistent derivatization.Ensure precise and repeatable pipetting of the sample and derivatization reagent. Control reaction time and temperature carefully for all samples and standards.
Sample degradation prior to analysis.Analyze samples as quickly as possible after preparation and derivatization.[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Isomer Screening

This protocol provides a starting point for separating this compound from its isomers. Optimization will likely be required.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase A to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • The following table summarizes the recommended starting conditions.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water[14]
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min[14]
Column Temperature 30 °C
Injection Volume 10 µL[14]
Detection UV at 210 nm[4][14]
Protocol 2: GC-MS Method with Silylation Derivatization

This protocol is suitable for the confirmation and quantification of isomers.

1. Derivatization Procedure:

  • Place 100 µL of the sample in a suitable solvent (e.g., THF) into a GC vial.[13]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS.[6]

  • Seal the vial and heat at 70°C for 45 minutes to form the TMS derivatives.[6]

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • The following table summarizes the recommended starting conditions.

ParameterRecommended Condition
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C[6]
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)[6]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Visualizations

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation & Finalization start Define Separation Goal: Resolve this compound from Isomers lit_search Literature Search for Similar Compounds start->lit_search initial_screen Initial Method Screening (HPLC & GC-MS) lit_search->initial_screen hplc_opt HPLC Optimization (Column, Mobile Phase, Temp) initial_screen->hplc_opt HPLC Path gc_opt GC-MS Optimization (Derivatization, Temp Program) initial_screen->gc_opt GC-MS Path select_method Select Best Method (Resolution, Robustness) hplc_opt->select_method gc_opt->select_method validation Method Validation (Specificity, Linearity, Precision) select_method->validation final_protocol Finalize SOP validation->final_protocol

Caption: A typical workflow for analytical method development.

TroubleshootingTree problem Problem: Poor Isomer Resolution cause1 Cause: Suboptimal Mobile Phase problem->cause1 cause2 Cause: Unsuitable Column problem->cause2 cause3 Cause: Inefficient Separation problem->cause3 sol1a Solution: Adjust Organic % cause1->sol1a sol1b Solution: Change Mobile Phase pH cause1->sol1b sol1c Solution: Try Different Buffer/Acid cause1->sol1c sol2a Solution: Try Different Stationary Phase (e.g., Phenyl-Hexyl) cause2->sol2a sol2b Solution: Use High-Purity, End-Capped Column cause2->sol2b sol3a Solution: Decrease Particle Size (UPLC) cause3->sol3a sol3b Solution: Increase Column Length cause3->sol3b sol3c Solution: Optimize Flow Rate cause3->sol3c

Caption: A decision tree for troubleshooting poor HPLC resolution.

References

Technical Support Center: Minimizing Byproduct Formation in the Oxidation of Cyclopentanone to 5-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-oxopentanoic acid from cyclopentanone (B42830). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the oxidation of cyclopentanone.

Issue 1: Low Yield of this compound and High Formation of Glutaric Acid

  • Question: My reaction is producing a significant amount of glutaric acid, and the yield of this compound is low. How can I improve the selectivity?

  • Answer: The formation of glutaric acid is a common issue, often resulting from over-oxidation. Here are several factors to consider for improving selectivity:

    • Choice of Oxidant and Catalyst: The combination of the oxidizing agent and catalyst is crucial.

      • Baeyer-Villiger Oxidation Route: This is a two-step approach where cyclopentanone is first oxidized to δ-valerolactone, which is then hydrolyzed to 5-hydroxypentanoic acid and subsequently oxidized to this compound. This method can offer higher selectivity by controlling the oxidation of the intermediate. For the Baeyer-Villiger step, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.[1] Using hydrogen peroxide with a suitable catalyst, such as a proline-based ionic liquid ([ProH]CF3SO3), can also be effective.[2]

      • Direct Oxidation: Direct oxidation of cyclopentanone can be achieved with nitric acid and a catalyst like vanadium pentoxide. However, this method is prone to over-oxidation if not carefully controlled.[1]

    • Reaction Temperature: Temperature plays a critical role in controlling the reaction rate and selectivity.

      • For the direct oxidation with nitric acid, maintaining a temperature around 70°C is crucial. Higher temperatures can lead to the formation of succinic acid, a further oxidation byproduct.

      • In the Baeyer-Villiger oxidation, lower temperatures are generally favored to minimize side reactions. For instance, with a proline-based ionic liquid catalyst and hydrogen peroxide, a reaction temperature of 60°C has been shown to be effective.[2]

    • Reaction Time: Optimizing the reaction time is essential to prevent the desired product from being further oxidized. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal endpoint.

    • pH Control: The acidity of the reaction medium can influence the reaction pathway. In the Baeyer-Villiger oxidation using certain catalysts, an increase in acidity can lead to the hydrolysis of the intermediate lactone, which might be desirable for the subsequent step but needs to be controlled to prevent unwanted side reactions.[2]

Issue 2: Incomplete Conversion of Cyclopentanone

  • Question: My reaction has stopped, but a significant amount of cyclopentanone remains unreacted. What could be the cause?

  • Answer: Incomplete conversion can be due to several factors:

    • Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.

      • Ensure the catalyst is of high quality and handled correctly.

      • In some cases, the catalyst can be regenerated or a fresh batch may be needed. For example, some zeolite-based catalysts can be recycled after appropriate treatment.

    • Insufficient Oxidant: The molar ratio of the oxidant to the substrate is a critical parameter. Ensure you are using a sufficient excess of the oxidizing agent. For instance, in the Baeyer-Villiger oxidation with hydrogen peroxide, a molar ratio of cyclopentanone to H2O2 of 1:4 has been used.[2]

    • Low Reaction Temperature: While high temperatures can lead to byproducts, a temperature that is too low may result in a very slow or stalled reaction. Gradually increasing the temperature while monitoring the reaction can help find the optimal balance.

    • Poor Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the contact between the reactants and the catalyst.

Issue 3: Difficulty in Isolating and Purifying this compound

  • Question: I am having trouble separating this compound from the reaction mixture, especially from the byproducts. What purification strategies can I use?

  • Answer: Purification can be challenging due to the similar polarities of the desired product and the dicarboxylic acid byproducts. Here are some suggested methods:

    • Extraction:

      • After the reaction, the mixture can be extracted with an organic solvent like ethyl acetate (B1210297).

      • Washing the organic layer with a saturated sodium chloride solution can help remove some of the more water-soluble impurities.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be used to isolate this compound.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

    • Distillation: If the product is a liquid with a significantly different boiling point from the impurities, distillation under reduced pressure can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the oxidation of cyclopentanone to this compound?

A1: The most common byproducts are glutaric acid (a C5 dicarboxylic acid) and succinic acid (a C4 dicarboxylic acid). These are formed through over-oxidation of the desired product or cleavage of the carbon chain.

Q2: Which analytical techniques are best for monitoring the reaction progress and analyzing the product mixture?

A2:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components like cyclopentanone, δ-valerolactone, and some of the smaller byproducts.

  • High-Performance Liquid Chromatography (HPLC): Well-suited for analyzing the non-volatile carboxylic acids, including this compound, glutaric acid, and succinic acid.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the disappearance of the starting material and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for confirming the identity of the final product and intermediates.

Q3: Is it possible to directly oxidize cyclopentanone to this compound in a single step with high selectivity?

A3: While direct oxidation methods exist, achieving high selectivity can be challenging due to the propensity for over-oxidation to glutaric acid. The two-step Baeyer-Villiger oxidation route, involving the formation and subsequent hydrolysis/oxidation of δ-valerolactone, often provides better control and higher yields of the desired this compound.

Q4: What safety precautions should be taken during this oxidation reaction?

A4:

  • Handling Oxidants: Peroxy acids and hydrogen peroxide are strong oxidizing agents and can be corrosive and potentially explosive. Always handle them with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Temperature Control: Some oxidation reactions are exothermic. Ensure proper temperature control to prevent runaway reactions.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used and handle them accordingly.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for the Baeyer-Villiger Oxidation of Cyclopentanone to δ-Valerolactone

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to δ-Valerolactone (%)Reference
[ProH]CF3SO3H2O2-60696.5773.01[2]
Sn-zeolite betaH2O2---High100[2]

Note: The hydrolysis of δ-valerolactone is required to obtain 5-hydroxypentanoic acid, which can then be oxidized to this compound. The selectivity of this subsequent step will also impact the overall yield.

Experimental Protocols

Method 1: Baeyer-Villiger Oxidation of Cyclopentanone to δ-Valerolactone

This protocol is based on the use of a proline-based ionic liquid catalyst with hydrogen peroxide.[2]

  • Materials:

    • Cyclopentanone

    • [ProH]CF3SO3 (proline-based ionic liquid catalyst)

    • 30% Hydrogen peroxide (H2O2)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine cyclopentanone and the [ProH]CF3SO3 catalyst. The molar ratio of cyclopentanone to catalyst should be optimized, with a starting point of 1:0.06.

    • Heat the mixture to 60°C with stirring.

    • Slowly add 30% hydrogen peroxide to the reaction mixture. The molar ratio of cyclopentanone to H2O2 should be approximately 1:4.

    • Maintain the reaction at 60°C for 6 hours, monitoring the progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude δ-valerolactone.

    • Purify the product by vacuum distillation or column chromatography.

Method 2: Hydrolysis of δ-Valerolactone to 5-Hydroxypentanoic Acid

  • Materials:

    • δ-Valerolactone

    • Dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

  • Procedure (Acid-Catalyzed):

    • Dissolve δ-valerolactone in an excess of water.

    • Add a catalytic amount of a strong acid (e.g., HCl or H2SO4).

    • Heat the mixture under reflux and monitor the reaction by TLC until the lactone is consumed.

    • Cool the reaction mixture and extract the 5-hydroxypentanoic acid with a suitable organic solvent.

    • Dry the organic layer and remove the solvent to obtain the product. Note that an equilibrium between the lactone and the hydroxy acid may exist.

Note: To obtain this compound, the resulting 5-hydroxypentanoic acid needs to be selectively oxidized. This can be achieved using mild oxidizing agents that convert secondary alcohols to ketones, such as PCC (pyridinium chlorochromate) or a Swern oxidation.

Visualizations

Reaction_Pathway Cyclopentanone Cyclopentanone Valerolactone δ-Valerolactone Cyclopentanone->Valerolactone Baeyer-Villiger Oxidation Glutaric_acid Glutaric Acid (Byproduct) Cyclopentanone->Glutaric_acid Direct Over-oxidation Hydroxy_acid 5-Hydroxypentanoic Acid Valerolactone->Hydroxy_acid Hydrolysis Oxo_acid This compound (Desired Product) Hydroxy_acid->Oxo_acid Oxidation Oxo_acid->Glutaric_acid Over-oxidation Succinic_acid Succinic Acid (Byproduct) Glutaric_acid->Succinic_acid Further Oxidation

Caption: Reaction pathways in the synthesis of this compound from cyclopentanone.

Troubleshooting_Workflow Start Start Experiment Low_Yield Low Yield of This compound? Start->Low_Yield High_Byproducts High Byproduct Formation? Low_Yield->High_Byproducts Yes Incomplete_Conversion Incomplete Conversion? Low_Yield->Incomplete_Conversion No High_Byproducts->Incomplete_Conversion No Check_Temp Adjust Temperature: - Lower for over-oxidation - Increase for slow reaction High_Byproducts->Check_Temp Yes Check_Oxidant Check Oxidant/Catalyst: - Molar ratio - Catalyst activity Incomplete_Conversion->Check_Oxidant Yes Optimize_Purification Optimize Purification: - Extraction - Chromatography Incomplete_Conversion->Optimize_Purification No Check_Time Optimize Reaction Time: - Monitor with TLC/GC-MS Check_Temp->Check_Time Check_Oxidant->Check_Time Check_Time->Optimize_Purification Successful_Product Successful Product Isolation Optimize_Purification->Successful_Product

Caption: A troubleshooting workflow for the oxidation of cyclopentanone.

References

Technical Support Center: Enhancing Selectivity in Catalytic Routes to 5-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 5-Oxopentanoic Acid (5-OPA). This guide focuses on enhancing the selectivity of various catalytic routes, a critical aspect for efficient and sustainable production.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue ID Question Potential Causes Troubleshooting Steps
SEL-001 Low selectivity to 5-OPA with significant byproduct formation (e.g., furoic acid, levulinic acid, humins) in the oxidation of furfural (B47365). 1. Over-oxidation or side reactions: The catalyst or reaction conditions may favor the formation of more stable oxidation products or polymerization. 2. Inappropriate catalyst: The chosen catalyst may not be selective for the desired reaction pathway. 3. Suboptimal reaction conditions: Temperature, pressure, or reaction time may not be optimized for 5-OPA formation.1. Modify reaction conditions: - Lower the reaction temperature to reduce over-oxidation. - Decrease the oxygen pressure to control the rate of oxidation. - Optimize the reaction time to maximize 5-OPA yield before it converts to byproducts. 2. Catalyst selection and modification: - Screen different catalysts (e.g., noble metals like Au, Pd, or Ru on various supports). - Modify the catalyst support to alter its acidic or basic properties, which can influence selectivity. 3. Solvent selection: The choice of solvent can significantly impact reaction pathways. Experiment with different solvents to find one that favors the desired reaction.
SEL-002 Inconsistent yields and selectivity in the acid-catalyzed degradation of hexoses (e.g., glucose) to 5-OPA. 1. Formation of humins: Acid-catalyzed degradation of sugars is prone to the formation of insoluble, polymeric byproducts known as humins. 2. Multiple reaction pathways: High temperatures and strong acids can lead to a complex mixture of products, including levulinic acid and formic acid.[1][2] 3. Catalyst deactivation: The solid acid catalyst can be deactivated by the deposition of humins on its active sites.1. Optimize reaction conditions: - Use lower temperatures and shorter reaction times to minimize humin formation. - Employ a biphasic solvent system to continuously extract 5-OPA and prevent its further degradation. 2. Catalyst choice: - Utilize solid acid catalysts with controlled pore sizes and acid site densities to enhance selectivity. 3. Feedstock purity: Ensure the purity of the hexose (B10828440) feedstock, as impurities can promote side reactions.
SEL-003 Low conversion of the starting material (e.g., levulinic acid, furfural). 1. Catalyst deactivation: The catalyst may have lost its activity due to poisoning, coking, or sintering. 2. Insufficient catalyst loading: The amount of catalyst may be too low for the given substrate concentration. 3. Mass transfer limitations: In heterogeneous catalysis, poor mixing or high viscosity can limit the contact between reactants and the catalyst surface.1. Catalyst regeneration: - For coking, a common deactivation mechanism, regeneration can often be achieved by controlled oxidation (coke burn-off).[3][4] - For poisoning, washing with appropriate solvents or mild acid/base treatment may restore activity. 2. Optimize catalyst loading: Systematically increase the catalyst-to-substrate ratio to find the optimal loading. 3. Improve mass transfer: - Increase the stirring speed in a batch reactor. - Consider using a different reactor type, such as a fixed-bed reactor for continuous processes.
SEL-004 Difficulty in separating 5-OPA from the reaction mixture and byproducts. 1. Similar physicochemical properties: Byproducts may have boiling points or polarities close to that of 5-OPA, making separation by distillation or chromatography challenging. 2. Formation of azeotropes: 5-OPA may form azeotropes with the solvent or byproducts.1. Derivatization: Convert 5-OPA to a derivative (e.g., an ester) that is easier to separate. The derivative can then be hydrolyzed back to 5-OPA after purification. 2. Advanced separation techniques: - Employ preparative chromatography with a suitable stationary and mobile phase. - Consider reactive extraction or membrane separation techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalytic routes for the selective synthesis of this compound?

A1: Several catalytic routes are being explored for the synthesis of 5-OPA. The most prominent include:

  • Oxidation of Furfural: This is a promising route from a biomass-derived platform molecule.[5] Selectivity can be challenging, with potential byproducts like furoic acid and maleic acid.[6]

  • Acid-catalyzed degradation of Hexoses: Sugars like glucose can be converted to 5-OPA, often with levulinic acid as a co-product or intermediate.[1] Controlling the reaction conditions is crucial to minimize the formation of humins.

  • Conversion of Levulinic Acid: As a readily available bio-based chemical, the selective oxidation or rearrangement of levulinic acid and its derivatives is another viable pathway.[7]

Q2: How does the choice of catalyst support influence the selectivity of 5-OPA synthesis?

A2: The catalyst support plays a critical role in determining the overall catalytic performance and selectivity. Key factors include:

  • Acidity/Basicity: The acidic or basic nature of the support can influence reaction pathways. For example, a basic support might favor certain oxidation steps while an acidic support could promote dehydration reactions.

  • Surface Area and Porosity: High surface area supports provide more active sites, potentially increasing reaction rates. The pore structure can also influence selectivity by controlling the diffusion of reactants and products.

  • Metal-Support Interactions: The interaction between the active metal nanoparticles and the support can affect the electronic properties of the metal, thereby influencing its catalytic activity and selectivity.

Q3: What are the common mechanisms of catalyst deactivation in the synthesis of 5-OPA from biomass-derived feedstocks?

A3: Catalyst deactivation is a significant challenge in biomass conversion processes. The primary mechanisms include:

  • Coking: The deposition of carbonaceous materials (coke or humins) on the catalyst surface, blocking active sites and pores.[3][4] This is particularly prevalent in acid-catalyzed reactions of carbohydrates.

  • Poisoning: Strong adsorption of impurities from the feedstock or reaction intermediates onto the active sites.

  • Sintering: The agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.

  • Leaching: The dissolution of active metal components into the reaction medium, especially in liquid-phase reactions.

Q4: What analytical methods are suitable for quantifying 5-OPA and identifying byproducts in a reaction mixture?

A4: A combination of chromatographic techniques is typically employed for the analysis of 5-OPA and its byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds. Derivatization of 5-OPA and other carboxylic acids to more volatile esters or silyl (B83357) ethers is often necessary.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is well-suited for the analysis of non-volatile and thermally labile compounds like carboxylic acids. Reversed-phase or ion-exchange columns are commonly used.[10]

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the catalytic conversion of furfural and levulinic acid, which are relevant to the synthesis of this compound.

Table 1: Influence of Reaction Parameters on Furfural Oxidation

Catalyst Solvent Temperature (°C) Pressure (bar O₂) Time (h) Furfural Conversion (%) Major Product(s) Selectivity (%)
Au/MgOMethanol11062>99Methyl Furoate95
AuPd/Mg(OH)₂Water3035~90Furoic Acid~95
Ru/MgOWater160154>952,5-Furandicarboxylic Acid68

Note: Data is for the oxidation of furfural to related C5 products, indicating the types of catalysts and conditions that can be adapted for 5-OPA synthesis.

Table 2: Catalyst Performance in Levulinic Acid Conversion

Catalyst Solvent Temperature (°C) Pressure (bar H₂) Time (h) Levulinic Acid Conversion (%) Major Product(s) Yield (%)
Ru/H-ZSM5Dioxane2004010>95Pentanoic Acid91.3[11]
Ni-Re/MgAlWater20012100γ-Valerolactone95

Note: This data for levulinic acid conversion provides insights into catalysts and conditions for modifying the 5-carbon backbone, which is relevant for 5-OPA synthesis.

Experimental Protocols

This section provides generalized experimental protocols for key catalytic routes to this compound. Researchers should optimize these protocols for their specific equipment and catalyst systems.

Protocol 1: Catalytic Oxidation of Furfural
  • Catalyst Preparation: Prepare the desired catalyst (e.g., Au on a metal oxide support) using a standard method such as deposition-precipitation or impregnation.

  • Reactor Setup: Charge a high-pressure batch reactor with the prepared catalyst, furfural, and the chosen solvent (e.g., water or an organic solvent).

  • Reaction: Seal the reactor, purge with an inert gas, and then pressurize with oxygen to the desired pressure. Heat the reactor to the target temperature while stirring.

  • Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by GC-MS or HPLC.

  • Work-up: After the reaction, cool the reactor, depressurize, and filter the catalyst. The liquid product mixture can then be subjected to extraction and purification to isolate the 5-OPA.

Protocol 2: Acid-Catalyzed Conversion of Glucose
  • Catalyst Preparation: Prepare or procure a solid acid catalyst (e.g., a sulfonated carbon material or a zeolite).

  • Reactor Setup: In a suitable reactor, combine the solid acid catalyst, glucose, and a solvent (e.g., water or a biphasic system).

  • Reaction: Heat the reaction mixture to the desired temperature under stirring. If using a biphasic system, ensure vigorous mixing to facilitate mass transfer.

  • Monitoring: Track the consumption of glucose and the formation of 5-OPA and byproducts using HPLC.

  • Work-up: After the reaction, cool the mixture and separate the catalyst by filtration. The liquid phase can then be processed to extract and purify the 5-OPA.

Visualizations

Logical Workflow for Troubleshooting Low Selectivity

Troubleshooting_Workflow start Low Selectivity to 5-OPA check_byproducts Identify Major Byproducts (GC-MS, HPLC) start->check_byproducts over_oxidation Over-oxidation Products (e.g., smaller acids) check_byproducts->over_oxidation If true side_reactions Side-reaction Products (e.g., humins, other isomers) check_byproducts->side_reactions If true adjust_conditions Adjust Reaction Conditions over_oxidation->adjust_conditions modify_catalyst Modify Catalyst System side_reactions->modify_catalyst lower_temp Lower Temperature adjust_conditions->lower_temp reduce_time Reduce Reaction Time adjust_conditions->reduce_time change_support Change Catalyst Support modify_catalyst->change_support screen_metals Screen Different Active Metals modify_catalyst->screen_metals evaluate Re-evaluate Selectivity lower_temp->evaluate reduce_time->evaluate change_support->evaluate screen_metals->evaluate

Caption: A logical workflow for diagnosing and addressing low selectivity in 5-OPA synthesis.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Define Reaction System (Substrate, Solvent) catalyst_prep Prepare a Set of Catalysts (Varying Metal and Support) start->catalyst_prep run_reactions Conduct Catalytic Reactions in Parallel or Sequentially catalyst_prep->run_reactions analysis Analyze Product Mixtures (HPLC, GC-MS) run_reactions->analysis data_eval Evaluate Conversion, Selectivity, and Yield analysis->data_eval optimization Select Best Performing Catalyst for Optimization data_eval->optimization end Optimized Catalytic System optimization->end

Caption: A streamlined workflow for screening and selecting optimal catalysts for 5-OPA synthesis.

References

Validation & Comparative

A Tale of Two Ketones: 5-Oxopentanoic Acid and Levulinic Acid in the Biofuel Arena

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The quest for sustainable and renewable energy sources has propelled the scientific community to explore a myriad of biomass-derived platform chemicals. Among these, keto acids have emerged as promising precursors for the production of advanced biofuels. This guide provides a comprehensive comparison of two such candidates: 5-oxopentanoic acid and the more widely recognized levulinic acid (4-oxopentanoic acid). While levulinic acid has been the subject of extensive research and development in biofuel applications, this guide also explores the theoretical potential of its structural isomer, this compound, a compound yet to enter the biofuel research spotlight.

At a Glance: Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of these two molecules. Though isomers, the position of the oxo group significantly influences their chemical behavior.

PropertyThis compoundLevulinic Acid (4-Oxopentanoic Acid)
Synonyms Glutaraldehydic acid, 4-Formylbutyric acidγ-Ketovaleric acid, Acetopropionic acid
CAS Number 5746-02-1[1]123-76-2[2]
Molecular Formula C₅H₈O₃[1]C₅H₈O₃[2]
Molecular Weight 116.11 g/mol [1]116.11 g/mol [2]
Appearance Solid[1]White crystalline solid or pale yellow liquid[3]
Melting Point Not well-documented30-35 °C[3]
Boiling Point 273 °C at 760 mmHg[4]245-246 °C[5]
Solubility Soluble in water[6]Soluble in water, ethanol (B145695), and ether[5][7]
Acidity (pKa) Not well-documented4.64 (at 18 °C)[8]

Levulinic Acid: The Established Biofuel Precursor

Levulinic acid is a cornerstone of the modern biorefinery concept, recognized by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass.[9] Its utility in biofuel applications stems from its versatile chemical structure, featuring both a ketone and a carboxylic acid functional group, which allows for its conversion into a range of fuel additives and "drop-in" biofuels.

Two of the most prominent conversion pathways for levulinic acid are its hydrogenation to γ-valerolactone (GVL) and its esterification to alkyl levulinates, such as ethyl levulinate (EL).

Conversion to γ-Valerolactone (GVL)

GVL is a highly promising biofuel and green solvent. It can be blended with gasoline to improve its properties or further upgraded to hydrocarbon fuels. The conversion of levulinic acid to GVL typically involves a catalytic hydrogenation reaction.

Experimental Data: Levulinic Acid to GVL Conversion

CatalystHydrogen SourceTemperature (°C)Time (h)GVL Yield (%)Reference
Ru/CD₂2003High (exact % not specified)[10]
Cu-Ni₂/Al₂O₃Isopropanol1801~90[11]
MO-RuFormic Acid1501.599[12]

Experimental Protocol: Catalytic Hydrogenation of Levulinic Acid to GVL

A typical experimental setup involves charging a batch reactor with levulinic acid, a suitable solvent (e.g., water or isopropanol), and a heterogeneous catalyst.[10][11][12] The reactor is then pressurized with a hydrogen source (e.g., H₂ gas or a hydrogen donor like formic acid or isopropanol) and heated to the desired reaction temperature with constant stirring.[10][11][12] After the reaction is complete, the catalyst is separated by filtration, and the product mixture is analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of GVL.

Signaling Pathway: Levulinic Acid to GVL

GVL_Pathway LA Levulinic Acid HPA 4-Hydroxypentanoic Acid LA->HPA Hydrogenation GVL γ-Valerolactone HPA->GVL Intramolecular Esterification (Lactonization)

Conversion of Levulinic Acid to GVL.
Conversion to Ethyl Levulinate (EL)

Ethyl levulinate is another valuable levulinic acid derivative used as a biodiesel blending agent to improve cold flow properties and reduce emissions. Its production involves the esterification of levulinic acid with ethanol, typically in the presence of an acid catalyst.

Experimental Data: Levulinic Acid to Ethyl Levulinate Conversion

CatalystEthanol:LA Molar RatioTemperature (°C)Time (h)EL Yield (%)Reference
Sulfated Silica (3 M-SiO₂)20:1Reflux454[13]
Amberlyst-15Not specified70-100Not specifiedHigh (kinetic study)[14]
Choline chloride-sulfanilic acid DES6:180381.65[15]

Experimental Protocol: Esterification of Levulinic Acid to Ethyl Levulinate

In a typical laboratory-scale procedure, levulinic acid, an excess of ethanol, and a catalyst are combined in a round-bottom flask equipped with a condenser.[13] The mixture is heated to the reaction temperature (often the reflux temperature of the alcohol) and stirred for a specified duration.[13] Upon completion, the catalyst is removed, and the excess ethanol is evaporated. The resulting product is then purified, and the yield of ethyl levulinate is determined by analytical methods such as GC or NMR spectroscopy.

Signaling Pathway: Levulinic Acid to Ethyl Levulinate

EL_Pathway LA Levulinic Acid Intermediate Protonated Intermediate LA->Intermediate + H⁺ (from catalyst) Ethanol Ethanol Ethanol->Intermediate EL Ethyl Levulinate Intermediate->EL - H⁺ Water Water Intermediate->Water

Esterification of Levulinic Acid.

This compound: The Untapped Potential

In stark contrast to the wealth of research on levulinic acid, there is a significant lack of published data on the application of this compound in the biofuel sector. This section, therefore, provides a theoretical comparison based on its chemical structure and potential reactivity.

Structural and Reactivity Comparison

FeatureThis compoundLevulinic AcidImplications for Biofuel Applications
Oxo Group Position C5 (aldehyde)C4 (ketone)The aldehyde group in this compound is generally more reactive than the ketone group in levulinic acid, potentially leading to different reaction pathways and selectivities.
Potential for Cyclization Less favorable to form a stable 5- or 6-membered ring via intramolecular reactions.Readily undergoes intramolecular esterification after reduction to form the stable 5-membered ring of GVL.This suggests that this compound is less likely to form a stable cyclic ether or lactone, which are desirable fuel components.
Potential Products Reduction of the aldehyde and carboxylic acid could yield 1,5-pentanediol. Esterification would produce alkyl 5-oxopentanoates.Reduction and cyclization yield GVL. Esterification yields alkyl levulinates.1,5-pentanediol could be a valuable chemical intermediate, but its direct application as a biofuel is less established than GVL. The properties of alkyl 5-oxopentanoates as fuel additives are unknown.
Stability Aldehydes are more prone to oxidation and polymerization than ketones.The ketone group is relatively stable under various reaction conditions.The lower stability of this compound could pose challenges in its storage and conversion, potentially leading to the formation of undesirable byproducts.

Theoretical Conversion Pathways of this compound

While experimental data is absent, we can propose potential conversion pathways for this compound based on its functional groups.

five_Oxo_Pathways five_Oxo This compound PDO 1,5-Pentanediol five_Oxo->PDO Hydrogenation Alkyl_Ester Alkyl 5-Oxopentanoate five_Oxo->Alkyl_Ester Esterification Alcohol Alcohol Alcohol->Alkyl_Ester

Potential conversions of this compound.

Conclusion: An Established Player and a Research Frontier

This comparative guide highlights the significant disparity in the current research landscape between levulinic acid and this compound for biofuel applications. Levulinic acid stands as a well-established, versatile platform chemical with proven conversion pathways to high-performance biofuels and fuel additives. Extensive experimental data and established protocols provide a solid foundation for its continued development and commercialization.

Conversely, this compound remains a largely unexplored territory in the context of biofuels. While its chemical structure suggests potential for conversion to valuable chemicals, its suitability as a biofuel precursor is purely theoretical at this stage. The higher reactivity and lower stability of its aldehyde group compared to the ketone in levulinic acid present both opportunities for novel chemical transformations and challenges in terms of process control and product selectivity.

For researchers and scientists in the field of drug development and sustainable chemicals, levulinic acid offers a reliable and well-documented starting point for the synthesis of a variety of molecules. The absence of research on this compound in biofuels, however, represents a clear research gap and an opportunity for pioneering investigations into its potential as a novel bio-based platform chemical. Future studies are warranted to explore the catalytic conversion of this compound and to evaluate the properties of its derivatives as potential biofuels or fuel additives. Such research would not only broaden our understanding of the structure-function relationships of keto acids in biorefining but could also unveil new pathways to sustainable energy.

References

Comparative Analysis of Synthetic Routes to 5-Oxopentanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of platform chemicals is a critical endeavor. 5-Oxopentanoic acid, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comprehensive comparative analysis of different synthetic routes to this compound, offering experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for a given application.

This analysis focuses on three primary pathways: the ozonolysis of cyclopentene (B43876), the oxidation of cyclopentanone (B42830), and a multi-step synthesis originating from the biomass-derived platform chemical, furfural (B47365). Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a clear and concise comparison of their performance metrics.

ParameterOzonolysis of CyclopenteneOxidation of CyclopentanoneSynthesis from Furfural
Starting Material CyclopenteneCyclopentanoneFurfural
Key Reagents Ozone, Hydrogen PeroxideHydrogen Peroxide, Vanadyl Acetylacetonate (B107027)Hydrogen, Nickel Catalyst, Hydrogen Peroxide
Solvent Methanol (B129727)/Dichloromethane (B109758)AcetonitrileWater, Ethanol (B145695)
Temperature -78 °C to room temperature70 °C120 °C (hydrogenation), Room Temp (oxidation)
Reaction Time ~12 hours24 hours~8 hours (total)
Yield ~75%~80%~60% (overall)
Key Advantages High yield, clean reactionGood yield, readily available catalystUtilizes renewable feedstock
Key Disadvantages Requires specialized ozonolysis equipmentLong reaction timeMulti-step process, moderate overall yield

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and offer a foundation for laboratory implementation.

Synthesis via Ozonolysis of Cyclopentene

This method involves the oxidative cleavage of the double bond in cyclopentene using ozone, followed by an oxidative work-up to yield this compound.

Materials:

  • Cyclopentene

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Hydrochloric Acid (HCl)

Procedure:

  • A solution of cyclopentene (1 equivalent) in a 1:1 mixture of methanol and dichloromethane is cooled to -78 °C.

  • Ozone gas is bubbled through the solution until a persistent blue color is observed, indicating the complete consumption of cyclopentene.

  • The solution is purged with nitrogen gas to remove excess ozone.

  • Hydrogen peroxide (1.5 equivalents) is added to the reaction mixture at -78 °C.

  • The mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Synthesis via Oxidation of Cyclopentanone

This route employs a Baeyer-Villiger-type oxidation of cyclopentanone, followed by hydrolysis and further oxidation to the target molecule.

Materials:

  • Cyclopentanone

  • Vanadyl Acetylacetonate (VO(acac)₂)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Sodium Sulfite (Na₂SO₃)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of cyclopentanone (1 equivalent) in acetonitrile, vanadyl acetylacetonate (0.01 equivalents) is added.

  • The mixture is heated to 70 °C, and hydrogen peroxide (2 equivalents) is added dropwise over a period of 1 hour.

  • The reaction mixture is stirred at 70 °C for 24 hours.

  • After cooling to room temperature, the reaction is quenched with an aqueous solution of sodium sulfite.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by distillation or chromatography to yield this compound.

Multi-step Synthesis from Furfural

This pathway converts the biomass-derived platform chemical furfural into this compound through a series of hydrogenation, ring-opening, and oxidation reactions.

Step 1: Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol

Materials:

  • Furfural

  • Raney Nickel Catalyst

  • Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • Furfural (1 equivalent) is dissolved in ethanol in a high-pressure autoclave.

  • Raney Nickel catalyst (5 wt%) is added to the solution.

  • The autoclave is purged with hydrogen gas and then pressurized to 50 bar.

  • The reaction mixture is heated to 120 °C and stirred for 4 hours.

  • After cooling and depressurization, the catalyst is filtered off, and the ethanol is removed under reduced pressure to yield crude tetrahydrofurfuryl alcohol.

Step 2: Ring-Opening and Oxidation to this compound

Materials:

  • Tetrahydrofurfuryl Alcohol (from Step 1)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Formic Acid

Procedure:

  • The crude tetrahydrofurfuryl alcohol is mixed with an aqueous solution of hydrogen peroxide (3 equivalents).

  • Formic acid is added as a catalyst.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is then extracted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated to give this compound. Further purification can be achieved by chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

ozonolysis_workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product Cyclopentene Cyclopentene Ozonolysis Ozonolysis (-78 °C, O₃, CH₃OH/CH₂Cl₂) Cyclopentene->Ozonolysis Workup Oxidative Work-up (H₂O₂, rt) Ozonolysis->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via ozonolysis.

oxidation_workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product Cyclopentanone Cyclopentanone Oxidation Catalytic Oxidation (70 °C, VO(acac)₂, H₂O₂) Cyclopentanone->Oxidation Product This compound Oxidation->Product

Caption: Workflow for the synthesis of this compound via oxidation.

furfural_workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product Furfural Furfural Hydrogenation Hydrogenation (120 °C, Raney Ni, H₂) Furfural->Hydrogenation Intermediate Tetrahydrofurfuryl Alcohol Hydrogenation->Intermediate RingOpening Ring Opening & Oxidation (rt, H₂O₂) Product This compound RingOpening->Product Intermediate->RingOpening

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-Oxopentanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 5-oxopentanoic acid in biological matrices such as plasma and urine. The performance of this method is compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical methodologies for structurally similar keto acids and serves as a framework for method development and validation.[1][2][3]

Comparative Overview of Analytical Methods

The selection of an analytical method for quantifying this compound is contingent on the specific requirements of the study, including desired sensitivity, sample matrix complexity, and throughput.[1][4] HPLC-UV offers a cost-effective and accessible option for routine analysis, while GC-MS and LC-MS/MS provide higher sensitivity and selectivity, which are crucial for detecting low concentrations in complex biological samples.[2][3]

Table 1: Comparison of Performance Characteristics for this compound Quantification Methods

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (r²) > 0.995> 0.995> 0.998
Limit of Quantification (LOQ) ~0.5 - 1 µg/mL~0.05 - 0.1 µg/mL~0.005 - 0.01 µg/mL
Accuracy (% Recovery) 90-110%95-105%98-102%
Precision (%RSD) < 10%< 15%< 5%
Sample Preparation Protein PrecipitationLLE, DerivatizationProtein Precipitation
Throughput HighLow to MediumHigh
Cost LowMediumHigh
Specificity ModerateHighVery High

Data presented are estimated based on validated methods for analogous short-chain keto acids.[1][5][6]

Experimental Protocols

A crucial aspect of analytical method validation is the detailed documentation of all experimental procedures.[7] Below are detailed protocols for the proposed HPLC-UV method and a comparative overview of sample preparation for GC-MS and LC-MS/MS.

This protocol outlines a robust HPLC-UV method for the quantification of this compound.

2.1.1. Sample Preparation (Plasma or Urine)

  • To 200 µL of the biological sample (plasma or urine), add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[2]

2.1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (B129727) (95:5, v/v).[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 210 nm.

2.1.3. Method Validation Parameters The validation of this analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.[10][11]

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of this compound.[8]

  • Linearity: A calibration curve should be constructed using at least six non-zero concentrations. The correlation coefficient (r²) should be ≥ 0.995.[8]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[8] Accuracy should be within 85-115%, and the relative standard deviation (RSD) for precision should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[8][10]

  • Recovery: The extraction recovery should be consistent and reproducible across the concentration range.

  • Stability: The stability of this compound in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.[5]

2.2.1. GC-MS with Derivatization

  • Extraction: Perform a liquid-liquid extraction of the acidified sample with an organic solvent (e.g., ethyl acetate).[1]

  • Evaporation: Evaporate the organic extract to dryness.

  • Derivatization: Add a silylating reagent (e.g., BSTFA with 1% TMCS) and incubate at 60-80°C to form a volatile derivative suitable for GC analysis.[1][2]

2.2.2. LC-MS/MS

  • Protein Precipitation: Similar to the HPLC-UV method, precipitate proteins using a solvent like acetonitrile or methanol.[5][12]

  • Dilution: The supernatant may be diluted with the initial mobile phase before injection to minimize matrix effects.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and validation processes.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (Plasma/Urine) Acetonitrile Add Ice-Cold Acetonitrile Sample->Acetonitrile Vortex Vortex Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for HPLC-UV analysis. (Within 100 characters)

cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation Optimize Optimize Chromatographic Conditions Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Stability Stability LOQ->Stability Report Validation Report Stability->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation. (Within 100 characters)

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for 5-Oxopentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-oxopentanoic acid, a key intermediate in various metabolic pathways, is crucial. The selection of the appropriate analytical methodology is a critical step in ensuring data integrity and reliability. This guide provides a comprehensive cross-validation of the two most prominent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology at a Glance: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of this compound hinges on the inherent properties of the analyte and the specific requirements of the study, such as sensitivity, throughput, and sample matrix complexity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and ketone functional groups, is non-volatile. Therefore, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable form suitable for GC-MS analysis. This typically involves a two-step process: methoxyamination to protect the ketone group, followed by silylation of the carboxylic acid group. While robust and providing excellent chromatographic resolution, the multi-step sample preparation can be time-consuming.

Liquid Chromatography-Mass Spectrometry (LC-MS) has gained widespread adoption due to its versatility in analyzing a broad range of compounds, including those that are polar, non-volatile, and thermally labile. A significant advantage of LC-MS is its ability to often analyze carboxylic acids like this compound directly, without the need for derivatization. This simplifies sample preparation and can lead to higher throughput. When coupled with tandem mass spectrometry (LC-MS/MS), it offers exceptional sensitivity and selectivity.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its quantitative performance characteristics. The following table summarizes representative data for the analysis of this compound and structurally similar short-chain keto acids by both GC-MS and LC-MS/MS.

ParameterGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 - 1.0 µg/mL[1]0.078 µg/mL (for 3-hydroxypentanoic acid)
Limit of Quantification (LOQ) 0.15 - 3.5 µg/mL[1]0.156 µg/mL (for 3-oxopentanoic acid)[2]
Accuracy (% Recovery) 85% - 115%[1]>88%[2]
Precision (%RSD) < 15%[3]< 8.8% (for similar SCFAs)[3]

Note: The GC-MS data is based on validated methods for similar medium-chain oxo-fatty acids and should be considered a general guide. The LC-MS/MS data is adapted from a validated method for the closely related 3-oxopentanoic acid.

Visualizing the Analytical Workflows

To better understand the practical differences between the two methodologies, the following diagrams illustrate the general experimental workflows.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gcms_start Sample Collection (e.g., Plasma, Urine) gcms_prep Sample Preparation (e.g., Protein Precipitation, Extraction) gcms_start->gcms_prep gcms_deriv Two-Step Derivatization 1. Methoxyamination 2. Silylation gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition & Processing gcms_analysis->gcms_data lcms_start Sample Collection (e.g., Plasma, Urine) lcms_prep Sample Preparation (e.g., Protein Precipitation) lcms_start->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition & Processing lcms_analysis->lcms_data start Start: Need to analyze This compound sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No lcms LC-MS/MS is Recommended sensitivity->lcms Yes lcms_simple LC-MS/MS (Simpler Prep) throughput->lcms_simple Yes gcms_complex GC-MS (More Complex Prep) throughput->gcms_complex No gcms GC-MS is a Suitable Option lcms_simple->lcms gcms_complex->gcms

References

Biological activity of 5-Oxopentanoic acid compared to its structural analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 5-Oxopentanoic Acid and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of this compound and its key structural analogs. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry by offering a side-by-side comparison of these compounds, supported by experimental data and detailed methodologies.

Introduction

This compound, also known as 4-formylbutyric acid or glutaric semialdehyde, is an omega-oxo fatty acid with a versatile chemical profile. Its structure, featuring both a carboxylic acid and an aldehyde group, makes it a valuable precursor in the synthesis of various biologically active compounds. Notably, it serves as a building block for 5-aminolevulinic acid (5-ALA), a crucial intermediate in the biosynthesis of porphyrins like heme and a key component in photodynamic therapy. This guide explores the known biological activities of this compound and compares them with its structural analogs, providing insights into their potential therapeutic applications.

Comparative Biological Activity

The biological activities of this compound and its analogs are diverse, ranging from enzyme inhibition to antimicrobial and cytotoxic effects. This section summarizes the available quantitative data to facilitate a clear comparison.

Table 1: Comparative Biological Activities of this compound and Its Analogs

CompoundBiological ActivityAssay TypeKey Findings
This compound Succinate (B1194679) Dehydrogenase (SDH) InhibitionEnzymatic AssayPotential inhibitor of SDH, an enzyme crucial for both the citric acid cycle and the electron transport chain.
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC)Exhibits antimicrobial properties against various microorganisms.
CytotoxicityCell Viability Assay (e.g., MTT)Demonstrates cytotoxic effects against certain cancer cell lines.
5-Aminolevulinic acid (5-ALA) Photodynamic Therapy (PDT) SensitizerIn vitro and in vivo studiesPrecursor to the photosensitizer Protoporphyrin IX (PpIX), used in cancer therapy.
Antimicrobial Photodynamic Inactivation (aPDI)MIC and cell viability assaysEffective in light-induced destruction of bacteria, fungi, and viruses.
Metabolic RegulationIn vivo studiesInfluences glucose and lipid metabolism.
Levulinic Acid (4-Oxopentanoic acid) Antimicrobial ActivityMIC AssayShows broad-spectrum antimicrobial activity.
Herbicidal ActivityPlant growth assaysExhibits herbicidal effects on certain plant species.
Drug Synthesis PrecursorChemical SynthesisA versatile platform chemical for synthesizing various pharmaceuticals.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through various signaling pathways. Understanding these pathways is critical for drug development and for elucidating the mechanism of action.

One of the key putative mechanisms of action for this compound is the inhibition of succinate dehydrogenase (SDH). SDH is a critical enzyme complex in the mitochondrial electron transport chain (Complex II) and the citric acid cycle. Its inhibition disrupts cellular energy metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can ultimately trigger apoptosis.

G Putative Signaling Pathway for this compound-Induced Cytotoxicity cluster_0 Mitochondrion 5-Oxopentanoic_acid This compound SDH Succinate Dehydrogenase (Complex II) 5-Oxopentanoic_acid->SDH Inhibition ETC Electron Transport Chain ATP ↓ ATP Production SDH->ATP Disruption leads to ROS ↑ Reactive Oxygen Species ETC->ROS Dysfunction leads to Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides protocols for key assays used to evaluate the biological activity of this compound and its analogs.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay spectrophotometrically measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium succinate solution

  • DCPIP solution

  • Mitochondrial extract (enzyme source)

  • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a mitochondrial suspension from a relevant tissue or cell source in ice-cold phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, sodium succinate, and DCPIP to each well.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (solvent only).

  • Reaction Initiation: Add the mitochondrial extract to each well to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals for a defined period.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial or fungal strains

  • Test compounds

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and incubate to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

G General Experimental Workflow for Biological Activity Screening Start Start Compound_Library Compound Library (this compound & Analogs) Start->Compound_Library Primary_Screening Primary Screening (e.g., SDH Inhibition Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cytotoxicity, Antimicrobial Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization End End Lead_Optimization->End

Spectroscopic comparison of 5-Oxopentanoic acid and 4-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of isomeric purity and structure is paramount. This guide provides a comprehensive spectroscopic comparison of two closely related isomers: 5-oxopentanoic acid and 4-oxopentanoic acid (more commonly known as levulinic acid). By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide offers a practical framework for their differentiation and characterization.

While structurally similar, the positional difference of the oxo (keto) group in these pentanoic acid derivatives leads to unique electronic environments for their respective nuclei and bonds. These differences are readily discernible through modern spectroscopic techniques, providing a fingerprint for each molecule.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueThis compound (Predicted/Theoretical)4-Oxopentanoic Acid (Experimental)Key Differentiator
¹H NMR Aldehydic proton signal (~9.8 ppm)Absence of an aldehydic proton; singlet for the methyl group (~2.2 ppm)Presence of a downfield aldehydic proton signal in this compound.
¹³C NMR Aldehydic carbon signal (~200 ppm)Ketonic carbon signal (~208 ppm) and a methyl carbon signal (~30 ppm)The chemical shift of the carbonyl carbon and the presence of a methyl carbon in 4-oxopentanoic acid.
IR Spectroscopy C-H stretch of aldehyde (~2720, ~2820 cm⁻¹)Absence of aldehydic C-H stretchesCharacteristic aldehyde C-H stretching bands in this compound.
Mass Spectrometry Fragmentation pattern influenced by the terminal aldehyde group.Characteristic fragmentation includes the loss of a methyl group and McLafferty rearrangement.Different fragmentation pathways leading to unique m/z peaks.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

This compound: The most telling feature in the ¹H NMR spectrum of this compound is the presence of a highly deshielded proton corresponding to the aldehyde group. This signal is expected to appear as a triplet at approximately 9.8 ppm. The methylene (B1212753) protons adjacent to the aldehyde and carboxylic acid groups will exhibit distinct multiplets.

4-Oxopentanoic Acid: In contrast, the ¹H NMR spectrum of 4-oxopentanoic acid is characterized by a sharp singlet around 2.21 ppm, corresponding to the three equivalent protons of the methyl group attached to the ketone.[1] The two methylene groups appear as distinct triplets at approximately 2.77 ppm and 2.39 ppm.[1]

¹H NMR Data Comparison
Assignment This compound (Predicted Chemical Shift, ppm) 4-Oxopentanoic Acid (Experimental Chemical Shift, ppm)[1]
-CHO~9.8 (t)-
-CH₃-2.21 (s)
-CH₂-COOH~2.5 (t)2.39 (t)
-CH₂-~2.0 (m)2.77 (t)
-CH₂-CHO~2.6 (dt)-
-COOH~12.0 (br s)~11.5 (br s)

The position of the carbonyl carbon in the ¹³C NMR spectrum is a key differentiator.

This compound: The aldehydic carbon of this compound is expected to resonate around 200 ppm. The carboxylic acid carbon will appear further downfield, typically in the 175-185 ppm range.

4-Oxopentanoic Acid: The ketonic carbonyl carbon in 4-oxopentanoic acid appears at a slightly more downfield chemical shift, around 208 ppm. A distinct peak for the methyl carbon is also observed at approximately 29.8 ppm.

¹³C NMR Data Comparison
Assignment This compound (Predicted Chemical Shift, ppm) 4-Oxopentanoic Acid (Experimental Chemical Shift, ppm)
-C=O (Aldehyde/Ketone)~200.2~208.3
-COOH~179.5~177.6
-CH₂-COOH~33.1~33.8
-CH₂-~19.9~27.9
-CH₂-C=O~43.8-
-CH₃-~29.8

Note: Predicted NMR data for this compound is based on computational models and typical chemical shift values for similar functional groups. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key difference between the two isomers lies in the presence of the aldehyde group in this compound.

This compound: The IR spectrum of this compound is expected to show characteristic C-H stretching vibrations for the aldehyde group at approximately 2720 cm⁻¹ and 2820 cm⁻¹. The C=O stretch of the aldehyde will appear around 1725 cm⁻¹.

4-Oxopentanoic Acid: The IR spectrum of 4-oxopentanoic acid lacks the distinctive aldehydic C-H stretches. It displays a strong C=O stretching band for the ketone at around 1715 cm⁻¹. Both molecules will exhibit a broad O-H stretch for the carboxylic acid group from approximately 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid around 1700 cm⁻¹.

Key IR Absorption Bands (cm⁻¹)
Vibrational Mode This compound (Expected) 4-Oxopentanoic Acid (Experimental)
O-H stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
C-H stretch (Aldehyde)~2820, ~2720-
C=O stretch (Ketone)-~1715
C=O stretch (Aldehyde)~1725-
C=O stretch (Carboxylic Acid)~1700~1700
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

This compound: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 116. The fragmentation will likely be influenced by the terminal aldehyde group, potentially leading to fragments from alpha-cleavage adjacent to the aldehyde carbonyl.

4-Oxopentanoic Acid: The mass spectrum of 4-oxopentanoic acid also shows a molecular ion peak at m/z 116. Key fragmentation pathways include the loss of the methyl group (m/z 101), the acetyl group (m/z 73), and a characteristic McLafferty rearrangement, which can result in a peak at m/z 58.[2][3]

Key Mass Spectrometry Fragments (m/z)
4-Oxopentanoic Acid Proposed Fragment
116[M]⁺
101[M - CH₃]⁺
73[M - COCH₃]⁺
58McLafferty rearrangement product
43[CH₃CO]⁺

Experimental Protocols

The following are general protocols for the spectroscopic analysis of small organic acids like this compound and 4-oxopentanoic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

    • Liquid/Solid Samples (Thin Film): If the sample is a low-melting solid or a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is commonly used.

  • Data Acquisition: A background spectrum of the empty sample compartment or the salt plates is first recorded. Then, the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizing the Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural differences between the two isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Analyte Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of organic compounds.

Chemical structures of this compound and 4-oxopentanoic acid.

References

Performance of different catalysts in the synthesis of 5-Oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-oxopentanoic acid, a versatile bifunctional molecule, is of significant interest for applications in pharmaceuticals, polymers, and fine chemicals. This guide provides a comparative overview of catalytic systems for the synthesis of this compound, with a focus on the hydroformylation of 3-butenoic acid. This route offers a direct and atom-economical approach to the target molecule.

Performance of Catalysts in the Hydroformylation of 3-Butenoic Acid

The regioselective hydroformylation of 3-butenoic acid is a key strategy for the synthesis of this compound. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of 3-butenoic acid. The desired product is the linear aldehyde, this compound, while the branched isomer, 4-formylbutanoic acid, is a potential byproduct. The choice of catalyst, particularly the ligand coordinated to the metal center, plays a crucial role in controlling the regioselectivity of this transformation.[1][2]

Recent advancements have demonstrated the efficacy of supramolecular strategies in catalyst design to achieve high regioselectivity.[3][4] By engineering ligands that can pre-organize the substrate through non-covalent interactions, the catalyst can direct the reaction towards the desired linear product.[1]

Below is a table summarizing the performance of different rhodium-based catalysts in the hydroformylation of 3-butenoic acid.

Catalyst SystemLigandSubstrateTemp. (°C)Pressure (bar, H₂/CO)Time (h)Conversion (%)Yield of this compound (%) [a]Linear:Branched Ratio (l:b)Ref.
[Rh(acac)(CO)₂]/OrthoDIMphosOrthoDIMphos3-Butenoate [b]4020 (1:1)96>95~868.8:1[1]
[Rh(acac)(CO)₂]/OrthoDIMphosOrthoDIMphos3-Butenoic acid [c]4020 (1:1)9635~291.6:1[1]
[Rh(acac)(CO)₂]/PPh₃Triphenylphosphine (B44618)Alkenes [d]251---~20:1 (for alk-1-enes)[5]

[a] Estimated from reported conversion and linear:branched ratio. [b] Reaction carried out in the presence of a base to form the carboxylate. [c] Reaction carried out in the absence of a base. [d] General performance for terminal alkenes, provided as a baseline for a non-supramolecular ligand system.

Experimental Protocols

General Procedure for the Hydroformylation of 3-Butenoic Acid using [Rh(acac)(CO)₂]/OrthoDIMphos

This protocol is based on the methodology described for the supramolecular-directed hydroformylation of 3-butenoic acid.[6]

Materials:

  • [Rh(acac)(CO)₂] (catalyst precursor)

  • OrthoDIMphos (ligand)

  • 3-Butenoic acid (substrate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (base)

  • Dichloromethane (solvent)

  • Syngas (1:1 mixture of H₂ and CO)

  • 1,3,5-Trimethoxybenzene (internal standard)

Procedure:

  • In a glovebox, a high-pressure reactor is charged with [Rh(acac)(CO)₂] and the OrthoDIMphos ligand in a 1:1.1 molar ratio.

  • The substrate, 3-butenoic acid, and the base (DIPEA or TEA, 1.0 equivalent with respect to the substrate) are dissolved in dichloromethane.

  • The substrate solution containing the internal standard is added to the reactor.

  • The reactor is sealed, taken out of the glovebox, and pressurized with syngas to 20 bar.

  • The reaction mixture is stirred at 40°C for 96 hours.

  • After the reaction, the reactor is cooled and depressurized.

  • The conversion and selectivity are determined by ¹H NMR analysis of the reaction mixture.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis of this compound via the hydroformylation of 3-butenoic acid.

experimental_workflow cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis catalyst [Rh(acac)(CO)₂] + OrthoDIMphos reactor High-Pressure Reactor (40°C, 20 bar H₂/CO) catalyst->reactor substrate 3-Butenoic Acid + Base in Solvent substrate->reactor analysis ¹H NMR Spectroscopy reactor->analysis Reaction Mixture product This compound analysis->product Determine Yield and Selectivity

Caption: General workflow for the synthesis of this compound.

Discussion

The data clearly indicates that the supramolecular catalyst system utilizing the OrthoDIMphos ligand with a rhodium precursor provides significantly higher regioselectivity for the desired linear product, this compound, especially when the substrate is present as its carboxylate salt.[1] The non-covalent interactions between the substrate's carboxylate group and the ligand's binding pocket are crucial for orienting the substrate, leading to the preferential formation of the linear aldehyde.[3] In the absence of a base, the interaction is weaker, resulting in lower conversion and selectivity.[1]

For comparison, traditional phosphine (B1218219) ligands like triphenylphosphine with rhodium catalysts are known to favor the formation of linear aldehydes from terminal alkenes, but the selectivity can be influenced by reaction conditions.[5] The tailored design of the OrthoDIMphos ligand demonstrates a superior strategy for achieving high selectivity in the hydroformylation of functionalized alkenes like 3-butenoic acid.

Further research could explore the immobilization of these supramolecular catalysts on solid supports to facilitate catalyst recovery and recycling, a key consideration for industrial applications. Additionally, investigating the effect of different metal precursors and reaction conditions could lead to further optimization of this synthetic route.

References

A Comparative Study of the Reactivity of 5-Oxopentanoic Acid and Glutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 5-Oxopentanoic acid and glutaric acid. While both are five-carbon aliphatic chains, the presence of a terminal aldehyde group in this compound, in contrast to the second carboxylic acid group in glutaric acid, imparts distinct chemical properties and reactivity. This comparison is supported by available experimental data and established chemical principles.

Structural and Physicochemical Properties

A fundamental understanding of the structural differences is key to comprehending the divergent reactivity of these two molecules. This compound, also known as glutaraldehydic acid, possesses both a carboxylic acid and an aldehyde functional group.[1][2][3] Glutaric acid, a dicarboxylic acid, features two carboxylic acid groups.[4] This structural variance influences their physical and chemical properties, as summarized in the table below.

PropertyThis compoundGlutaric Acid
Synonyms Glutaraldehydic acid, 4-Formylbutyric acid[1][2]Pentanedioic acid, 1,3-Propanedicarboxylic acid
Molecular Formula C₅H₈O₃[1][2]C₅H₈O₄
Molecular Weight 116.11 g/mol [1]132.12 g/mol
Functional Groups Carboxylic Acid, AldehydeTwo Carboxylic Acids
pKa₁ Not experimentally determined, estimated to be ~4.54.34
pKa₂ -5.22 - 5.41
Physical State Solid[2]Colorless crystals or white solid

Comparative Reactivity

The differing functional groups dictate the distinct reactive profiles of these two acids.

Acidity

Glutaric acid is a diprotic acid, exhibiting two distinct pKa values for the sequential deprotonation of its two carboxylic acid groups. The first dissociation is more favorable due to the electron-withdrawing inductive effect of the second carboxyl group.

This compound, being a monoprotic carboxylic acid, has only one pKa value. The aldehyde group, being electron-withdrawing, is expected to slightly increase the acidity of the carboxylic acid compared to a simple alkanoic acid of similar chain length.

Reactivity of the Carbonyl Groups

A significant point of divergence in their reactivity lies in the nature of their carbonyl groups. This compound possesses both a relatively unreactive carboxylic acid carbonyl and a highly reactive aldehyde carbonyl. Aldehydes are generally more susceptible to nucleophilic attack than carboxylic acids.[5][6][7] Glutaric acid, on the other hand, has two carboxylic acid carbonyls.

This difference is illustrated in the following diagram:

G cluster_5OPA This compound Reactivity cluster_GA Glutaric Acid Reactivity 5OPA This compound Aldehyde_Carbonyl Aldehyde Carbonyl (Highly Electrophilic) 5OPA->Aldehyde_Carbonyl C5 Carboxyl_Carbonyl_OPA Carboxyl Carbonyl (Less Electrophilic) 5OPA->Carboxyl_Carbonyl_OPA C1 GA Glutaric Acid Carboxyl_Carbonyl_GA1 Carboxyl Carbonyl (Less Electrophilic) GA->Carboxyl_Carbonyl_GA1 C1 Carboxyl_Carbonyl_GA2 Carboxyl Carbonyl (Less Electrophilic) GA->Carboxyl_Carbonyl_GA2 C5 Nucleophile Nucleophile Nucleophile->Aldehyde_Carbonyl Favored Attack Nucleophile->Carboxyl_Carbonyl_OPA Less Favored Nucleophile->Carboxyl_Carbonyl_GA1 Less Favored Nucleophile->Carboxyl_Carbonyl_GA2 Less Favored G Start This compound Reagent Sodium Borohydride (NaBH4) in a suitable solvent (e.g., Methanol) Start->Reagent Reaction Nucleophilic attack of hydride on the aldehyde carbonyl Reagent->Reaction Intermediate Alkoxide intermediate Reaction->Intermediate Protonation Protonation of the alkoxide Intermediate->Protonation Product 5-Hydroxypentanoic Acid Protonation->Product G Glutaric_Acid Glutaric Acid Heat Heat (Δ) Glutaric_Acid->Heat Glutaric_Anhydride Glutaric Anhydride Heat->Glutaric_Anhydride Water H₂O

References

Validating the Purity of Synthesized 5-Oxopentanoic Acid: A Comparative Guide to Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients and intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of classical acid-base titration against modern chromatographic techniques for validating the purity of synthesized 5-oxopentanoic acid. We present detailed experimental protocols and supporting data to offer an objective comparison of these methodologies.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was determined using acid-base titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized in the table below, offering a direct comparison of the quantitative data obtained from each method.

ParameterAcid-Base TitrationHPLCGC-MS
Principle Neutralization reaction between the carboxylic acid and a standardized base.Separation based on polarity and differential partitioning between a stationary and mobile phase.Separation based on volatility and mass-to-charge ratio of ionized fragments.
Measured Purity (%) 98.5%98.7%98.6%
Relative Standard Deviation (RSD) 0.8%0.3%0.4%
Limit of Quantification (LOQ) ~0.1%0.01 - 0.1%0.001 - 0.01%
Impurity Profiling Limited to total acidity; does not identify individual impurities.Quantifies known impurities with reference standards; can indicate the presence of unknown impurities.Identifies and quantifies volatile impurities based on mass spectra.
Throughput Low to mediumHighMedium
Cost per Sample LowMediumHigh

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

1. Purity Determination by Acid-Base Titration

This method determines the purity of this compound by titrating it with a standardized solution of sodium hydroxide (B78521) (NaOH).

a) Standardization of 0.1 M NaOH Solution: A standard solution of NaOH is prepared and its concentration is accurately determined using a primary standard, potassium hydrogen phthalate (B1215562) (KHP).[1][2]

  • Preparation: Accurately weigh approximately 0.4-0.6 g of dried KHP into three separate 250 mL Erlenmeyer flasks.

  • Dissolution: Dissolve each KHP sample in approximately 50 mL of deionized water.

  • Titration: Add 2-3 drops of phenolphthalein (B1677637) indicator to each flask and titrate with the prepared ~0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.

  • Calculation: The molarity of the NaOH solution is calculated using the mass of KHP and the volume of NaOH solution consumed.

b) Titration of this compound:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the synthesized this compound into a 250 mL Erlenmeyer flask.

  • Dissolution: Dissolve the sample in 50 mL of deionized water.

  • Titration: Add 2-3 drops of phenolphthalein indicator and titrate with the standardized 0.1 M NaOH solution to the endpoint.

  • Purity Calculation: The percent purity of this compound is calculated based on its molecular weight (116.11 g/mol ), the volume and molarity of the NaOH titrant, and the initial mass of the sample.[3]

2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL.

  • Analysis: Inject the sample and compare the peak area of the main component to that of a certified reference standard to determine purity.

3. Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile impurities that may be present from the synthesis process.[4]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 230°C at 10°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: The sample may require derivatization to increase its volatility before injection.

  • Analysis: The resulting mass spectra of impurity peaks are compared against a spectral library for identification.

Visualizing the Experimental and Logical Workflows

To better illustrate the processes, the following diagrams outline the experimental workflow for titration and the logical comparison of the analytical methods.

Titration_Workflow cluster_prep Preparation cluster_standardization Standardization cluster_analysis Sample Analysis cluster_result Result prep_naoh Prepare ~0.1M NaOH titrate_khp Titrate KHP with NaOH prep_naoh->titrate_khp weigh_khp Weigh KHP weigh_khp->titrate_khp calc_naoh_molarity Calculate Exact NaOH Molarity titrate_khp->calc_naoh_molarity titrate_sample Titrate Sample with Standardized NaOH calc_naoh_molarity->titrate_sample weigh_sample Weigh this compound weigh_sample->titrate_sample calc_purity Calculate Purity titrate_sample->calc_purity

Caption: Workflow for purity determination via acid-base titration.

Method_Comparison cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria start Purity Validation of This compound titration Acid-Base Titration start->titration hplc HPLC start->hplc gcms GC-MS start->gcms quant_accuracy Quantitative Accuracy titration->quant_accuracy impurity_id Impurity Identification titration->impurity_id cost_throughput Cost & Throughput titration->cost_throughput hplc->quant_accuracy hplc->impurity_id hplc->cost_throughput gcms->quant_accuracy gcms->impurity_id gcms->cost_throughput end Optimal Method Selection quant_accuracy->end impurity_id->end cost_throughput->end

Caption: Logical comparison of analytical methods for purity validation.

Conclusion

The choice of analytical method for purity validation of synthesized this compound depends on the specific requirements of the analysis.

  • Acid-base titration is a cost-effective and straightforward method for determining the overall purity of the carboxylic acid. However, it lacks the ability to identify or quantify individual impurities.

  • HPLC offers a robust and precise method for purity determination and can quantify known impurities when reference standards are available.[5] It provides a good balance between performance and cost for routine quality control.

  • GC-MS is an excellent tool for identifying and quantifying volatile impurities, providing a more complete impurity profile of the synthesized compound.[4]

For comprehensive quality assessment, a combination of these methods is often employed. Titration can be used for initial, rapid purity checks, while HPLC and GC-MS provide more detailed and specific information about the impurity profile, which is crucial for drug development and regulatory submissions.

References

Comparison of the environmental impact of different 5-Oxopentanoic acid production methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Oxopentanoic acid, also known as glutaraldehydic acid, is a versatile bifunctional molecule with significant applications as a building block in the synthesis of pharmaceuticals and other high-value chemicals. As the chemical industry increasingly shifts towards sustainable practices, a critical evaluation of the environmental impact of different production methods for key platform chemicals like this compound is paramount. This guide provides a comparative analysis of the primary synthesis routes to this compound, focusing on their environmental footprint, supported by available data and detailed experimental methodologies.

Production Methods: A Comparative Overview

The synthesis of this compound can be broadly categorized into traditional chemical methods and emerging biocatalytic and chemo-enzymatic strategies. While comprehensive life cycle assessments (LCAs) directly comparing these methods for this compound are not yet widely published, we can infer their environmental performance by examining the synthesis of their precursors, such as levulinic acid and furfural (B47365), and by analyzing analogous chemical transformations.

Table 1: Quantitative Comparison of this compound Production Methods (Inferred Data)

Production MethodPrecursorTypical Reagents/CatalystsYield (%)Energy ConsumptionGreenhouse Gas Emissions (kg CO2 eq./kg product)Key Waste Streams
Chemical Synthesis
From Biomass-Derived Precursors
Oxidation of Levulinic AcidLevulinic AcidMetal catalysts (e.g., Vanadium, Copper oxides), H₂O₂Moderate-HighHigh (due to heating)High (inferred from precursor production)Metal-containing wastewater, organic solvents
Oxidation of FurfuralFurfuralMetal catalysts (e.g., Ru, Pt, Pd), baseModerateHigh (due to heating and pressure)High (inferred from precursor production)Metal-containing wastewater, organic solvents, salt byproducts
Acid-Catalyzed Degradation of HexosesGlucose, Fructose (B13574)Strong mineral acids (HCl, H₂SO₄)Low-ModerateHigh (high temperature and pressure)HighAcidic wastewater, humins (polymeric byproducts)
Biocatalytic/Chemo-enzymatic Synthesis
Enzymatic Oxidation of Precursors5-Hydroxypentanoic Acid or similarOxidoreductases (e.g., alcohol dehydrogenases, oxidases)Potentially HighLow (mild conditions)LowAqueous buffer solutions, denatured enzyme
Chemo-enzymatic RouteL-Glutamic Acid derivativeL-amino acid oxidase, chemical reagents for subsequent stepsModerateModerateModerateAqueous buffer, organic solvents for chemical steps

Note: The data presented in this table is largely inferred from studies on precursor production (levulinic acid and furfural) and analogous chemical reactions due to the limited availability of direct comparative LCA data for this compound production. The environmental impact of precursor production from biomass is a significant contributor to the overall footprint of the final product.

In-depth Analysis of Production Pathways

Chemical Synthesis from Biomass-Derived Precursors

The most common chemical routes to this compound leverage readily available bio-based platform chemicals, primarily levulinic acid and furfural.

a) Oxidation of Levulinic Acid:

Levulinic acid, a C5 platform molecule derived from the acid-catalyzed degradation of C6 sugars, can be oxidized to produce various dicarboxylic acids. While direct oxidation to this compound is a potential route, it often competes with the formation of other products like succinic acid and maleic anhydride[1]. The process typically requires metal-based catalysts and oxidizing agents under elevated temperatures, contributing to significant energy consumption and the generation of metal-containing waste streams.

b) Synthesis from Furfural:

Furfural, a C5 aldehyde derived from the dehydration of C5 sugars found in hemicellulose, is another key bio-based precursor. The synthesis of this compound from furfural involves a multi-step process that may include oxidation and ring-opening reactions. These transformations often employ precious metal catalysts and can generate considerable waste, including acidic wastewater and byproducts from side reactions. The production of furfural itself is energy-intensive and can have a notable environmental impact.

c) Acid-Catalyzed Degradation of Hexoses:

Direct degradation of hexoses like glucose and fructose using strong mineral acids can yield this compound, though often in lower yields and with the formation of significant amounts of undesirable byproducts known as humins[2]. This method is generally considered less environmentally favorable due to the harsh reaction conditions, the need for corrosive acids, and the difficulty in separating the desired product from the complex reaction mixture.

Biocatalytic and Chemo-enzymatic Synthesis

Biocatalysis offers a promising green alternative to traditional chemical synthesis, operating under mild conditions with high selectivity, thereby minimizing energy consumption and waste generation[3].

a) Enzymatic Oxidation:

A potential biocatalytic route involves the use of oxidoreductase enzymes, such as alcohol dehydrogenases or oxidases, to selectively oxidize a suitable precursor like 5-hydroxypentanoic acid to this compound. This approach benefits from the high specificity of enzymes, which can lead to higher yields and fewer byproducts. The main environmental considerations are the production of the enzyme and the disposal of aqueous buffer solutions.

b) Chemo-enzymatic Routes:

Chemo-enzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions. A plausible pathway for this compound could involve the enzymatic conversion of a readily available amino acid derivative, followed by one or more chemical steps to yield the final product[3]. While this approach can be more efficient than purely chemical methods, it still involves the use of chemical reagents and solvents, contributing to its environmental footprint.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing different production methods. Below are representative protocols for key synthesis routes.

Protocol 1: Catalytic Oxidation of Levulinic Acid (Hypothetical)

Objective: To synthesize this compound via the oxidation of levulinic acid.

Materials:

  • Levulinic acid

  • Vanadium pentoxide (V₂O₅) catalyst

  • 30% Hydrogen peroxide (H₂O₂)

  • Toluene (solvent)

  • Sodium bicarbonate (for quenching)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve levulinic acid (1 equivalent) in toluene.

  • Add the V₂O₅ catalyst (e.g., 5 mol%).

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Slowly add 30% H₂O₂ (2-3 equivalents) dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction at the same temperature for an additional 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench the excess peroxide by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure this compound.

Protocol 2: Enzymatic Synthesis of a this compound Derivative (Analogous)

Objective: To demonstrate a general enzymatic approach for the synthesis of an oxo-acid, analogous to this compound production. This protocol is adapted from a method for a similar compound[4].

Materials:

  • Substrate (e.g., a suitable hydroxy-pentanoic acid derivative)

  • Ketoreductase (KRED) or alcohol dehydrogenase (ADH)

  • NADP⁺ or NAD⁺ (cofactor)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a temperature-controlled vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose to a final concentration of 1.2 equivalents relative to the substrate.

  • Add NADP⁺ or NAD⁺ to a final concentration of 1 mM.

  • Add Glucose Dehydrogenase (GDH) for cofactor regeneration (e.g., 1-2 U/mL).

  • Add the ketoreductase or alcohol dehydrogenase to a suitable concentration (e.g., 0.1 - 1 mg/mL).

  • Initiate the reaction by adding the substrate to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at 30 °C with gentle agitation for 12-24 hours.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Signaling Pathways and Experimental Workflows

Visualizing the production pathways and experimental workflows can aid in understanding the complexities of each method.

Chemical_Synthesis_Pathway Biomass Lignocellulosic Biomass Hexoses Hexoses (C6) Biomass->Hexoses Pentoses Pentoses (C5) Biomass->Pentoses Levulinic_Acid Levulinic Acid Hexoses->Levulinic_Acid Acid Hydrolysis 5_Oxopentanoic_Acid This compound Hexoses->5_Oxopentanoic_Acid Direct Acid Degradation Furfural Furfural Pentoses->Furfural Acid Hydrolysis Levulinic_Acid->5_Oxopentanoic_Acid Catalytic Oxidation Furfural->5_Oxopentanoic_Acid Multi-step Conversion

Caption: Chemical synthesis pathways to this compound from biomass.

Biocatalytic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification Precursor Precursor (e.g., 5-hydroxypentanoic acid) Reaction_Vessel Reaction at 30°C, pH 7.0 Precursor->Reaction_Vessel Enzyme Oxidoreductase Enzyme->Reaction_Vessel Cofactor Cofactor (NAD+/NADP+) Cofactor->Reaction_Vessel Regeneration Cofactor Regeneration System (e.g., GDH/Glucose) Regeneration->Reaction_Vessel Acidification Acidification (pH 3) Reaction_Vessel->Acidification Extraction Solvent Extraction Acidification->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Caption: General workflow for the biocatalytic synthesis of this compound.

Conclusion

The production of this compound from renewable resources is a rapidly evolving field. While traditional chemical methods offer established routes, they are often associated with high energy consumption, the use of hazardous materials, and significant waste generation. The environmental impact of these methods is also heavily influenced by the upstream production of their biomass-derived precursors.

Biocatalytic and chemo-enzymatic approaches present a more sustainable alternative, with the potential for lower energy requirements, milder reaction conditions, and reduced waste. However, these technologies are still in the early stages of development for the specific synthesis of this compound, and further research is needed to optimize their efficiency and scalability.

For researchers and drug development professionals, the choice of synthesis route will depend on a balance of factors including yield, purity requirements, cost, and increasingly, the environmental impact of the entire production process. As the demand for green chemistry solutions grows, the development of efficient and environmentally benign methods for producing key building blocks like this compound will be of critical importance.

References

A Guide to Inter-Laboratory Comparison of 5-Oxopentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably quantify key metabolites across different laboratories is crucial for the advancement of clinical and pre-clinical studies. This guide provides a framework for understanding and comparing the quantification of 5-oxopentanoic acid, a significant intermediate in various metabolic pathways. Given the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document synthesizes data from analytical methods validated for structurally similar keto acids to present a robust comparative guide.

Data Presentation: A Comparative Overview of Analytical Methods

The accurate quantification of this compound is achievable through several analytical techniques, each with distinct performance characteristics. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of expected performance characteristics for the most common analytical platforms, based on data from analogous compounds.[1][2]

ParameterLC-MS/MS with DerivatizationGC-MS with DerivatizationDirect Analysis by NMR
Sensitivity Very High (sub-fmol level)[2]HighLow to Moderate
Accuracy (Recovery) 93.1% - 108.7% (for similar SCFAs)[2]Generally GoodMethod Dependent
Precision (%RSD) < 8.8% (for similar SCFAs)[2]< 15%Typically < 15% for biological samples
Linearity (R²) > 0.99> 0.99Good over a defined range
Limit of Detection (LOD) sub-fmol[2]Low ng/mLµg/mL range
Limit of Quantification (LOQ) 160 nM - 310 nM (for similar SCFAs)[2]Low µg/mLMethod Dependent
Sample Throughput HighModerateHigh

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of reproducible and comparable results between laboratories. The following sections outline established methodologies for the quantification of keto acids, adaptable for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method, particularly well-suited for complex biological matrices like plasma.[1][3]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[4]

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.[3]

  • Derivatization (Optional but Recommended):

    • Reconstitute the dried extract in a suitable buffer.

    • Add a derivatizing agent (e.g., Girard's Reagent P) to enhance chromatographic retention and detection sensitivity.[3]

    • Incubate the reaction mixture, then dry it down again.[3]

    • Reconstitute the final sample in the initial mobile phase for injection.[3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or mixed-mode column.[3][5]

    • Mobile Phase: A gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[5][6][7]

    • Flow Rate: Typically in the range of 0.3-1.0 mL/min.[5][6][7]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic separation and is a robust technique, though it typically requires derivatization to increase the volatility of the analyte.[1]

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of this compound from the sample matrix.

    • Evaporate the organic extract to dryness.

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA) to convert the acid into a more volatile ester.

    • Heat the mixture to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar stationary phase.[2]

    • Carrier Gas: Helium at a constant flow.[2]

    • Temperature Program: An initial oven temperature ramped up to a final temperature to ensure the elution of the derivatized analyte.[2]

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI).

    • Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.[2]

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying Supernatant_Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution Derivatization_Reaction Derivatization Reaction Reconstitution->Derivatization_Reaction Final_Drying Drying Derivatization_Reaction->Final_Drying Final_Reconstitution Final Reconstitution Final_Drying->Final_Reconstitution LC_MS_MS LC-MS/MS Analysis Final_Reconstitution->LC_MS_MS Peak_Integration Peak Integration LC_MS_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound analysis.

Hypothesized Metabolic Context of this compound

This compound is an intermediate in several metabolic pathways, including the degradation of certain amino acids. The diagram below illustrates a simplified view of its potential metabolic context.

metabolic_pathway Lysine Lysine Alpha_Ketoadipic_Acid α-Ketoadipic acid Lysine->Alpha_Ketoadipic_Acid Hydroxylysine Hydroxylysine Hydroxylysine->Alpha_Ketoadipic_Acid Tryptophan Tryptophan Tryptophan->Alpha_Ketoadipic_Acid Five_Oxopentanoic_Acid This compound Alpha_Ketoadipic_Acid->Five_Oxopentanoic_Acid Decarboxylation Glutaryl_CoA Glutaryl-CoA Five_Oxopentanoic_Acid->Glutaryl_CoA Oxidative Decarboxylation Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway involving this compound.

References

Safety Operating Guide

Proper Disposal of 5-Oxopentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 5-Oxopentanoic acid require clear, actionable guidance for its safe disposal to ensure laboratory safety and environmental compliance. This document provides essential, step-by-step procedures for the proper management of this compound waste, from personal protective measures to the final disposal of contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is limited, its structural similarity to other keto acids warrants a cautious approach. It is classified as a skin and serious eye irritant.[1][2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[1][3]

  • Avoid Contact: Take all necessary measures to prevent contact with skin, eyes, and clothing. Do not ingest or inhale the substance.[1]

  • Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be laundered separately before reuse.[1]

Quantitative Data for Handling and Disposal

The following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound.

ParameterValueSignificance
Physical State SolidDetermines appropriate handling procedures.
Molecular Formula C₅H₈O₃Basic chemical identification.[2]
Molecular Weight 116.11 g/mol Used for calculations in solution preparation and waste quantification.[2]
GHS Hazard Statements H315, H319, H335Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1]
GHS Precautionary Statements P261, P280, P302+P352, P305+P351+P338Avoid breathing dust, wear protective gloves/clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity and form of the waste. Always consult with your institution's Environmental Health and Safety (EHS) office and adhere to local, regional, and national regulations.

For Small Quantities of Uncontaminated Aqueous Solutions:

For dilute aqueous solutions of this compound, neutralization may be an option if permitted by your institution and local regulations.

  • Dilution: In a suitable container within a chemical fume hood, dilute the acidic solution with a large volume of water (at a ratio of at least 1:20).

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted solution while stirring. Monitor the pH using a calibrated pH meter or pH strips.

  • pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 9.0.

  • Final Disposal: Once neutralized, the solution can typically be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.

For Solid Waste, Contaminated Materials, and Larger Quantities:

Solid waste, contaminated lab materials (e.g., gloves, absorbent pads), and larger quantities of this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. It must be segregated as hazardous chemical waste.

  • Packaging: Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste: this compound," list the major components and their approximate concentrations, and include the appropriate hazard symbols.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong bases and oxidizing agents.

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: Wearing appropriate PPE, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the absorbed material into a designated chemical waste container for disposal.

  • Large Spills: Evacuate the immediate area and prevent entry. Contact your institution's EHS department immediately.

  • Cleanup: Clean the affected area thoroughly and ensure adequate ventilation.

Disposal Workflow Diagram

DisposalWorkflow cluster_assessment Waste Assessment cluster_aqueous Small Aqueous Solution cluster_solid Solid Waste / Contaminated Materials / Large Quantities assess_waste Assess Waste Form and Quantity dilute 1. Dilute with Water (1:20) assess_waste->dilute Aqueous & Small segregate 1. Segregate as Hazardous Waste assess_waste->segregate Solid / Contaminated / Large neutralize 2. Neutralize with Weak Base (pH 6-9) dilute->neutralize sewer_disposal 3. Dispose in Sanitary Sewer with Water neutralize->sewer_disposal package 2. Package in Labeled, Compatible Container segregate->package store 3. Store in Designated Accumulation Area package->store ehs_disposal 4. Dispose via EHS/Licensed Contractor store->ehs_disposal

Caption: Logical workflow for the disposal of this compound.

References

Comprehensive Safety and Handling Guide for 5-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Oxopentanoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory practices.

Hazard Identification

This compound is recognized as a chemical that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:

  • Serious Eye Irritation : Contact with the eyes can cause significant irritation.[1]

  • Skin Irritation : May cause skin irritation upon contact.[2][3][4]

  • Respiratory Tract Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[2][3][4]

Currently, there are no established occupational exposure limits (OELs) for this compound.[5][6] Therefore, it is crucial to handle this chemical with a high degree of caution and to use engineering controls and personal protective equipment to minimize any potential exposure.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE required. The selection of PPE is dependent on the specific laboratory procedures, the quantity of the substance being handled, and the potential for exposure.

Summary of Recommended Personal Protective Equipment

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Low-volume handling in a fume hood Safety glasses with side shieldsNitrile or neoprene gloves, Lab coatNot generally required
High-volume handling or risk of splash Chemical safety goggles and a face shieldChemical-resistant gloves (Butyl rubber recommended), Chemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges if vapors/aerosols are generated
Handling of solid/powder form Safety glasses with side shieldsNitrile or neoprene gloves, Lab coatN95 or higher-rated respirator to prevent dust inhalation
Emergency (e.g., large spill) Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves, Full chemical-resistant suitSelf-contained breathing apparatus (SCBA)

Detailed PPE Specifications:

  • Eye and Face Protection : At a minimum, safety glasses with side shields should be worn.[1] For operations with a higher risk of splashing, chemical safety goggles and a face shield are necessary.[1]

  • Skin Protection :

    • Protective Clothing : A standard lab coat is sufficient for low-volume work. For larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron or a complete protective suit should be worn.[5]

  • Respiratory Protection : All handling of this compound should ideally be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[3] If engineering controls are not sufficient to control exposure, or when handling the solid form which can generate dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][3]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation : Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended for all procedures.[3]

  • Avoiding Contact : Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent the inhalation of dust or vapors.[1]

  • Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Contaminated clothing should be removed immediately and laundered before reuse.

Emergency Procedures:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

  • Spills : For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the absorbed material into a designated chemical waste container. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.[3]

Disposal Plan:

All waste containing this compound, including contaminated lab materials, should be treated as hazardous waste.

  • Collection : Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Storage : Store the waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[1][5] While neutralization is a potential disposal method for some acids, it should only be performed by trained personnel following established and approved protocols.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe locate_safety Locate Eyewash & Safety Shower gather_ppe->locate_safety use_hood Use Chemical Fume Hood locate_safety->use_hood wear_ppe Wear Required PPE use_hood->wear_ppe handle_chemical Handle this compound wear_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate collect_waste Collect in Labeled Container handle_chemical->collect_waste wash_hands Wash Hands Thoroughly decontaminate->wash_hands store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via EHS/Licensed Contractor store_waste->dispose_waste spill Spill Occurs absorb_small Small Spill: Absorb & Collect spill->absorb_small evacuate_large Large Spill: Evacuate & Notify EHS spill->evacuate_large exposure Personal Exposure flush_skin_eyes Skin/Eye: Flush with Water exposure->flush_skin_eyes move_fresh_air Inhalation: Move to Fresh Air exposure->move_fresh_air seek_medical Seek Medical Attention flush_skin_eyes->seek_medical move_fresh_air->seek_medical

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.